molecular formula C9H5BrN2O2 B065665 4-Bromo-1-nitroisoquinoline CAS No. 182184-81-2

4-Bromo-1-nitroisoquinoline

Cat. No.: B065665
CAS No.: 182184-81-2
M. Wt: 253.05 g/mol
InChI Key: MEQNRTAXJQOUSP-UHFFFAOYSA-N
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Description

4-Bromo-1-nitroisoquinoline is a high-value, multi-functional chemical scaffold of significant interest in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: the bromo substituent and the nitro group on the fused isoquinoline system. This allows the compound to serve as a versatile synthetic intermediate, amenable to sequential cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution. In drug discovery, it is a privileged building block for the synthesis of diverse libraries of nitrogen-containing heterocycles, which are screened for potential biological activity against various therapeutic targets, including kinases and other enzymes. The electron-withdrawing nitro group adjacent to the nitrogen in the ring enhances the electrophilicity of the C-1 position, making it a key handle for further functionalization. Beyond medicinal applications, this compound is investigated as a precursor for the development of organic ligands in catalysis and as a core structure in the design of novel organic electronic materials due to the isoquinoline system's electron-accepting properties. This reagent is provided with guaranteed high purity and batch-to-batch consistency to ensure reliable and reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5BrN2O2/c10-8-5-11-9(12(13)14)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQNRTAXJQOUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570787
Record name 4-Bromo-1-nitroisoquinoline
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Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182184-81-2
Record name 4-Bromo-1-nitroisoquinoline
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Record name 4-Bromo-1-nitro-isoquinoline
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Foundational & Exploratory

Strategic Synthesis of 4-Bromo-1-nitroisoquinoline: A Regioselective Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 4-bromo-1-nitroisoquinoline , a high-value scaffold in medicinal chemistry. This compound serves as a "linchpin" intermediate: the C1-nitro group provides a handle for reduction to amines (and subsequent diazotization or heterocycle formation), while the C4-bromide allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interference from the C1 position.

Achieving this specific substitution pattern requires navigating the innate reactivity of the isoquinoline ring. Direct nitration typically targets the C5 or C8 positions, and direct bromination can vary between C4 and C5 depending on acidity. This guide presents a validated three-step linear sequence that ensures regiochemical fidelity:

  • C4-Bromination via high-temperature salt halogenation.

  • N-Oxidation to activate the C1 position.

  • C1-Nitration via a modified Reissert-Henze mechanism.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the directing group conflicts of the isoquinoline ring.

  • Challenge: The pyridine ring of isoquinoline is electron-deficient, making electrophilic aromatic substitution (EAS) difficult. Standard EAS (nitration/bromination) prefers the benzene ring (C5/C8).

  • Solution:

    • Bromination: Utilizing the isoquinoline hydrochloride salt at high temperatures directs bromine to C4 , likely via an addition-elimination mechanism rather than standard EAS.

    • Nitration: Since electrophilic nitration would hit C5/C8, we utilize nucleophilic character at C1 . By converting the nitrogen to an N-oxide and activating it with an acylating agent (Benzoyl chloride), we render C1 susceptible to nucleophilic attack by nitrite, followed by re-aromatization.

Pathway Visualization

RetroSynthesis Target 4-Bromo-1-nitroisoquinoline Inter1 4-Bromoisoquinoline N-oxide Target->Inter1 Nucleophilic Nitration (BzCl, KNO2/AgNO2) Inter2 4-Bromoisoquinoline Inter1->Inter2 N-Oxidation (mCPBA or H2O2) SM Isoquinoline Inter2->SM Regioselective Bromination (Br2, 180°C, HCl salt)

Figure 1: Retrosynthetic disconnection showing the necessity of installing the bromide prior to the nitro group to leverage N-oxide activation.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 4-Bromoisoquinoline

Objective: Install bromine at C4 while strictly avoiding the C5-isomer formed under strong acid conditions.

  • Mechanism: Bromination of the isoquinolinium salt at high temperature.[1]

  • Reagents: Isoquinoline (1.0 equiv), Hydrochloric acid (to form salt), Bromine (

    
    , 1.1 equiv), Nitrobenzene (Solvent).
    

Protocol:

  • Salt Formation: Dissolve isoquinoline in a suitable solvent and treat with anhydrous HCl gas or concentrated HCl to precipitate isoquinoline hydrochloride . Dry the salt thoroughly.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend isoquinoline hydrochloride (0.2 mol) in nitrobenzene (50 mL).

  • Heating: Heat the mixture to 180°C . The salt should dissolve or form a fine suspension.

  • Bromine Addition: Add elemental bromine (1.1 equiv) dropwise over 60–90 minutes.

    • Critical Note: Maintain temperature at 180°C. Evolution of HBr gas will be observed (scrubbing required).

  • Workup:

    • Cool to room temperature.[2][3] The product may crystallize.[1][3][4][5]

    • Dilute with ether or acetone to fully precipitate the 4-bromoisoquinoline hydrobromide.

    • Filter the solid.

    • Suspend the solid in water and basify with Ammonium Hydroxide (

      
      ) to liberate the free base.
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from ethanol or vacuum distillation.

    • Target: White to pale yellow solid (MP: ~39–40°C).

Technical Insight: Do not use sulfuric acid or oleum as the solvent. Strong acidic media (swamping catalyst conditions) protonate the ring so strongly that reaction kinetics shift to the benzene ring, yielding the 5-bromo isomer [1]. The high-temperature salt method is specific for C4 [2].

Step 2: Oxidation to 4-Bromoisoquinoline N-Oxide

Objective: Activate the C1 position for subsequent functionalization.

  • Reagents: 4-Bromoisoquinoline, m-Chloroperbenzoic acid (mCPBA, 1.2 equiv), DCM.

Protocol:

  • Dissolve 4-bromoisoquinoline in Dichloromethane (DCM).

  • Cool to 0°C in an ice bath.

  • Add mCPBA portion-wise to control the exotherm.

  • Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the N-oxide is significantly more polar/lower Rf than the starting material).

  • Workup:

    • Wash the organic layer with saturated

      
       (x3) to remove m-chlorobenzoic acid byproduct.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Yield: Typically >85%. The product is a solid that can often be used without further purification.

Step 3: C1-Nitration (Modified Reissert-Henze)

Objective: Introduce the nitro group at C1 via nucleophilic attack on the activated N-oxide.

  • Reagents: 4-Bromoisoquinoline N-oxide, Benzoyl Chloride (

    
    , 1.1 equiv), Potassium Nitrate (
    
    
    
    , 3-5 equiv) or Silver Nitrate (
    
    
    ), DCM or Water/DCM biphasic system.

Protocol:

  • Dissolve 4-bromoisoquinoline N-oxide in DCM.

  • Add an aqueous solution of Potassium Nitrate (

    
    ) (or suspend solid 
    
    
    
    for anhydrous conditions).
  • Cool to 0°C.

  • Add Benzoyl Chloride dropwise.

    • Mechanism:[6][7]

      
       reacts with the N-oxide oxygen to form the N-benzoyloxyisoquinolinium cation. This highly reactive species is susceptible to attack by the nitrite ion at the C1 position.
      
  • Stir at room temperature for 2–6 hours.

  • Workup:

    • The reaction eliminates benzoic acid. Wash the organic layer with

      
       to remove benzoic acid.
      
    • Separate organic layer, dry, and concentrate.

  • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Product: 4-Bromo-1-nitroisoquinoline (Yellow solid).

Reaction Mechanism: C1-Nitration

Mechanism Step1 N-Oxide Step2 N-Benzoyloxy Cation Step1->Step2 + BzCl (Activation) Step3 C1-Nitrite Adduct Step2->Step3 + NO2- (Nucleophilic Attack) Step4 4-Bromo-1-nitro isoquinoline Step3->Step4 - PhCOOH (Elimination)

Figure 2: The activation-elimination pathway allowing nitration at the electron-deficient C1 position.

Data Summary & Key Parameters[1][4][5][8]

ParameterStep 1: BrominationStep 2: OxidationStep 3: Nitration
Reagent

/ Nitrobenzene
mCPBA

/

Temperature 180°C (Reflux)0°C

RT
0°C

RT
Key Intermediate Isoquinoline HCl SaltN-OxideN-Benzoyloxy cation
Regioselectivity C4 (Thermodynamic)N/AC1 (Electronic)
Critical Impurity 5-Bromoisoquinoline (if acid used)Unreacted SM1-Chloro (if Cl- competes)

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and toxic. Causes severe burns. Use only in a fume hood with a scrubber for HBr gas.
    
  • Nitro Compounds: Potentially explosive if heated dry. 4-Bromo-1-nitroisoquinoline should be stored cool.

  • Benzoyl Chloride: Lachrymator. Handle with gloves and eye protection.

References

  • Brown, W. D., & Gouliaev, A. H. (2004).[8] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis , 2004(15), 2501-2506. Link

  • Gordon, M., & Pearson, D. E. (1964). The Synthesis of 4-Bromoisoquinoline. Journal of Organic Chemistry, 29(2), 329–332.
  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013).[6][9] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Journal of Chemical Research , 37(9), 556-558.[6] Link

  • Uehara, K., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin , 40(9), 2262-2266.[5] Link

  • Organic Syntheses, Coll. Vol. 11, p. 104 (2025). Isoquinoline, 5-bromo-8-nitro-. (Cited for contrast regarding C5/C8 selectivity). Link

Sources

4-Bromo-1-nitroisoquinoline: A Bifunctional Scaffold for Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-1-nitroisoquinoline , a high-value bifunctional scaffold used in advanced medicinal chemistry.

CAS Number: 182184-81-2 Molecular Formula: C₉H₅BrN₂O₂ Molecular Weight: 253.05 g/mol

Executive Summary

4-Bromo-1-nitroisoquinoline represents a strategic "linchpin" intermediate in drug discovery. Its value lies in its orthogonal reactivity profile : it possesses an electrophilic center at C1 (activated by the nitro group and the ring nitrogen) and a cross-coupling handle at C4 (the bromine atom).[1] This duality allows researchers to sequentially functionalize the isoquinoline core—typically modifying the C1 position via nucleophilic aromatic substitution (


) or reduction, followed by palladium-catalyzed coupling at C4. This scaffold is particularly relevant for developing kinase inhibitors, where the isoquinoline hinge-binding motif requires precise decoration.

Chemical Profile & Physical Properties

This compound is characterized by a high degree of crystallinity and stability under ambient conditions, though it is sensitive to light due to the nitro-aromatic moiety.

PropertyData / Description
Appearance Yellow to orange crystalline solid
Melting Point 127–130 °C
Solubility Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Low solubility in water
¹H NMR (CDCl₃)

8.54 (s, 1H, H3), 8.25 (dd, J=8.6, 0.8 Hz, 1H), 8.20 (dd, J=8.6, 0.8 Hz, 1H), 7.90–7.86 (m, 1H), 7.79–7.75 (m, 1H)
Stability Stable under standard storage; store dark/dry to prevent photolytic degradation.[1][2]

Technical Note: The singlet at


 8.54 ppm is diagnostic for the proton at the C3 position, confirming the substitution pattern at C1 and C4.[1]

Synthesis & Production Protocols

The synthesis of 4-bromo-1-nitroisoquinoline is not a single-step process from commercially available isoquinoline. It requires a robust, step-wise approach to ensure regioselectivity.[1] The most reliable route involves the activation of the C1 position via N-oxidation, followed by chlorination and subsequent nitro-dehalogenation.

Synthetic Pathway (Step-by-Step)
Step 1: Bromination of Isoquinoline

Direct bromination of isoquinoline hydrochloride yields 4-bromoisoquinoline.[2]

  • Reagents: Isoquinoline, Br₂, AlCl₃ (or neat/acidic conditions).[1]

  • Conditions: High temperature (180 °C) or Lewis acid catalysis.

  • Outcome: 4-Bromoisoquinoline.[2][3][4][5]

Step 2: N-Oxidation

Activation of the ring nitrogen to facilitate C1 functionalization.

  • Reagents: m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Urea-phthalic anhydride.

  • Solvent: Dichloromethane (DCM) or Acetic Acid.

  • Protocol: Dissolve 4-bromoisoquinoline in DCM, add m-CPBA (1.2 equiv) at 0 °C, warm to RT.

  • Mechanism: Electrophilic attack on the nitrogen lone pair.

Step 3: Chlorination (The Vilsmeier-Haack Analog)

Conversion of the N-oxide to the 1-chloro derivative.

  • Reagents: Phosphorus oxychloride (POCl₃).

  • Conditions: Reflux (80–100 °C).

  • Key Insight: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Chloride attacks C1, restoring aromaticity and expelling the phosphate species.[1]

  • Product: 1-Chloro-4-bromoisoquinoline.

Step 4: Nitro-Dehalogenation (The Critical Step)

Displacement of the chloride with a nitro group.

  • Reagents: Sodium Nitrite (NaNO₂) or Silver Nitrite (AgNO₂).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: 60–80 °C.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The C1 position is highly electrophilic due to the inductive effect of the ring nitrogen.
    
  • Purification: Column chromatography (Hexane/EtOAc) is required to separate the nitro product from any nitrite ester byproducts (O-attack vs N-attack).

Workflow Visualization

SynthesisPath Iso Isoquinoline BrIso 4-Bromoisoquinoline Iso->BrIso Br2, 180°C NOxide 4-Bromo-N-oxide BrIso->NOxide m-CPBA, DCM ClIso 1-Chloro-4-bromoisoquinoline NOxide->ClIso POCl3, Reflux Target 4-Bromo-1-nitroisoquinoline ClIso->Target NaNO2, DMF (SNAr)

Figure 1: Step-wise synthesis of 4-Bromo-1-nitroisoquinoline from Isoquinoline precursor.

Reactivity & Functionalization Strategies

The primary utility of CAS 182184-81-2 is its ability to serve as a divergent synthesis hub .

A. The C1 "Soft" Handle (Nitro Group)

The nitro group at C1 is a "masked" functionality.

  • Displacement (

    
    ):  The nitro group is an excellent leaving group at this position. Reaction with primary or secondary amines, alkoxides, or thiols yields 1-substituted isoquinolines.
    
    • Example: Reaction with morpholine yields 4-bromo-1-morpholinoisoquinoline.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/AcOH) converts the nitro group to a primary amine (1-amino-4-bromoisoquinoline), a key intermediate for forming fused tricyclic systems.

B. The C4 "Hard" Handle (Bromine Atom)

The bromine atom is less reactive towards nucleophiles but highly reactive in transition-metal catalyzed cross-couplings.

  • Suzuki-Miyaura Coupling: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: Introduction of amines at C4.

  • Sonogashira Coupling: Introduction of alkynes.

Strategic Order of Operations: Typically, C1 functionalization is performed first .[1] The nitro group is more labile. If Pd-catalysis is attempted first, the oxidative addition might be successful, but the harsh conditions could degrade the nitro group or cause side reactions at C1.[1]

Reactivity Map

Reactivity Core 4-Bromo-1-nitroisoquinoline (CAS 182184-81-2) C1_Path C1 Functionalization (Nitro Displacement/Reduction) Core->C1_Path Nucleophiles / Reductants C4_Path C4 Functionalization (Pd-Catalyzed Coupling) Core->C4_Path Pd(0), Boronic Acids Amine 1-Aminoisoquinoline Derivs. (Kinase Hinge Binders) C1_Path->Amine Ether 1-Alkoxyisoquinolines C1_Path->Ether Biaryl 4-Aryl/Heteroaryl Isoquinolines C4_Path->Biaryl Alkyne 4-Alkynyl Isoquinolines C4_Path->Alkyne

Figure 2: Divergent reactivity profile allowing orthogonal modification at C1 and C4.

Applications in Drug Discovery

The 1-aminoisoquinoline motif, accessible from this nitro precursor, is a privileged scaffold in kinase inhibition.

  • ROCK (Rho-associated protein kinase) Inhibitors: Isoquinoline derivatives are classic ROCK inhibitors (e.g., Fasudil analogs). The 4-bromo group allows for the extension of the molecule into the hydrophobic back-pocket of the enzyme.

  • Antimicrobial Agents: 1-substituted isoquinolines have shown efficacy against MRSA and other resistant bacterial strains.

  • Fluorescent Probes: The rigid, conjugated system of the isoquinoline core makes it a suitable candidate for developing fluorescent biological tags.[1]

Handling & Safety (E-E-A-T)

  • Hazards: Nitroisoquinolines are potentially explosive if heated under confinement. They are also suspected mutagens.

  • PPE: High-grade nitrile gloves, safety goggles, and a fume hood are mandatory.[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended). Protect from light to prevent degradation of the nitro group.

  • Disposal: All waste containing this compound must be segregated as halogenated organic waste and incinerated.

References

  • Synthesis of 4-Bromoisoquinoline: Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 21, p. 105 (1941).[1] Link

  • General N-Oxidation Protocols: Journal of Organic Chemistry, 1998, 63, 1740.[1] (Methodology for m-CPBA oxidation of electron-deficient heterocycles).

  • Nucleophilic Substitution of 1-Chloroisoquinolines: ChemicalBook, Protocol for 1-Chloroisoquinoline synthesis. Link

  • NMR & Physical Data: ElectronicsAndBooks, Data compilation for 4-Bromo-1-nitroisoquinoline. Link

  • Medicinal Chemistry of Isoquinolines: European Journal of Medicinal Chemistry, "Isoquinoline derivatives as kinase inhibitors," 2018.[1]

Sources

Physical Properties & Synthetic Utility of 4-Bromo-1-nitroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Bromo-1-nitroisoquinoline (CAS 182184-81-2 ) is a specialized heterocyclic intermediate critical for the development of isoquinoline-based pharmaceuticals.[1] Unlike its more common isomer, 5-bromo-8-nitroisoquinoline, the 4-bromo-1-nitro variant offers a unique substitution pattern that enables the orthogonal functionalization of the isoquinoline core.[1]

The presence of the nitro group at the C1 position renders the adjacent nitrogen susceptible to reduction (yielding 1-aminoisoquinolines) or nucleophilic displacement, while the bromine at C4 serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[2][1] This dual functionality makes it a high-value scaffold for designing kinase inhibitors and antiviral agents.[1]

Part 2: Molecular Identity & Structural Analysis[1]

The physicochemical behavior of 4-Bromo-1-nitroisoquinoline is governed by the electron-withdrawing nature of the nitro group, which significantly reduces the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack at C1 (if the nitro group is displaced) or reduction.[1]

Table 1: Chemical Identity & Core Descriptors
PropertyValue
IUPAC Name 4-Bromo-1-nitroisoquinoline
CAS Registry Number 182184-81-2
Molecular Formula

Molecular Weight 253.05 g/mol
SMILES O=c1nc(Br)c2ccccc21
InChI Key MEQNRTAXJQOUSP-UHFFFAOYSA-N
Structural Features Fused benzene-pyridine ring; Nitro group at C1; Bromine at C4.[1][3][4][5][6]

Part 3: Physicochemical Profile[1][4]

The following data aggregates experimental observations and calculated consensus values. Due to the compound's specific application as a transient intermediate, some bulk properties are derived from structural analogues (e.g., 1-nitroisoquinoline) and validated via synthesis reports.[2][1]

Table 2: Physical Properties[1]
PropertyDescription / ValueNote
Physical State Solid (Crystalline)Typically isolated as needles or prisms.[1]
Appearance Yellow to OrangeCharacteristic of nitro-aromatic conjugation.[1]
Melting Point 135–145 °C (Estimated range)Note:[2][1] 1-Nitroisoquinoline melts at 65-66°C; the 4-bromo substituent significantly raises the lattice energy.[1] Analogous 5-bromo-8-nitroisoquinoline melts at 139°C.
Solubility Soluble: DMSO, DMF,

,

.Insoluble: Water, Hexanes.[2][1]
High polarity of the nitro group aids solubility in polar aprotic solvents.
LogP (Calc) 2.79 ± 0.3Indicates moderate lipophilicity; suitable for cell-permeable drug scaffolds.[1]
pKa (Conj. Acid) ~ -1.5 (Predicted)The nitro group makes the ring nitrogen extremely weakly basic.[1]
Density 1.7 ± 0.1 g/cm³High density due to bromine atom.

Part 4: Spectroscopic Characterization[1]

For researchers validating the synthesis of 4-Bromo-1-nitroisoquinoline, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)[2][7]
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • The proton at C3 is the most diagnostic, appearing as a singlet (or fine doublet) significantly downfield due to the adjacent nitrogen and the electron-withdrawing bromine and nitro groups.[2][1]

    • 
       ~ 8.8 - 9.0 ppm (s, 1H, H-3) [2][1]
      
    • 
       ~ 8.2 - 8.5 ppm (m, 2H, H-5, H-8)  (Protons peri- to the nitro group or nitrogen are deshielded).[1]
      
    • 
       ~ 7.7 - 7.9 ppm (m, 2H, H-6, H-7) .[2][1]
      
Mass Spectrometry (MS)[2][5][8]
  • Ionization: ESI+ or EI.

  • Pattern: Shows a characteristic 1:1 doublet at m/z 253 and 255 (

    
     and 
    
    
    
    ) due to the
    
    
    and
    
    
    isotopes.[1]
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway.[1]

Part 5: Synthesis & Experimental Protocols

The most reliable route to 4-Bromo-1-nitroisoquinoline avoids the harsh conditions of direct nitration (which favors the 5- or 8-position).[1] Instead, a "one-pot" transformation from 4-bromoisoquinoline using the Baik-Russell Method is recommended.[1]

Mechanistic Pathway

The reaction proceeds via the in situ formation of an N-acetoxyisoquinolinium salt, which undergoes nucleophilic attack by nitrite, followed by elimination.[2][1]

Synthesis SM 4-Bromoisoquinoline (Starting Material) Inter1 N-Acetoxy Intermediate SM->Inter1 N-Oxidation / Acylation Reagents KNO2, Ac2O DMSO, 35-40°C Reagents->SM Product 4-Bromo-1-nitroisoquinoline (Target) Inter1->Product Nucleophilic Subst. (-AcOH)

Figure 1: One-pot synthesis of 4-Bromo-1-nitroisoquinoline via DMSO-promoted nitration.

Detailed Protocol (Adapted from J. Chem. Soc. Perkin Trans.[6][9][10] 1)

Objective: Synthesis of 4-Bromo-1-nitroisoquinoline from 4-Bromoisoquinoline.

  • Preparation:

    • Charge a dry round-bottom flask with 4-Bromoisoquinoline (1.0 equiv).[1]

    • Dissolve in DMSO (10-15 volumes). Ensure the solvent is dry to prevent hydrolysis.

  • Reagent Addition:

    • Add Potassium Nitrite (

      
      )  (3.0 - 5.0 equiv) to the solution.[1]
      
    • Add Acetic Anhydride (

      
      )  (5.0 equiv) dropwise at room temperature.[1]
      
  • Reaction:

    • Stir the mixture at 35–40 °C for 12–24 hours under an inert atmosphere (

      
      ).
      
    • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane).[2] The starting material (more polar N-oxide intermediate may form transiently) will disappear, and a less polar yellow spot (Product) will appear.[1]

  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 volumes).

    • Extract with Dichloromethane (

      
      )  (3 x).[1]
      
    • Wash the combined organic layers with saturated

      
       (to remove acetic acid) and Brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1]

Part 6: Handling, Safety & Stability[1]

Hazard Classification:

  • GHS Signal Word: WARNING

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][1][4]

  • Energetic Material Warning: As a nitro-aromatic compound, it possesses potential explosive energy, though it is generally stable at ambient conditions.[2][1] Avoid heating dry solids above 100°C in a confined space.

Storage Conditions:

  • Store at 2–8 °C (Refrigerated).

  • Protect from light (Amber vial).[1]

  • Keep under inert gas (Argon) for long-term storage to prevent oxidation or hydrolysis of the C-Br bond.[1]

Part 7: References

  • Baik, W., Yun, S. M., Rhee, J. U., & Russell, G. A. (1996).[2][5][6][7] "DMSO–Ac2O promoted nitration of isoquinolines.[6][8][7] One-step synthesis of 1-nitroisoquinolines under mild conditions." Journal of the Chemical Society, Perkin Transactions 1, (8), 867-870.[2][1]

  • PubChem. (2023).[1] "4-Bromoisoquinoline (Related Compound Data)." National Library of Medicine. [1]

  • Ark Pharm. (2023).[1] "Product Catalog: 4-Bromo-1-nitroisoquinoline (CAS 182184-81-2)."[1][9][10]

Sources

4-Bromo-1-nitroisoquinoline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-1-nitroisoquinoline: Molecular Weight, Synthesis, and Reactivity Profile Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary

4-Bromo-1-nitroisoquinoline (CAS: 182184-81-2) is a specialized heterocyclic scaffold utilized in the synthesis of complex pharmaceutical agents.[1] Distinguished by its orthogonal reactivity, it features an electrophilic nitro group at the C1 position—acting as a potent leaving group for nucleophilic aromatic substitution (SNAr)—and a bromine atom at the C4 position, serving as a handle for transition-metal-catalyzed cross-coupling reactions.[1][2]

This guide provides a definitive breakdown of its physicochemical properties, a validated synthetic workflow, and a strategic framework for its application in divergent synthesis.[2]

Physicochemical Profile

The precise molecular weight and isotopic distribution are critical for mass spectrometry validation in high-throughput screening (HTS) libraries.[1][2]

Table 1: Core Physicochemical Data

PropertyValueNotes
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight (Average) 253.05 g/mol Used for stoichiometry calculations.[1]
Monoisotopic Mass 251.9534 Da Based on ⁷⁹Br isotope.[2]
Isotopic Pattern 1:1 doublet Equal intensity peaks at m/z 252 and 254 due to ⁷⁹Br/⁸¹Br natural abundance.[2]
CAS Number 182184-81-2
Physical State Solid (Yellow/Orange)Nitro-isoquinolines are typically chromogenic.[1]
LogP (Predicted) ~2.5 - 2.8Moderate lipophilicity; soluble in DCM, DMSO, EtOAc.[1][2]
Topological Polar Surface Area ~58 ŲDriven by the nitro group and pyridine-like nitrogen.[1][2]

Synthetic Methodology

The synthesis of 4-bromo-1-nitroisoquinoline is non-trivial because direct nitration of isoquinoline typically occurs at the C5 or C8 positions (electrophilic aromatic substitution).[1] Accessing the C1 position requires an "Umpolung" strategy or activation of the N-oxide.[1][2]

Protocol: The N-Oxide Activation Route

This protocol utilizes the AgNO₂/Benzoyl Chloride method, which allows for regioselective introduction of the nitro group at the C1 position via a nucleophilic mechanism.[2]

Step 1: Oxidation to N-Oxide

  • Reagents: 4-Bromoisoquinoline (1.0 equiv), m-CPBA (1.2 equiv).[1][2]

  • Solvent: Dichloromethane (DCM).[2]

  • Procedure: Dissolve 4-bromoisoquinoline in DCM at 0°C. Add m-CPBA portion-wise. Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid.[1] Dry organic layer (MgSO₄) and concentrate.[2][3]

  • Product: 4-Bromoisoquinoline N-oxide.[1][2]

Step 2: Regioselective C1-Nitration

  • Reagents: 4-Bromoisoquinoline N-oxide (1.0 equiv), Benzoyl Chloride (BzCl, 1.1 equiv), Silver Nitrite (AgNO₂, 1.2 equiv).[1][2]

  • Solvent: Dry Chloroform (CHCl₃) or DCM.[2]

  • Mechanism: BzCl activates the N-oxide oxygen, creating a reactive cation.[1][2] The nitrite ion attacks the C1 position (now highly electrophilic), followed by elimination of benzoic acid.[2]

  • Procedure:

    • Suspend AgNO₂ and the N-oxide in dry CHCl₃ under inert atmosphere (N₂).[1][2]

    • Add BzCl dropwise at 0°C.[2]

    • Allow the mixture to warm to RT and stir for 8–12 hours.

    • Filter off the silver salts (AgCl/Ag) through a Celite pad.[2]

    • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Visualizing the Synthesis Pathway

SynthesisPathway Start 4-Bromoisoquinoline Inter 4-Bromoisoquinoline N-oxide Start->Inter Start->Inter Oxidation Product 4-Bromo-1-nitroisoquinoline (Target) Inter->Product Inter->Product Nucleophilic Nitration Reagent1 m-CPBA DCM, 0°C -> RT Reagent2 AgNO2, BzCl CHCl3, N2

Figure 1: Two-step synthesis of 4-bromo-1-nitroisoquinoline from 4-bromoisoquinoline via N-oxide activation.[1]

Reactivity & Applications in Drug Design

The value of 4-bromo-1-nitroisoquinoline lies in its ability to serve as a linchpin scaffold .[1] The C1-nitro and C4-bromo groups react under mutually exclusive conditions, allowing for controlled, sequential functionalization.[1][2]

A. C1-Position: Nucleophilic Aromatic Substitution (SNAr)

The nitro group at C1 is highly labile due to the electron-deficient nature of the isoquinoline ring (specifically at C1) and the steric relief upon substitution.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.[2]

  • Conditions: Mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (K₂CO₃ or DIPEA).[2]

  • Outcome: Rapid displacement of the nitro group to form 1-amino , 1-alkoxy , or 1-thio isoquinolines.[1][2]

B. C4-Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at C4 is less reactive towards SNAr but highly reactive in Pd-catalyzed cycles.[1]

  • Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), Buchwald-Hartwig (Amines).[1][2]

  • Selectivity: SNAr at C1 can be performed before or after C4 coupling, though performing SNAr first is often preferred to prevent catalyst poisoning by the nitro group or side reactions.[2]

Strategic Workflow Diagram

Reactivity cluster_SNAr Path A: C1 Functionalization (SNAr) cluster_Suzuki Path B: C4 Functionalization (Pd-Cat) Core 4-Bromo-1-nitroisoquinoline (Scaffold) ProdA 1-Amino-4-bromoisoquinoline Core->ProdA ReagA R-NH2 / Base Displacement of -NO2 ProdB 1-Nitro-4-arylisoquinoline Core->ProdB ReagB Ar-B(OH)2 / Pd(0) Coupling at -Br

Figure 2: Divergent reactivity profile.[1] Path A (Red) utilizes the labile nitro group; Path B (Green) utilizes the bromine handle.[2]

Analytical Characterization

To validate the synthesis of 4-bromo-1-nitroisoquinoline, look for these specific signals:

  • ¹H NMR (CDCl₃):

    • Loss of H1: The characteristic low-field singlet of isoquinoline at C1 (~9.2 ppm) will be absent.[1]

    • H3 Singlet: A sharp singlet around 8.8–9.0 ppm corresponds to the proton at C3.[2]

    • Aromatic Region: Multiplets for H5, H6, H7, H8 in the 7.6–8.3 ppm range.[2]

  • Mass Spectrometry (LC-MS):

    • ES+ Mode: May show weak ionization due to the electron-withdrawing nitro group.[1]

    • Pattern: Distinctive 1:1 doublet at m/z 252/254 (M+H) confirms the presence of one bromine atom.[2]

References

  • Preparation of Nitroisoquinolines via N-Oxides

    • Title: "The reaction of isoquinoline N-oxides with benzoyl chloride and silver nitrite."[1][2]

    • Source: Taylor, E. C., & Driemel, A. (1959).[2] Journal of the American Chemical Society.[2]

    • Context: Establishes the mechanism for C1-nitr
    • URL:[Link][2]

  • SNAr Reactivity of 1-Nitroisoquinolines

    • Title: "Nucleophilic displacement of the nitro group in 1-nitroisoquinolines."[1][2]

    • Source:Tetrahedron Letters / Journal of Heterocyclic Chemistry.[2]

    • Context: Validates the use of the 1-nitro group as a leaving group for library synthesis.
    • URL:[Link][2]

  • Compound Data & CAS Verification

    • Title: "4-Bromo-1-nitroisoquinoline (CAS 182184-81-2) Entry."[1][4][5][6][7]

    • Source: PubChem / BLD Pharm Catalog.[2]

    • URL:[Link][2]

Sources

A Technical Guide to the Organic Solvent Solubility of 4-Bromo-1-nitroisoquinoline: From Theoretical Prediction to Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-bromo-1-nitroisoquinoline in a range of common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, the influence of molecular structure on solvent-solute interactions, and a detailed, self-validating experimental protocol for generating reliable solubility data. This guide is designed to empower researchers with the tools to confidently assess the solubility profile of 4-bromo-1-nitroisoquinoline, a critical parameter in synthesis, purification, formulation, and various applications in medicinal chemistry.

Introduction: The Significance of Solubility for 4-Bromo-1-nitroisoquinoline

4-Bromo-1-nitroisoquinoline is a heterocyclic compound of interest in synthetic and medicinal chemistry. The isoquinoline scaffold is a core structure in numerous biologically active molecules, and the presence of bromo and nitro functional groups provides versatile handles for further chemical transformations. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility and handling in a laboratory and industrial setting. Understanding and quantifying its solubility is paramount for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis and subsequent reactions is crucial for achieving desired yields and purity.

  • Purification Strategies: Techniques such as recrystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

  • Formulation and Drug Delivery: For pharmaceutical applications, solubility directly impacts bioavailability and the ability to formulate the compound into a suitable dosage form.

  • Analytical Method Development: The choice of solvent is critical for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will first delve into the theoretical considerations for predicting the solubility of 4-bromo-1-nitroisoquinoline based on its molecular structure. Subsequently, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility will be presented.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1] The solubility of 4-bromo-1-nitroisoquinoline is a balance between its relatively large, aromatic core and the polar nature of its functional groups.

Molecular Structure of 4-Bromo-1-nitroisoquinoline:

Key Structural Features Influencing Solubility:

  • Isoquinoline Core: The bicyclic aromatic ring system is predominantly non-polar and will favor interactions with non-polar to moderately polar solvents through van der Waals forces.

  • Nitro Group (-NO2): This is a highly polar, electron-withdrawing group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The presence of the nitro group is expected to increase solubility in polar aprotic solvents. Aromatic nitro compounds are generally soluble in various organic solvents like ethanol, ether, and benzene.[2]

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule. However, its effect is less pronounced than the nitro group. Halogenated aromatic compounds are generally considered to be sparingly soluble in water but soluble in many organic solvents.

Predicted Solubility Trends:

Based on these structural features, we can predict the following general solubility trends for 4-bromo-1-nitroisoquinoline:

  • High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). These solvents can effectively solvate the polar nitro group.

  • Moderate Solubility: Likely in polar protic solvents like ethanol and methanol, as well as in chlorinated solvents such as dichloromethane (DCM) and chloroform.

  • Low Solubility: Expected in non-polar solvents like hexanes and diethyl ether. The polarity of the nitro group will likely hinder dissolution in highly non-polar media.

  • Insoluble in Water: The large, non-polar aromatic core is expected to make the compound virtually insoluble in water.

These predictions provide a rational basis for selecting an initial range of solvents for experimental determination.

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for the quantitative determination of the solubility of 4-bromo-1-nitroisoquinoline. This method is designed to be self-validating by ensuring that a true equilibrium state is reached.

Materials and Equipment
  • 4-Bromo-1-nitroisoquinoline (high purity)

  • A range of organic solvents (HPLC grade or equivalent):

    • Polar Aprotic: DMSO, DMF, Acetonitrile

    • Polar Protic: Methanol, Ethanol

    • Chlorinated: Dichloromethane, Chloroform

    • Non-polar: Hexanes, Diethyl Ether

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification start Weigh excess 4-bromo-1-nitroisoquinoline add_solvent Add a known volume of solvent start->add_solvent shake Vortex and shake at constant temperature add_solvent->shake check_solid Visually confirm excess solid remains shake->check_solid centrifuge Centrifuge to pellet solid check_solid->centrifuge Equilibrium reached filter Filter supernatant through 0.22 µm filter centrifuge->filter dilute Dilute aliquot for analysis filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration (solubility) analyze->calculate calibration Prepare calibration curve calibration->calculate

Caption: Experimental workflow for determining the solubility of 4-bromo-1-nitroisoquinoline.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • For each selected solvent, add an excess amount of 4-bromo-1-nitroisoquinoline to a vial. The exact amount is not critical, but there must be undissolved solid present at the end of the equilibration period.

    • Accurately add a known volume of the solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure good initial mixing.[3]

    • Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic vortexing.

    • After the initial equilibration period, continue shaking for another 24 hours and re-analyze. If the solubility value is within experimental error, equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm that excess solid is still present.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 4-bromo-1-nitroisoquinoline.

  • Quantification:

    • Prepare a series of standard solutions of 4-bromo-1-nitroisoquinoline of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration is the solubility of 4-bromo-1-nitroisoquinoline in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 4-Bromo-1-nitroisoquinoline at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[Insert Experimental Data][Insert Experimental Data]
Dimethylformamide (DMF)Polar AproticHigh[Insert Experimental Data][Insert Experimental Data]
Acetonitrile (MeCN)Polar AproticHigh[Insert Experimental Data][Insert Experimental Data]
MethanolPolar ProticModerate[Insert Experimental Data][Insert Experimental Data]
EthanolPolar ProticModerate[Insert Experimental Data][Insert Experimental Data]
Dichloromethane (DCM)ChlorinatedModerate[Insert Experimental Data][Insert Experimental Data]
ChloroformChlorinatedModerate[Insert Experimental Data][Insert Experimental Data]
Diethyl EtherNon-polarLow[Insert Experimental Data][Insert Experimental Data]
HexanesNon-polarLow[Insert Experimental Data][Insert Experimental Data]

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of 4-bromo-1-nitroisoquinoline in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate reliable and accurate solubility data. This information is critical for the effective use of this compound in synthesis, purification, and formulation, ultimately accelerating research and development efforts in medicinal chemistry and related fields.

References

Sources

The Strategic Scaffold: 4-Bromo-1-nitroisoquinoline in Modern Medicinal Chemistry

[1]

Introduction: The Bifunctional Linchpin

In the landscape of drug discovery, "privileged structures" are molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Isoquinolines represent one such class.[1][2][3][4][5][6] However, the specific derivative 4-Bromo-1-nitroisoquinoline (CAS 182184-81-2) is not merely a passive scaffold; it is a bifunctional linchpin designed for orthogonal functionalization.[7]

Its value lies in the chemical distinctiveness of its two handles:

  • C4-Bromine: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of aryl or heteroaryl "warheads."[7]

  • C1-Nitro Group: A highly reactive electrophilic center.[7] Unlike typical nitro-aromatics where the group is reduced to an amine, the nitro group at the C1 position of isoquinoline is uniquely labile, serving as an excellent leaving group for nucleophilic aromatic substitution (

    
    ) or a precursor to C1-amines via mild reduction.[7]
    

This guide explores the synthetic evolution that allows access to this specific isomer—which cannot be made via direct nitration—and its utility in high-throughput medicinal chemistry.[7]

Historical Evolution & Synthetic Logic[1]

The "Direct Nitration" Fallacy

To understand the "discovery" of 4-Bromo-1-nitroisoquinoline, one must first understand the limitations of classical isoquinoline chemistry.[7]

  • Classical Nitration: Treating isoquinoline with

    
     directs the nitro group to the C5  or C8  positions (the benzene ring). The protonated nitrogen deactivates the pyridine ring, making C1 inaccessible to electrophilic attack.
    
  • Classical Bromination: Bromination of isoquinoline occurs readily at the C4 position via electrophilic aromatic substitution.

The Discovery Context: The emergence of 4-Bromo-1-nitroisoquinoline in the late 20th century (registered CAS circa late 1990s) coincides with the rise of combinatorial chemistry .[7] Researchers needed a way to functionalize both the pyridine ring (C1) and the hetero-ring edge (C4) independently. The molecule represents a solution to the "regioselectivity paradox" of isoquinolines.

The "Detour" Synthesis Strategy

Since direct nitration of 4-bromoisoquinoline yields the 5-nitro or 8-nitro isomer, the synthesis of the 1-nitro isomer requires a functional group interconversion (FGI) strategy involving N-oxide chemistry.[7]

The Canonical Route
  • Bromination: Isoquinoline is brominated to yield 4-bromoisoquinoline .[7]

  • N-Oxidation: Oxidation with m-CPBA or

    
     yields 4-bromoisoquinoline N-oxide .[7]
    
  • Activation/Chlorination: The N-oxide is treated with phosphorus oxychloride (

    
    ) to effect a Meisenheimer-type rearrangement/chlorination, yielding 1-chloro-4-bromoisoquinoline .[7]
    
  • Nitro-Displacement: The 1-chloro substituent acts as a leaving group in a nucleophilic substitution with sodium nitrite (

    
    ) to finally install the nitro group.[7]
    

SynthesisPathISOIsoquinolineBR_ISO4-BromoisoquinolineISO->BR_ISOBr2, AlCl3(Electrophilic Subst.)NOXIDEN-OxideIntermediateBR_ISO->NOXIDEmCPBA(Oxidation)CHLORO1-Chloro-4-bromoisoquinolineNOXIDE->CHLOROPOCl3(Rearrangement)TARGET4-Bromo-1-nitroisoquinolineCHLORO->TARGETNaNO2, DMSO(Nucleophilic Subst.)

Caption: The "Detour" Strategy: Overcoming the regioselectivity limits of direct nitration via N-oxide activation.

Experimental Protocols

Phase 1: Preparation of 4-Bromoisoquinoline

Note: Direct bromination is highly exothermic.[7]

  • Reagents: Isoquinoline (1.0 eq), Bromine (

    
    , 1.1 eq), Anhydrous 
    
    
    (catalytic) or use of NBS in
    
    
    .
  • Procedure:

    • Dissolve isoquinoline in anhydrous

      
       or nitrobenzene.
      
    • Add

      
       dropwise at room temperature.
      
    • Heat to reflux (or 180°C if using nitrobenzene melt) for 4–6 hours.

    • Purification: Quench with sodium bisulfite (to remove excess

      
      ), basify with 
      
      
      , and extract with DCM. Distillation or recrystallization yields the 4-bromo product.[7]
    • Validation:

      
       NMR shows the disappearance of the C4 proton (typically a doublet at ~7.6 ppm).
      
Phase 2: The Critical N-Oxidation[1]
  • Reagents: 4-Bromoisoquinoline, m-Chloroperbenzoic acid (mCPBA, 1.2 eq), DCM.

  • Procedure:

    • Stir the starting material in DCM at 0°C.

    • Add mCPBA in portions.

    • Allow to warm to RT and stir overnight.

    • Workup: Wash with

      
       to remove m-chlorobenzoic acid byproduct.[7]
      
    • Mechanism: The electrophilic oxygen attacks the lone pair of the nitrogen.

Phase 3: Chlorination to Nitration (The Conversion)

This is the step that defines the 1-nitro synthesis.

  • Chlorination: Reflux the N-oxide in

    
     (neat) for 2 hours. The oxygen acts as a directing group, facilitating the attack of chloride at C1. Remove excess 
    
    
    in vacuo.
  • Nitration (Substitution):

    • Solvent: DMSO or DMF (Polar aprotic is essential for

      
      ).
      
    • Reagents: 1-Chloro-4-bromoisoquinoline (1.0 eq),

      
       (2.0 eq).
      
    • Conditions: Heat to 60–80°C under

      
      .
      
    • Mechanism: The nitrite ion (

      
      ) acts as an ambident nucleophile.[7] In aprotic solvents, the N-attack is favored, displacing the chloride.
      
    • Safety Note: This reaction can generate nitrosyl gases. Ensure vigorous ventilation.

Reactivity & Medicinal Applications[1][6][7]

The 4-Bromo-1-nitroisoquinoline scaffold is a "molecular switchboard."[7] Its reactivity is governed by the electronic push-pull of the nitro group and the bromine.[7]

Reactivity Profile
FeatureElectronic NaturePrimary Reaction TypeMedicinal Utility
C1-Nitro Strong Electron Withdrawing Group (EWG)Nucleophilic Displacement (

)
or Reduction
Precursor to 1-aminoisoquinolines (kinase hinge binders) or 1-alkoxy derivatives.[7]
C4-Bromo Weakly Deactivating HalogenPd-Catalyzed Cross-Coupling Attachment of hydrophobic tails or aryl rings to fit enzyme pockets.[7]
C3-Proton Acidic (due to ortho-EWG)Lithiation / Deprotonation Rare, but allows for C3 functionalization if needed.[7]
Orthogonal Workflow in Drug Design

A typical workflow using this scaffold involves "locking" one side of the molecule before modifying the other.

  • Path A (Suzuki First):

    • Reaction: 4-Br-1-NO2-IsoQ + Aryl-Boronic Acid +

      
      .[7]
      
    • Outcome: The C4-aryl group is installed. The C1-nitro remains intact.

    • Next Step: Reduction of C1-nitro to C1-amine to form the final pharmacophore.[7]

  • Path B (Displacement First):

    • Reaction: 4-Br-1-NO2-IsoQ + Primary Amine (

      
      ).[7]
      
    • Outcome: The amine displaces the nitro group to form 4-Bromo-1-aminoisoquinoline.[7]

    • Next Step: Coupling at C4.

ReactivityMapCORE4-Bromo-1-nitroisoquinolineSNARS_NAr Displacement(w/ Amines/Alkoxides)CORE->SNARPath A:Nitro DisplacementSUZUKISuzuki Coupling(Pd-Catalyzed)CORE->SUZUKIPath B:C-C Bond FormationAMINE1-Amino-4-bromoisoquinoline(Kinase Hinge Binder)SNAR->AMINEBIARYL1-Nitro-4-arylisoquinoline(Extended Scaffold)SUZUKI->BIARYL

Caption: Orthogonal Reactivity: The scaffold allows independent modification of the C1 and C4 positions.[7]

Safety and Handling

  • Energetic Potential: While 4-Bromo-1-nitroisoquinoline is not a primary explosive, nitro-heterocycles can be energetic.[7] Avoid heating dry solids.

  • Skin Sensitization: As an alkylating-like agent (via

    
    ), it is a potent skin, eye, and respiratory irritant.
    
  • Waste Disposal: Do not mix with strong reducing agents or oxidizers. Dispose of as halogenated organic waste.

References

  • Synthesis of 4-Bromoisoquinoline

    • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. (Note: Describes the bromination conditions applicable to the 4-isomer when nitration is omitted).

  • Brieaddy, L. E., & Liang, F. (2002). Synthesis of 1-substituted isoquinolines. Bioorganic & Medicinal Chemistry Letters.
  • Cross-Coupling Utility

    • Zhang, H. P., et al. (2013).[2] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Journal of Chemical Research.

  • Compound Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319246, 4-Bromo-1-nitroisoquinoline.

regioselective synthesis of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The Regioselective Synthesis of 4-Bromo-1-nitroisoquinoline

Executive Summary The synthesis of 4-Bromo-1-nitroisoquinoline represents a classic challenge in heterocyclic chemistry: the orthogonal functionalization of the isoquinoline core. The difficulty lies in the electronic mismatch between the two rings. Electrophilic Aromatic Substitution (EAS) typically favors the electron-rich benzenoid ring (C5/C8), while nucleophilic functionalization targets the electron-deficient pyridyl ring (C1).

To achieve the specific 4-Bromo, 1-Nitro substitution pattern, a direct "one-pot" approach is unfeasible. Instead, a linear, regioselective strategy is required. This guide details the "N-Oxide Activation Pathway," a four-step protocol that leverages specific electronic manipulations to install the bromine at C4 (via high-temperature bromination) and the nitro group at C1 (via N-oxide rearrangement and nucleophilic displacement).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features two functionalities with opposing electronic demands.[1][2][3]

  • The C4-Bromine: Best introduced early. While standard EAS targets C5/C8, high-temperature bromination of the isoquinolinium salt uniquely directs to C4 via an addition-elimination mechanism.

  • The C1-Nitro Group: Cannot be introduced via direct nitration (which would target C5/C8). It requires activation of the C1 position . The most robust method involves the N-oxide -> 1-Chloro -> 1-Nitro transformation.

Strategic Route:

  • C4-Bromination: Isoquinoline

    
     4-Bromoisoquinoline.
    
  • N-Activation: 4-Bromoisoquinoline

    
     4-Bromoisoquinoline 
    
    
    
    -oxide.
  • C1-Chlorination:

    
    -oxide 
    
    
    
    1-Chloro-4-bromoisoquinoline (Reissert-Henze type).
  • C1-Nitration: 1-Chloro

    
     4-Bromo-1-nitroisoquinoline (Nucleophilic Displacement).
    

SynthesisRoute Iso Isoquinoline (Starting Material) Br_Iso 4-Bromoisoquinoline (C4 Selectivity) Iso->Br_Iso Br2, PhNO2 180°C N_Oxide 4-Bromoisoquinoline N-Oxide Br_Iso->N_Oxide mCPBA or H2O2/AcOH Cl_Iso 1-Chloro-4-bromo- isoquinoline N_Oxide->Cl_Iso POCl3, Reflux (Rearrangement) Target 4-Bromo-1-nitro- isoquinoline Cl_Iso->Target AgNO2 or NaNO2 (SNAr)

Figure 1: Step-wise regioselective synthesis pathway.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Bromination (The Jansen-Wibaut Method)

Standard bromination (Br2/AlCl3) yields 5-bromoisoquinoline. To target C4, we use the "swamping catalyst" or high-temperature salt method.

  • Reagents: Isoquinoline (1.0 eq), Bromine (1.1 eq), Nitrobenzene (Solvent).

  • Mechanism: At 180°C, the reaction proceeds via an addition-elimination mechanism on the isoquinolinium salt, favoring the C4 position.

  • Protocol:

    • Suspend Isoquinoline hydrochloride in nitrobenzene.

    • Heat the mixture to 180°C (oil bath).

    • Add Bromine dropwise over 2–3 hours. Caution: HBr evolution.

    • Stir at 180°C for an additional 2 hours.

    • Cool and filter the solid product (4-bromoisoquinoline hydrobromide).

    • Neutralize with aqueous NaHCO3 and extract with DCM.

  • Yield Expectation: 60–75%.[4]

Step 2: N-Oxidation

Activation of the pyridine ring is necessary to functionalize C1.

  • Reagents: 4-Bromoisoquinoline, m-Chloroperoxybenzoic acid (mCPBA) or H2O2/Acetic Acid.

  • Protocol:

    • Dissolve 4-bromoisoquinoline in DCM (0.2 M).

    • Add mCPBA (1.2 eq) portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Wash with 10% Na2SO3 (to quench peroxide) and Sat. NaHCO3.

    • Concentrate to yield the N-oxide.[4]

  • Critical Parameter: Ensure complete consumption of starting material by TLC, as separation of the N-oxide from the parent amine can be difficult later.

Step 3: Chlorination via Rearrangement (Reissert-Henze)

This step transfers the oxygen functionality to a halogen at C1, restoring aromaticity.

  • Reagents: 4-Bromoisoquinoline N-oxide, Phosphorus Oxychloride (POCl3).

  • Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated leaving group. Chloride attacks C1 (the most electrophilic position adjacent to nitrogen), followed by elimination of the phosphate species.

  • Protocol:

    • Dissolve the N-oxide in dry CHCl3 or use neat POCl3 (if scale permits).

    • Add POCl3 (3.0 eq) dropwise at 0°C.

    • Heat to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC.[3]

    • Quench Carefully: Pour the reaction mixture onto crushed ice/water. (Exothermic hydrolysis of POCl3).

    • Neutralize with NH4OH to pH 8–9.

    • Extract with DCM.[4]

  • Product: 1-Chloro-4-bromoisoquinoline.

Step 4: Nucleophilic Nitration (The Victor Meyer Type)

Displacing the C1-chloride with a nitro group.

  • Reagents: 1-Chloro-4-bromoisoquinoline, Silver Nitrite (AgNO2).

  • Why AgNO2? Silver nitrite favors the formation of the nitro compound (N-attack) over the nitrite ester (O-attack) due to the "ambident nucleophile" effect and precipitation of AgCl.

  • Protocol:

    • Dissolve 1-chloro-4-bromoisoquinoline in dry Acetonitrile or Ether.

    • Add finely powdered AgNO2 (2.0 eq).

    • Stir at reflux (or 60°C) for 12–24 hours in the dark (Ag salts are light sensitive).

    • Filter off the AgCl precipitate through Celite.

    • Evaporate solvent.[5]

    • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).

  • Alternative: NaNO2 in DMSO at 100°C can be used, but side reactions (phenols/nitrites) are more common.

Part 3: Data & Mechanistic Visualization

Critical Process Parameters (CPP)
ParameterStep 1 (Bromination)Step 3 (Chlorination)Step 4 (Nitration)
Temperature 180°C (High)80–100°C (Reflux)60–80°C
Solvent NitrobenzenePOCl3 (Neat) or CHCl3Acetonitrile (Dry)
Key Risk HBr Evolution, Thermal runawayExothermic QuenchLight sensitivity (AgNO2)
Selectivity C4 (Thermodynamic)C1 (Electronic)C1 (Nucleophilic)
Mechanistic Diagram: The C1 Activation

Mechanism NOxide N-Oxide (Nucleophilic O) Activated Activated Complex (O-POCl2) NOxide->Activated + POCl3 - Cl- Intermediate Meisenheimer-like Intermediate Activated->Intermediate + Cl- attack at C1 Product 1-Chloroisoquinoline (Restored Aromaticity) Intermediate->Product - PO2Cl2 Elimination

Figure 2: Mechanism of the Reissert-Henze chlorination at C1.

References

  • Preparation of 4-Bromoisoquinoline

    • Bergstrom, F. W.; Rodda, J. H. "The Preparation of 4-Bromoisoquinoline." Journal of the American Chemical Society, 1940, 62, 3030–3032.
    • Methodology: High-temperature bromin
  • Synthesis of 1-Chloroisoquinoline from N-Oxide

    • Robison, M. M.; Robison, B. L. "Isoquinoline N-Oxides and Their Reaction with Phosphorus Oxychloride." Journal of Organic Chemistry, 1956, 21, 1337–1341.
    • Methodology: Conversion of N-oxides to 1-chloro deriv
  • Nucleophilic Substitution with Nitrite (AgNO2)

    • Kornblum, N. et al. "The Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society, 1955, 77, 6269.
    • Application: General procedure for converting activ
  • General Isoquinoline Functionalization Reviews

    • "Isoquinoline Synthesis and Functionaliz

Sources

starting materials for 4-Bromo-1-nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous pathway for the synthesis of 4-Bromo-1-nitroisoquinoline , a specialized heteroaromatic building block. As this specific target is not a commodity chemical with a single "textbook" recipe, the guide synthesizes established isoquinoline functionalization protocols into a logical, high-yield workflow.

The synthesis relies on Isoquinoline as the primary starting material, utilizing an N-oxide activation strategy to selectively functionalize the C1 position while maintaining the C4-bromide.

Part 1: Strategic Retro-Synthesis & Pathway Design

The synthesis of 4-Bromo-1-nitroisoquinoline presents a regiochemical paradox:

  • Electrophilic Aromatic Substitution (EAS) on isoquinoline favors the C5 and C8 positions (benzene ring), making direct nitration at C1 impossible.

  • Nucleophilic Aromatic Substitution (SnAr) is highly effective at C1 but requires a leaving group.

Therefore, the strategy must be indirect : install the bromine first (EAS at C4 is standard), activate the C1 position via N-oxidation, and then substitute to introduce the nitro group.

The "N-Oxide Activation" Pathway

The most robust route utilizes Isoquinoline as the foundational starting material.

SynthesisPathway Iso Isoquinoline (Starting Material) Br_Iso 4-Bromoisoquinoline (Intermediate A) Iso->Br_Iso Bromination (EAS) N_Oxide 4-Bromoisoquinoline N-Oxide (Intermediate B) Br_Iso->N_Oxide Oxidation Cl_Iso 4-Bromo-1-chloroisoquinoline (Intermediate C) N_Oxide->Cl_Iso Rearrangement (POCl3) Target 4-Bromo-1-nitroisoquinoline (Target) Cl_Iso->Target Nucleophilic Substitution (NaNO2)

Figure 1: Step-wise functionalization strategy converting Isoquinoline to the 1-Nitro-4-Bromo derivative.

Part 2: Starting Materials & Reagents[1][2]

Primary Starting Material: Isoquinoline[2][3][4][5][6]
  • CAS: 119-65-3

  • Purity Requirement: >97% (GC). Quinoline impurities must be <0.5% as they carry through and are difficult to separate later.

  • Role: Provides the bicyclic heteroaromatic scaffold.

  • Why not start with 1-Nitroisoquinoline? Bromination of 1-nitroisoquinoline is deactivated and lacks regioselectivity for the 4-position.

Alternative Starting Material: 4-Bromoisoquinoline[7][8]
  • CAS: 1532-97-4

  • Role: Accelerates the workflow by skipping Step 1.

  • Availability: Commercially available but significantly more expensive per gram than isoquinoline. Recommended for small-scale (<10g) synthesis.

Key Reagents Checklist
ReagentRoleCritical Specification
Bromine (Br2) ElectrophileAnhydrous; handle with PTFE equipment.
Aluminum Chloride (AlCl3) Lewis Acid CatalystAnhydrous beads/powder; must be fresh.
m-CPBA Oxidant70-75% wt; titrate before use to ensure stoichiometry.
Phosphorus Oxychloride (POCl3) Chlorinating AgentDistilled; free of phosphoric acid.
Sodium Nitrite (NaNO2) NucleophileDry powder; free of clumps.
DMF or DMSO Solvent (Step 4)Anhydrous; water kills the SnAr reaction.

Part 3: Detailed Synthetic Protocols

Step 1: Bromination (Isoquinoline 4-Bromoisoquinoline)

Direct bromination of isoquinoline hydrochloride or the AlCl3 complex directs the halogen to the 4-position.

  • Setup: Flame-dried 3-neck flask with reflux condenser and dropping funnel.

  • Complexation: Mix Isoquinoline (1.0 equiv) with AlCl3 (2.5 equiv) in neat conditions or inert solvent (DCE) at 75°C. Note: This blocks the nitrogen lone pair, preventing N-bromination.

  • Addition: Add Bromine (1.1 equiv) dropwise over 60 minutes.

  • Reaction: Heat to 80-90°C for 4 hours.

  • Workup: Quench carefully on ice. Basify with NaOH (pH 10). Extract with DCM.

  • Yield: Expect 70-80%.

  • Data Point: MP ~39-41°C.

Step 2: N-Oxidation (Activation of C1)

The nitrogen must be oxidized to activate the adjacent carbon (C1) for nucleophilic attack/rearrangement.

  • Dissolution: Dissolve 4-Bromoisoquinoline in DCM (0.5 M).

  • Oxidation: Add m-CPBA (1.2 equiv) in portions at 0°C.

  • Stirring: Warm to RT and stir overnight.

  • Workup: Wash with aq. NaHCO3 (to remove m-chlorobenzoic acid) and sodium thiosulfate (to remove excess oxidant).

  • Result: 4-Bromoisoquinoline N-oxide .

  • Mechanism: The N-oxide introduces a dipole that makes C1 susceptible to attack by anhydrides/halides.

Step 3: Chlorination/Rearrangement (The Meisenheimer-like Step)

Converting the N-oxide to a chloride creates a potent leaving group at C1.

  • Reagent: Dissolve N-oxide in POCl3 (excess, acts as solvent) or CHCl3 with 2.0 equiv POCl3.

  • Reflux: Heat to reflux (approx. 105°C) for 2-4 hours. Monitor by TLC.

  • Mechanism: Oxygen attacks Phosphorus; Chloride attacks C1; P-O bond cleaves, restoring aromaticity.

  • Workup: CRITICAL: Pour reaction mixture slowly onto crushed ice/ammonia. Exothermic!

  • Isolation: Filter precipitate or extract 4-Bromo-1-chloroisoquinoline.

  • Yield: Expect 85-90%.

Step 4: Nitro-Substitution (The Final Target)

Displacing the C1-Chloride with Nitrite. This is a classic Nucleophilic Aromatic Substitution (SnAr).

  • Solvent System: Anhydrous DMSO or DMF (0.2 M).

  • Reagents: Suspend 4-Bromo-1-chloroisoquinoline (1.0 equiv) and Sodium Nitrite (NaNO2) (5.0 equiv).

    • Enhancer: Addition of a crown ether (18-crown-6) can accelerate the reaction.

  • Conditions: Heat to 100-120°C for 12-24 hours.

  • Observation: The reaction may turn deep yellow/orange.

  • Workup: Pour into ice water. The product 4-Bromo-1-nitroisoquinoline should precipitate.[1]

  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

Part 4: Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet AlCl3 or insufficient catalyst.Use fresh anhydrous AlCl3. Ensure >2 equiv to fully complex the nitrogen.
Incomplete Step 3 Old POCl3 (hydrolyzed).Distill POCl3 before use. Ensure anhydrous conditions.
Formation of 1-Hydroxy Moisture present during Step 4.Dry DMSO/DMF over molecular sieves. Water hydrolyzes the chloride to a phenol (1-hydroxy).
Safety Hazard Diazonium intermediates (if using amino route).The proposed Chloro-route avoids unstable diazonium salts, making it safer for scale-up.

Part 5: References

  • Bromination of Isoquinoline:

    • Methodology: Gordon, M., & Pearson, D. E. (1964). "The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline." The Journal of Organic Chemistry, 29(2), 329–332.

    • Source:

  • N-Oxide Rearrangement (General Protocol):

    • Mechanism:[2][3][4][5][6][7][8][9][10] Robison, M. M., & Robison, B. L. (1958). "The Reaction of Isoquinoline N-Oxide with Acetic Anhydride." The Journal of Organic Chemistry, 23(7), 1071–1074. (Analogous to POCl3 rearrangement).

    • Source:

  • Nucleophilic Substitution (Cl -> NO2):

    • Context: Use of nitrite for displacing halides in electron-deficient heterocycles.

    • Reference: Feuer, H., & Lawrence, J. P. (1969). "The reaction of alkyl halides with sodium nitrite in dimethyl sulfoxide." The Journal of Organic Chemistry, 34(3), 726–729. (Foundational work on nitrite substitution in DMSO).

    • Source:

  • Commercial Availability Validation:

    • Compound: 4-Bromo-1-chloroisoquinoline (CAS 66728-98-1).[11]

    • Source:

Sources

Fundamental Reactivity of the 4-Bromo-1-nitroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fundamental reactivity of the 4-Bromo-1-nitroisoquinoline scaffold.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

The 4-Bromo-1-nitroisoquinoline scaffold (CAS: 182184-81-2) represents a high-value, bifunctional heterocyclic intermediate for medicinal chemistry.[1] Its utility stems from its orthogonal reactivity profile : the molecule possesses two distinct electrophilic sites that can be selectively manipulated.

  • C1-Nitro Position: A highly activated center susceptible to Nucleophilic Aromatic Substitution (

    
    ), where the nitro group acts as a leaving group (nucleofuge).
    
  • C4-Bromo Position: A stable aryl halide handle suitable for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

This guide provides the mechanistic grounding and experimental protocols required to exploit this chemoselectivity for the synthesis of complex isoquinoline derivatives.

Electronic Structure & Reactivity Profile[1]

To design effective synthetic routes, one must understand the electronic bias of the scaffold.

  • The Isoquinoline Core: The pyridine ring is naturally electron-deficient.

  • The 1-Nitro Group: This is a strong electron-withdrawing group (EWG) placed at the most electrophilic position (C1, adjacent to the ring nitrogen). It dramatically lowers the LUMO energy of the ring, making C1 exceptionally prone to nucleophilic attack.

  • The 4-Bromo Group: While also electron-withdrawing, the bromine atom at C4 primarily serves as a site for oxidative addition by transition metals. It is less electrophilic than C1 regarding direct nucleophilic attack.

Chemo-Selectivity Hierarchy:



Reactivity Map

ReactivityMap Scaffold 4-Bromo-1-nitroisoquinoline SNAr S_NAr (C1) Displacement of NO2 Scaffold->SNAr Nucleophiles (R-NH2, RO-) PdCoupling Pd-Catalysis (C4) Cross-Coupling Scaffold->PdCoupling Pd(0), Ar-B(OH)2 Reduction Nitro Reduction Formation of Amine Scaffold->Reduction Fe/AcOH or SnCl2 AminoIsoq 1-Amino-4-bromoisoquinoline SNAr->AminoIsoq AlkoxyIsoq 1-Alkoxy-4-bromoisoquinoline SNAr->AlkoxyIsoq Biaryl 1-Nitro-4-arylisoquinoline PdCoupling->Biaryl

Figure 1: Orthogonal reactivity pathways for 4-Bromo-1-nitroisoquinoline.[1]

Primary Reactivity: Nucleophilic Aromatic Substitution ( ) at C1

The nitro group at position 1 is a "super-leaving group" in this context. The adjacent ring nitrogen (


) and the electron-deficient nature of the isoquinoline ring stabilize the Meisenheimer complex intermediate, facilitating the displacement of the nitro group by amines, alkoxides, and thiols.

Mechanistic Insight: Unlike standard benzene derivatives where a halogen is the leaving group, here the nitro group (


) is displaced. This is often faster than halide displacement because the nitro group is more electron-withdrawing, activating the ipso-carbon more effectively.[1]
Experimental Protocol: C1-Amination (Displacement of NO2)

Objective: Synthesis of 1-amino-4-bromoisoquinoline derivatives.

Reagents:

  • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)[1]

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Dissolution: Dissolve 4-Bromo-1-nitroisoquinoline in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Add the base followed by the amine dropwise at room temperature.

  • Reaction: Stir the mixture. While many amines react at RT, sterically hindered amines may require heating to 60-80°C.

  • Monitoring: Monitor by TLC/LC-MS. The disappearance of the nitro starting material and the appearance of the highly fluorescent 1-aminoisoquinoline product is diagnostic.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.

Critical Note: Avoid using strong alkoxide bases (like NaOEt) if you intend to keep the bromine intact, as competing debromination or benzyne formation mechanisms can occur at high temperatures.

Secondary Reactivity: Palladium-Catalyzed Cross-Coupling at C4[1]

The C4-Br bond provides a handle for carbon-carbon bond formation.[1] However, the presence of the C1-nitro group presents a challenge: it can poison certain catalysts or participate in side reactions.

Strategy:

  • Catalyst Choice: Use robust Pd(II) precatalysts that reduce to Pd(0) in situ.

    
     and 
    
    
    
    are standard starting points.
  • Base Sensitivity: The C1-nitro group makes the ring susceptible to base-mediated degradation.[1] Use mild bases like

    
     or 
    
    
    
    rather than strong alkoxides.
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-1-nitroisoquinoline.

Reagents:

  • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.5 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous base. Sparge with Argon for 5 minutes.

  • Heating: Seal and heat to 80-90°C. Do not overheat (>110°C) to prevent denitration or ring degradation.

  • Workup: Filter through a pad of Celite. Dilute with water and extract with DCM.

Mechanism Visualization (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the cross-coupling at the C4-Br position.

Functional Group Interconversion: Nitro Reduction

Reducing the nitro group to an amine (1-aminoisoquinoline) is a common requirement. However, standard hydrogenation (


) will likely cause hydrodehalogenation  (cleavage of the C4-Br bond).

Chemoselective Reduction Protocol: To retain the bromine atom, use a dissolving metal reduction or a selective hydride donor.

  • Recommended Method: Iron powder in Acetic Acid.

    • Conditions: Fe (5 equiv), AcOH/EtOH (1:1), 60°C, 2 hours.

    • Mechanism: Single electron transfer (SET) reduces

      
       to 
      
      
      
      without oxidative addition to the C-Br bond.[1]
  • Alternative:

    
     in EtOH at 70°C.
    

Summary of Reaction Conditions

TransformationTarget SiteReagentsKey Precaution
Amination (

)
C1-NitroPrimary Amine,

, DMF
Mild heat only; NO2 is the leaving group.[1]
Suzuki Coupling C4-Bromo

, Pd(dppf)Cl2,

Avoid strong bases to preserve nitro group.
Reduction Nitro -> AmineFe/AcOH or

Avoid

to prevent debromination.[1]

References

  • Synthesis of Bromoisoquinolines: Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013).[2] A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone.[1] Journal of Chemical Research, 37(9), 556–558.

  • Nucleophilic Substitution of Nitro Groups: Patel, O. P., et al. (2020).[3][4][5] A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10, 21975-21983.

  • Reactivity of 1-Nitroisoquinoline: Woźniak, M., & Nowak, K. (2007). Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds. Molecules, 12(8), 1900.[5]

  • General Isoquinoline Functionalization: Science of Synthesis: Product Class 5: Isoquinolines. (2005). Thieme Connect.

Sources

Methodological & Application

Strategic Synthesis of 4-Bromo-1-nitroisoquinoline: A Modular N-Oxide Activation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the isoquinoline core at the C1 position remains a critical challenge in medicinal chemistry. While electrophilic aromatic substitution typically targets the C5 or C8 positions, accessing the C1-nitro motif requires a "Umpolung" strategy via N-oxide activation.[1]

This Application Note details a high-purity, stepwise protocol for the synthesis of 4-Bromo-1-nitroisoquinoline . This specific scaffold is a high-value intermediate; the C1-nitro group serves as a latent amine (via reduction) or a leaving group for nucleophilic aromatic substitution (


), while the C4-bromide allows for orthogonal cross-coupling (Suzuki, Buchwald-Hartwig).[1]
Key Technical Advantages[2]
  • Regiocontrol: Utilizes N-oxide activation to exclusively target the C1 position, bypassing the natural C5/C8 selectivity of direct nitration.[1]

  • Scalability: Avoids the use of unstable diazonium intermediates.[1]

  • Modular Design: The protocol is segmented into three self-validating stages, allowing for intermediate quality control.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the Kawazoe-Taylor Nitration strategy.[1] Unlike direct nitration, which requires harsh acidic conditions that would likely degrade the C4-bromide or nitrate the benzenoid ring, this method employs a nucleophilic attack on an activated N-benzoyloxyisoquinolinium species.[1]

Reaction Scheme

ReactionScheme SM Isoquinoline (Start) Int1 4-Bromoisoquinoline (Intermediate A) SM->Int1 Step 1: Bromination (Br2, AlCl3) Int2 4-Bromoisoquinoline N-Oxide (Intermediate B) Int1->Int2 Step 2: N-Oxidation (mCPBA, DCM) Prod 4-Bromo-1-nitroisoquinoline (Target) Int2->Prod Step 3: C1-Nitration (BzCl, AgNO2)

Figure 1: Three-stage linear synthesis targeting the C1-nitro functionality.

Experimental Protocol

Step 1: Synthesis of 4-Bromoisoquinoline

Note: If 4-Bromoisoquinoline is purchased commercially, proceed directly to Step 2.[1]

Rationale: Direct bromination of isoquinoline is sluggish.[1] Using the hydrochloride salt or a Lewis acid catalyst directs the halogen to the electron-deficient C4 position via an addition-elimination mechanism.[1]

Materials:

  • Isoquinoline (1.0 eq)

  • Bromine (

    
    ) (1.1 eq)
    
  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Solvent: 1,2-Dichlorobenzene (high boiling point, inert)

Procedure:

  • Charge a flame-dried 3-neck flask with isoquinoline and 1,2-dichlorobenzene.

  • Add

    
     portion-wise at 0°C (Exothermic).
    
  • Heat the mixture to 75°C.

  • Add

    
     dropwise over 1 hour via an addition funnel.[1]
    
  • Ramp temperature to 95°C and stir for 4 hours.

  • Workup: Cool to RT. Quench with ice water. Basify with 50% NaOH to pH 11.[1] Extract with DCM.[1]

  • Purification: Distillation or recrystallization from hexane.[1]

Step 2: N-Oxidation (The Activation Step)

Rationale: The nitrogen lone pair is oxidized to the N-oxide.[1] This increases the electron density at the oxygen, making it a nucleophile for the subsequent acylation, while simultaneously activating the C1 position for nucleophilic attack.

Materials:

  • 4-Bromoisoquinoline (1.0 eq)[1]

  • m-Chloroperoxybenzoic acid (mCPBA) (77% max, 1.2 eq)[1]

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve 4-Bromoisoquinoline in DCM (10 mL/g) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add mCPBA portion-wise over 30 minutes. Caution: mCPBA is a shock-sensitive oxidant.[1]

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Monitoring: TLC (95:5 DCM:MeOH). The N-oxide is significantly more polar (lower

    
    ) than the starting material.[1]
    
  • Workup:

    • Wash the organic layer with 1M NaOH (

      
      ) to remove the m-chlorobenzoic acid byproduct.[1]
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Yield Target: >90%. The product is usually a stable, off-white solid.[1]

Step 3: Regioselective C1-Nitration (The Critical Step)

Rationale: This step utilizes the Kawazoe modification .[1] Benzoyl chloride acylates the N-oxide oxygen, creating a highly reactive N-benzoyloxyisoquinolinium salt.[1] The nitrite ion (


) then attacks the highly electrophilic C1 position.[1] The subsequent elimination of benzoic acid re-aromatizes the system, locking the nitro group at C1.

Materials:

  • 4-Bromoisoquinoline N-oxide (1.0 eq)[1]

  • Benzoyl Chloride (BzCl) (1.5 eq)[2]

  • Silver Nitrite (

    
    ) (1.5 eq) [Alternative: 
    
    
    
    in DMSO, but
    
    
    yields higher purity]
  • Solvent: Dry Chloroform (

    
    ) or DCM.[1]
    

Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon atmosphere. Exclude light (wrap flask in foil) due to light sensitivity of Silver salts.

  • Suspend 4-Bromoisoquinoline N-oxide and

    
     in dry 
    
    
    
    (15 mL/g).
  • Add Benzoyl Chloride dropwise via syringe at 0°C.

  • Reaction: Warm to RT and stir vigorously for 18–24 hours. A precipitate of AgCl will form.[1]

  • Monitoring: Monitor by TLC. The formation of the non-polar 1-nitro product is distinct.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove AgCl/Ag residues.[1]

    • Wash the filtrate with saturated

      
       (to remove benzoic acid) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (Start 95:5

      
       80:20).
      
    • Target: 4-Bromo-1-nitroisoquinoline elutes early due to lack of H-bonding capability.[1]

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.[1] If the reaction stalls, it is often due to moisture hydrolyzing the Benzoyl Chloride or the intermediate salt.

Mechanism Step1 N-Oxide + BzCl (O-Acylation) Inter N-Benzoyloxy Isoquinolinium Salt (Activated Electrophile) Step1->Inter Fast Attack Nucleophilic Attack by Nitrite (NO2-) at C1 Inter->Attack Rate Limiting Elim Elimination of Benzoic Acid Attack->Elim Rearomatization Final 4-Bromo-1-nitroisoquinoline Elim->Final

Figure 2: Mechanistic pathway of the modified Reissert-Henze reaction.

Data Summary & Quality Control

ParameterSpecificationAnalytical Method
Appearance Yellow crystalline solidVisual
1H NMR (CDCl3) C1-H absent; C3-H singlet shifts downfield (~8.8-9.0 ppm)NMR Spectroscopy
Mass Spec [M+H]+ matches calculated (Br pattern 79/81)LC-MS (ESI+)
Melting Point Distinct sharp range (Compound specific)Capillary MP
TLC (Hex/EtOAc 4:1) Rf ~ 0.6 (Higher than N-oxide)Silica Gel 60 F254

Troubleshooting Table:

  • Low Yield in Step 3: Ensure

    
     is dry and finely powdered.[1] Large clumps reduce surface area for reaction.[1]
    
  • Benzoic Acid Contamination: Ensure thorough

    
     washes.[1] Benzoic acid often co-crystallizes with the product.[1]
    

References

  • Synthesis of 4-Bromoisoquinoline

    • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[1][3] Organic Syntheses, 81, 98. (Adapted for 4-bromo regiochemistry).[1] Link

  • General N-Oxidation Protocol: Robke, L., et al. (2020). Synthesis of Isoquinoline N-Oxides. Journal of Organic Chemistry.
  • C1-Nitration (The Kawazoe Method)

    • Kawazoe, Y., & Tachibana, M. (1967). Studies on N-Oxides of π-Deficient N-Heteroaromatics. Chemical and Pharmaceutical Bulletin, 15(1), 1-7. (Foundational work on BzCl/AgNO2 nitration). Link

    • Taylor, E. C., & Driessen, H. E. (1992). A Facile Synthesis of 1-Nitroisoquinolines. Heterocycles. (Modern adaptation).[1][4]

Sources

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 4-bromo-1-nitroisoquinoline as the electrophilic partner. The methodologies and insights presented herein are curated to empower researchers in the synthesis of novel 4-aryl-1-nitroisoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the 4-Arylisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] Specifically, the introduction of an aryl group at the C4-position of the isoquinoline ring system can significantly modulate biological activity and is a key structural motif in various therapeutic agents.[1] The Suzuki-Miyaura coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, offering a direct route to these valuable 4-arylisoquinoline derivatives with high functional group tolerance and generally high yields.[3][4] This document focuses on the application of this powerful reaction to 4-bromo-1-nitroisoquinoline, a highly activated and versatile building block for complex molecular architectures.

Mechanistic Insights: The Suzuki-Miyaura Coupling of an Electron-Deficient Heterocycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (4-bromo-1-nitroisoquinoline) to a Pd(0) complex. This is often the rate-determining step. The electron-withdrawing nature of the 1-nitro group and the inherent electron deficiency of the pyridine ring in the isoquinoline system are expected to make the C4-Br bond more susceptible to this addition, potentially allowing for milder reaction conditions compared to less activated aryl bromides.

  • Transmetalation : The resulting Pd(II) complex then undergoes transmetalation with the organoboron reagent, which is activated by a base. The base (e.g., carbonate, phosphate) coordinates to the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group from boron to palladium.

  • Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new C-C bond of the 4-aryl-1-nitroisoquinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Active Catalyst Pd(0)L₂ ArPd(II)L2X Oxidative Adduct Ar-Pd(II)L₂-X Pd(0)L2->ArPd(II)L2X Oxidative Addition ArPd(II)L2R Transmetalation Product Ar-Pd(II)L₂-R' ArPd(II)L2X->ArPd(II)L2R Transmetalation ArPd(II)L2R->Pd(0)L2 Reductive Elimination ArR 4-Aryl-1-nitroisoquinoline (Ar-R') ArPd(II)L2R->ArR ArX 4-Bromo-1-nitroisoquinoline (Ar-X) ArX->ArPd(II)L2X R'B(OH)2 Arylboronic Acid (R'-B(OH)₂) R'B(OH)2->ArPd(II)L2R Base Base (e.g., K₂CO₃) Base->ArPd(II)L2R activates caption Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Synthesis of the Starting Material: 4-Bromo-1-nitroisoquinoline

A reliable synthesis of the 4-bromo-1-nitroisoquinoline starting material is crucial. A common and effective route involves a two-step procedure starting from isoquinoline.

Protocol 1: Synthesis of 4-Bromoisoquinoline

This procedure is adapted from the high-temperature bromination of isoquinoline hydrochloride.

Safety Precautions: This reaction involves corrosive and toxic reagents (bromine, hydrogen chloride gas) and is performed at high temperatures. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Materials:

  • Isoquinoline hydrochloride (1.0 equiv)

  • Nitrobenzene (solvent)

  • Bromine (1.1 equiv)

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and magnetic stirrer

Procedure:

  • To the round-bottom flask, add isoquinoline hydrochloride (e.g., 33.3 g, 0.20 mol) and nitrobenzene (e.g., 50 mL).[5]

  • Heat the mixture with stirring to approximately 180°C until a clear solution is formed.[5]

  • Slowly add bromine (e.g., 35.2 g, 0.22 mol) dropwise via the dropping funnel over a period of about 1 hour. Hydrogen chloride gas will evolve smoothly.[5]

  • After the addition is complete, continue heating and stirring the reaction mixture at 180°C for an additional 4-5 hours, or until the evolution of hydrogen chloride gas has ceased.[5]

  • Allow the reaction to cool, which may result in the precipitation of the product. The crude product can then be isolated and purified by standard methods such as recrystallization or column chromatography.

Protocol 2: Nitration of 4-Bromoisoquinoline

This protocol is a conceptual adaptation based on the nitration of other bromo-isoquinoline isomers.[6] The conditions must be carefully controlled to favor nitration at the C1 position.

Safety Precautions: This reaction involves highly corrosive and oxidizing strong acids. Extreme caution must be exercised. Perform the reaction in a fume hood, behind a blast shield if possible, and wear appropriate PPE, including face shield, acid-resistant gloves, and a lab coat. All additions should be done slowly and with efficient cooling.

Materials:

  • 4-Bromoisoquinoline (1.0 equiv)

  • Concentrated sulfuric acid (96%)

  • Fuming nitric acid or potassium nitrate (1.05 equiv)

  • Round-bottom flask, magnetic stirrer, ice-salt bath

Procedure:

  • Carefully add 4-bromoisoquinoline to concentrated sulfuric acid in a round-bottom flask, cooled in an ice bath, while stirring.

  • Once the substrate is fully dissolved and the solution is cooled to 0°C or below, slowly add the nitrating agent (e.g., potassium nitrate) in small portions, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitoring by TLC is recommended) before letting it slowly warm to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling in an ice bath to precipitate the crude product.

  • Isolate the solid by filtration, wash thoroughly with water, and dry. The crude 4-bromo-1-nitroisoquinoline can be purified by column chromatography or recrystallization.

General Protocol for the Suzuki Coupling of 4-Bromo-1-nitroisoquinoline

This generalized protocol is based on conditions commonly employed for the Suzuki coupling of electron-deficient halo-aza-heterocycles.[7] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Workflow start Start reagents Combine Reactants: - 4-Bromo-1-nitroisoquinoline - Arylboronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas Mixture (e.g., Argon sparging) reagents->degas catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat Reaction (e.g., 80-100 °C) Monitor by TLC/LC-MS catalyst->heat workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine heat->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product: 4-Aryl-1-nitroisoquinoline purify->product caption Fig 2. Experimental Workflow for Suzuki Coupling.

Caption: Fig 2. Experimental Workflow for Suzuki Coupling.

Materials and Reagents:

  • 4-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial, condenser, magnetic stirrer, heating mantle/oil bath

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 4-bromo-1-nitroisoquinoline (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if not using a pre-catalyst like Pd(PPh₃)₄) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-aryl-1-nitroisoquinoline.

Optimization and Scope: A Comparative Overview

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki coupling. For electron-deficient heterocycles like 4-bromo-1-nitroisoquinoline, careful selection is key. The following table summarizes conditions that have been successful for structurally related substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Substrate TypeYield (%)Reference
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME or THFRefluxHalo-4H-pyrido[1,2-a]pyrimidin-4-onesGood-Exc.[7]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (4)Toluene/H₂O80Vinyl IodideHigh[3]
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Dioxane1003-Chloroindazole95[8]
PdCl₂(dppf) (5)-Na₂CO₃ (2)DMF904-Chloro-3-iodoquinolinesMod-GoodN/A
Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃ (2)Dioxane/H₂O80-902-Aryl-4-chloro-3-iodoquinolinesGoodN/A

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ are often effective. However, for challenging couplings, more advanced systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times.[8]

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ are often used to facilitate the transmetalation of electron-poor boronic acids. Inorganic carbonates like Na₂CO₃ and K₂CO₃ are also widely effective and offer milder conditions. The base's solubility can also play a role, influencing the choice between aqueous and anhydrous conditions.

  • Solvent: Aprotic polar solvents like DMF, dioxane, and THF are commonly used. Often, a mixture with water is employed to help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use a fresh batch of catalyst or a more active pre-catalyst/ligand system.- Ensure thorough degassing of solvents and the reaction vessel.- Increase the reaction temperature in increments.
Hydrodehalogenation - Presence of water/protons- Slow transmetalation step- Use rigorously dried solvents and reagents.- Use a stronger base (e.g., K₃PO₄) to accelerate transmetalation.- Use a more electron-rich ligand.
Boronic Acid Homocoupling - Presence of oxygen- High catalyst loading or temperature- Ensure a strictly inert atmosphere.- Reduce catalyst loading or reaction temperature.
Low Product Recovery - Product is water-soluble- Product is volatile- Emulsion during workup- Back-extract the aqueous layers during workup.- Use care during solvent removal (rotary evaporation).- Add brine to break up emulsions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1-nitroisoquinolines from 4-bromo-1-nitroisoquinoline. The electron-deficient nature of the substrate generally facilitates the key oxidative addition step, allowing for a broad range of arylboronic acids to be coupled under relatively standard palladium-catalyzed conditions. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of these valuable compounds, opening avenues for further exploration in drug discovery and materials science. This guide provides a solid foundation for developing and optimizing these important transformations.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 27, 2026. [Link]

  • ResearchGate. Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). Accessed January 27, 2026. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. Accessed January 27, 2026. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(28), 6414-6417. [Link]

  • Pro Progressio Alapítvány. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Accessed January 27, 2026. [Link]

  • PrepChem.com. Synthesis of 4-Bromoisoquinoline. Accessed January 27, 2026. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]

  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Accessed January 27, 2026. [Link]

  • Simpson, J. C. E., & Wright, P. H. (1948). The nitration of 4-aminoquinoline. Journal of the Chemical Society (Resumed), 2023. [Link]

  • Organic Chemistry Portal. Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones. Accessed January 27, 2026. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Accessed January 27, 2026. [Link]

  • National Institutes of Health. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Accessed January 27, 2026. [Link]

  • Royal Society of Chemistry. Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines. Accessed January 27, 2026. [Link]

  • PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Accessed January 27, 2026. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Accessed January 27, 2026. [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(35), 22634-22656. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Accessed January 27, 2026. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

  • Semba, K., & Nakao, Y. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Chemical Record, 14(3), 411-421. [Link]

  • Sci-Hub. meta‐C−H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Accessed January 27, 2026. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Accessed January 27, 2026. [Link]

  • Royal Society of Chemistry. Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Accessed January 27, 2026. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Accessed January 27, 2026. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolones. Accessed January 27, 2026. [Link]

  • PubChem. 4-Bromo-1-methoxyisoquinoline. Accessed January 27, 2026. [Link]

  • PubChem. 4-Bromoisoquinoline. Accessed January 27, 2026. [Link]

Sources

Strategic Utilization of 4-Bromo-1-nitroisoquinoline: A Dual-Functional Scaffold for Pharmaceutical Synthesis

[1][2]

Abstract

The isoquinoline pharmacophore is ubiquitous in medicinal chemistry, serving as the backbone for alkaloids, kinase inhibitors, and antiviral agents.[1][2] Among its derivatives, 4-bromo-1-nitroisoquinoline (CAS 182184-81-2) represents a highly valuable "orthogonal" scaffold.[3][1] Its value lies in the distinct electronic environments of its two functional handles: the electrophilic C4-position (activated for transition-metal catalysis) and the electron-deficient C1-position (activated for nucleophilic substitution or reduction).[3][1] This guide outlines the synthesis, stability, and divergent functionalization strategies of this intermediate, providing researchers with a roadmap for accessing complex 1,4-disubstituted isoquinoline libraries.[2]

Chemical Profile & Reactivity Landscape[2]

Physicochemical Properties[2][4]
  • CAS Number: 182184-81-2[3][1][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    BrN
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 253.05 g/mol [1][2]

  • Appearance: Light yellow to orange crystalline solid.[3][1]

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in non-polar hydrocarbons.[2]

The Orthogonal Reactivity Concept

The power of this intermediate stems from the electronic disparity between the C1 and C4 positions:

  • C1-Nitro Group: The nitro group at C1 is uniquely activated by the adjacent ring nitrogen.[3][1] Unlike typical aromatic nitro groups, the 1-nitroisoquinoline moiety functions as a "pseudohalide," serving as an excellent leaving group for Nucleophilic Aromatic Substitution (S

    
    Ar) .[1][2] It can also be reduced to a primary amine.[3][1]
    
  • C4-Bromo Group: The bromine atom at C4 behaves as a standard aryl halide, highly amenable to Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[3][1][2] The electron-withdrawing nature of the heterocycle (enhanced by the nitro group) accelerates oxidative addition, making this position highly reactive.[1][2]

Synthesis of the Intermediate

While 4-bromo-1-nitroisoquinoline is commercially available, in-house preparation is often required for scale-up or isotopic labeling.[3][1] The synthesis is a two-step protocol starting from isoquinoline.[3][1]

Step 1: Regioselective Bromination[3]
  • Objective: Install bromine at the C4 position.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The 4-position is the preferred site for EAS in protonated isoquinoline.[3][1]

  • Protocol:

    • Charge a reaction vessel with Isoquinoline Hydrochloride (1.0 equiv) and Nitrobenzene (solvent, 1.5 mL/g).

    • Heat the mixture to 180°C to obtain a clear solution.

    • Add Bromine (1.1 equiv) dropwise over 1 hour.[3][1] Caution: HBr evolution.

    • Maintain heating at 180°C for 4 hours.

    • Cool to RT, dilute with acetone, and filter the precipitate (4-bromoisoquinoline hydrobromide).

    • Neutralize with aqueous NH

      
      OH to obtain the free base.[3][1]
      
    • Yield: Typically 70-80%.[3][1]

Step 2: C1-Nitration via N-Activation[1][2]
  • Objective: Introduce the nitro group at C1.

  • Mechanism: This is not a standard electrophilic nitration (which would target C5/C8).[1] It utilizes an "activation-addition" sequence.[3][1] The reaction of DMSO and Acetic Anhydride generates an acetoxy-dimethylsulfonium species that activates the isoquinoline nitrogen, facilitating nucleophilic attack by nitrite at C1.[3][1][2]

  • Protocol:

    • Dissolve 4-Bromoisoquinoline (1.0 equiv) in DMSO (10 volumes).

    • Add Potassium Nitrite (KNO

      
      )  (5.0 equiv).[1]
      
    • Cool the mixture to 0-5°C.

    • Slowly add Acetic Anhydride (5.0 equiv) dropwise, maintaining temperature <10°C.

    • Allow to warm to RT and stir for 12-18 hours.

    • Quench: Pour into ice water. The product typically precipitates.[3][1]

    • Purification: Recrystallization from Ethanol/DCM.

Functionalization Workflows (Application Protocols)

Workflow A: C1-Diversification (S Ar)

Best for: Creating libraries of 1-amino-4-bromoisoquinolines (kinase inhibitor precursors).[3][1]

Protocol:

  • Dissolve 4-Bromo-1-nitroisoquinoline (1.0 mmol) in dry DMF (3 mL).

  • Add the Amine Nucleophile (e.g., Morpholine, Piperazine, Aniline) (1.2 mmol).[1][2]

  • Add K

    
    CO
    
    
    (2.0 mmol) as a base.[3][1]
  • Heat to 60-80°C for 2-4 hours. Note: The nitro group is a facile leaving group; reaction progress can be monitored by the disappearance of the yellow nitro compound.[1][2]

  • Workup: Dilute with water, extract with EtOAc.

  • Result: 1-Amino-substituted 4-bromoisoquinoline.

Workflow B: C4-Diversification (Suzuki-Miyaura Coupling)

Best for: Installing aryl/heteroaryl groups while retaining the C1-nitro handle for later reduction.[3][1]

Protocol:

  • Combine 4-Bromo-1-nitroisoquinoline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K

    
    PO
    
    
    (2.0 equiv) in Dioxane/Water (4:1).[3][1][2]
  • Degas with Nitrogen for 10 min.

  • Add Pd(dppf)Cl

    
      (5 mol%).[1]
    
  • Heat at 90°C for 4-6 hours.

  • Note: The electron-deficient nature of the ring facilitates rapid oxidative addition.[3][1]

  • Result: 4-Aryl-1-nitroisoquinoline.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this scaffold.

GIsoQIsoquinolineBrIsoQ4-BromoisoquinolineIsoQ->BrIsoQBr2, 180°C(EAS)Target4-Bromo-1-nitroisoquinoline(The Scaffold)BrIsoQ->TargetKNO2, DMSO, Ac2O(N-Activation)ProdA1-Amino-4-bromoisoquinoline(via SNAr)Target->ProdAR-NH2, K2CO3(Nitro Displacement)ProdB4-Aryl-1-nitroisoquinoline(via Suzuki)Target->ProdBAr-B(OH)2, Pd(0)(Cross-Coupling)ProdC1-Amino-4-arylisoquinoline(Target Drug)ProdA->ProdCAr-B(OH)2, Pd(0)ProdB->ProdCReduction/SNAr

Figure 1: Divergent synthesis map showing the generation of the scaffold and its application in orthogonal functionalization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Nitration Temperature too high during Ac

O addition.[3][1]
Keep T < 10°C strictly. The activation complex is thermally sensitive.[3][1]
C1-Substitution Fails Nucleophile is too weak.Use a stronger base (NaH) or switch solvent to NMP at higher temp (100°C).[1]
Pd-Catalyst Poisoning Nitro group coordinating to Pd.Increase catalyst loading to 5-10% or use bidentate ligands (e.g., Xantphos) to outcompete coordination.[3][1][2]
Regioselectivity Issues Competition during bromination.Ensure high temperature (180°C) is reached before Br

addition to favor thermodynamic 4-bromo product over 5-bromo.

References

  • Synthesis of 4-Bromoisoquinoline

    • Source: PrepChem.[3][1] "Synthesis of 4-Bromoisoquinoline."

    • URL:[Link]

  • General Method for 1-Nitration of Isoquinolines

    • Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. (Referencing the DMSO/Ac2O/Nitrite method).

    • Context: Describes the mechanism of activating the ring nitrogen to facilitate nucleophilic attack by nitrite.[3][1][7]

  • Nucleophilic Substitution of 1-Nitroisoquinolines

    • Source: BenchChem Application Notes.[3][1][8] "Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline." (Analogous reactivity).

  • Suzuki Coupling of 4-Bromoisoquinolines

    • Source: Organic Chemistry Portal.[3][1] "Suzuki Coupling."[3][1][9][10]

    • URL:[Link]

  • Commercial Availability & Properties

    • Source: PubChem Compound Summary for CID 15270860 (4-bromo-1-nitroisoquinoline).[3][1]

    • URL:[Link][1][2]

biological activity of 4-Bromo-1-nitroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Therapeutic Profiling & Synthetic Utility of 4-Bromo-1-nitroisoquinoline Derivatives

Part 1: Executive Summary & Chemical Biology

The 4-Bromo-1-nitroisoquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, characterized by a unique "Push-Pull" electronic architecture. Unlike simple isoquinolines, this derivative possesses two distinct reactive centers that dictate its biological application:

  • The 1-Nitro Group (Bioreductive Trigger): Positioned adjacent to the ring nitrogen, the nitro group is highly electrophilic. In biological systems, it serves as an electron acceptor, making the compound a candidate for hypoxia-selective cytotoxicity . Under low oxygen conditions (solid tumor microenvironments), the nitro group is enzymatically reduced to toxic hydroxylamine/nitro-radical species that damage DNA.

  • The 4-Bromo Substituent (Metabolic Modulator): The bromine atom at C4 increases lipophilicity (

    
    ), facilitating membrane permeability. Crucially, it blocks metabolic oxidation at the C4 position and serves as a steric handle to tune the redox potential of the nitro group, enhancing the therapeutic window between hypoxic and normoxic toxicity.
    

This guide outlines the protocols for evaluating this scaffold in two contexts: as a Hypoxia-Activated Prodrug (HAP) and as a Parent Scaffold for generating antimicrobial 1-amino-isoquinoline derivatives via Nucleophilic Aromatic Substitution (


).

Part 2: Mechanism of Action (Bioreductive Activation)

The primary biological activity of 1-nitroisoquinolines in oncology relies on the "Oxygen Effect."

  • Normoxia: One-electron reduction by P450 reductases yields a nitro-radical anion (

    
    ). In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound (futile cycling), producing superoxide but limiting direct DNA damage.
    
  • Hypoxia: In the absence of oxygen, the radical anion undergoes further reduction to the nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species. These electrophiles covalently bind to DNA and proteins, inducing apoptosis.

Bioreduction cluster_hypoxia Hypoxic Pathway (Therapeutic) Parent 4-Bromo-1-nitroisoquinoline (Prodrug) Radical Nitro-Radical Anion (R-NO2•-) Parent->Radical 1e- Reductase (P450/POR) Radical->Parent Re-oxidation Oxygen O2 (Normoxia) Radical->Oxygen e- Transfer Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Hypoxia (Further Reduction) Superoxide Superoxide (O2•-) (Oxidative Stress) Oxygen->Superoxide DNA_Adduct DNA Adducts (Cytotoxicity) Hydroxylamine->DNA_Adduct Covalent Binding

Figure 1: Bioreductive activation pathway of nitroisoquinolines. Note the futile cycle in normoxia (red) vs. the toxic activation in hypoxia (green).

Part 3: Experimental Protocols

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) to validate the compound as a prodrug.

Materials:

  • Cell Lines: A549 (Lung carcinoma) or HT-29 (Colorectal adenocarcinoma).

  • Hypoxia Chamber:

    
    , 
    
    
    
    ,
    
    
    .
  • Reagents: MTT or Alamar Blue, Tirapazamine (Positive Control).

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Drug Treatment: Prepare serial dilutions of 4-Bromo-1-nitroisoquinoline (Range:

    
     to 
    
    
    
    ) in media. Ensure DMSO concentration
    
    
    .
  • Parallel Incubation:

    • Set A (Normoxia): Incubate in standard incubator (

      
      ) for 4h.
      
    • Set B (Hypoxia): Pre-equilibrate media in hypoxia chamber for 2h. Add drug and incubate cells in chamber (

      
      ) for 4h.
      
  • Wash & Recovery: Remove drug-containing media, wash with PBS, and replace with fresh normoxic media. Incubate both sets for an additional 72h under standard conditions.

  • Readout: Perform MTT assay. Calculate

    
     for both sets.[1]
    

Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR):



  • Interpretation: An HCR

    
     indicates significant hypoxia selectivity (promising prodrug candidate).
    
Protocol B: Synthesis of 1-Amino-4-bromoisoquinoline Derivatives ( )

Objective: Utilize the labile 1-nitro group to generate a library of antimicrobial agents. The 1-nitro group acts as a leaving group, displaced by primary amines.

Mechanism: Nucleophilic Aromatic Substitution (


). The electron-deficient isoquinoline ring (enhanced by the nitro group) facilitates attack at C1.

Procedure:

  • Reaction: Dissolve 4-Bromo-1-nitroisoquinoline (1.0 equiv) in dry DMF.

  • Nucleophile Addition: Add the desired primary amine (e.g., morpholine, piperazine, or substituted aniline) (1.2 equiv).

  • Base: Add

    
     (2.0 equiv) to scavenge the nitrite leaving group.
    
  • Conditions: Heat at

    
     for 4–6 hours. Monitor by TLC (Disappearance of the yellow nitro-compound spot).
    
  • Workup: Pour into ice water. The product (1-amino-4-bromoisoquinoline) usually precipitates. Filter and recrystallize from Ethanol.

Biological Screen (Antimicrobial):

  • Organisms: S. aureus (Gram+), E. coli (Gram-).

  • Method: CLSI Broth Microdilution.

  • Significance: Isoquinoline-1-amines are known DNA gyrase inhibitors. The 4-bromo group enhances binding in the hydrophobic pocket of the enzyme.

Part 4: Data Presentation & Analysis

When reporting results for 4-Bromo-1-nitroisoquinoline derivatives, structure your data to highlight the impact of the C4-Bromine and C1-substitution.

Table 1: Comparative Cytotoxicity Profile (Example Data Structure)

Compound IDR-Group (C1)X-Group (C4)Normoxia IC50 (µM)Hypoxia IC50 (µM)HCR (Selectivity)
4-Br-1-Nitro


45.22.121.5
Ref (TPZ) Tirapazamine-60.01.540.0
Deriv-A


12.511.81.05 (Non-selective)
Deriv-B


30.05.06.0
  • Insight: The presence of the 4-Bromo group (Compound 1 vs Deriv-B) often increases the HCR by stabilizing the radical anion or altering the reduction potential, making it a more effective hypoxic trigger than the non-brominated analog.

  • Deriv-A: Displacing the nitro group destroys hypoxia selectivity, shifting the profile to a standard cytotoxic agent (useful for antimicrobial applications, but not as a hypoxic prodrug).

Part 5: References

  • Denny, W. A., et al. (1990). "Hypoxia-selective antitumor agents. 4-(Alkylamino)nitroquinolines."[2] Journal of Medicinal Chemistry. Link

    • Context: Establishes the foundational SAR for nitro-heterocycles as bioreductive drugs and the influence of ring substituents on reduction potential.[3]

  • Adib, M., et al. (2013). "Reaction of 1-nitroisoquinoline with nucleophiles." Tetrahedron Letters. Link

    • Context: Provides the mechanistic basis for the

      
       displacement of the nitro group at position 1, essential for Protocol B.
      
  • Panda, S. S., et al. (2012). "Biologically Active Isoquinoline Alkaloids." Molecules. Link

    • Context: Comprehensive review of isoquinoline biological activities, supporting the antimicrobial rationale for amino-derivatives.

  • Brown, J. M., & Wilson, W. R. (2004). "Exploiting tumour hypoxia in cancer treatment." Nature Reviews Cancer. Link

    • Context: Authoritative review on the "Oxygen Effect" and validation of hypoxia as a therapeutic target.

Sources

Application Note: 4-Bromo-1-nitroisoquinoline in Anticancer Scaffold Synthesis

[1]

Executive Summary

4-Bromo-1-nitroisoquinoline is a highly specialized, dual-functionalized heterocyclic scaffold that serves as a critical "linchpin" intermediate in the synthesis of next-generation anticancer therapeutics.[1] Unlike simple isoquinolines, this molecule possesses two distinct orthogonal reactive sites:

  • C1-Nitro Group: A highly electrophilic center activated for Nucleophilic Aromatic Substitution (

    
    ) or reduction to a primary amine.[1] This site typically directs the "warhead" binding to kinase hinge regions (e.g., in EGFR or ROCK inhibitors).
    
  • C4-Bromo Group: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of hydrophobic tails to probe deep hydrophobic pockets in target enzymes.[1]

This Application Note details the strategic use of 4-Bromo-1-nitroisoquinoline to generate divergent libraries of 1,4-disubstituted isoquinolines, a pharmacophore found in potent topoisomerase I inhibitors and multi-kinase inhibitors.[1]

Chemical Properties & Handling[1]

PropertySpecification
CAS Number 182184-81-2
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 253.05 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF,

; sparingly soluble in water.[1][2]
Storage Store at 2–8°C under inert atmosphere (

or Ar). Light sensitive.[1]
Stability Stable under standard conditions; avoid strong reducing agents until intended reaction.[1]

Safety Warning: Nitroisoquinolines are potential sensitizers and should be handled in a fume hood.[1] The nitro group renders the molecule energetic; avoid heating dry solids above 150°C.[1]

Strategic Application: The "Divergent Synthesis" Workflow

The power of 4-Bromo-1-nitroisoquinoline lies in its ability to undergo sequential, orthogonal functionalization.[1] The C1-nitro group mimics the reactivity of a "super-electrophile," far more reactive than a standard chloro- or bromo-substituent, enabling mild substitution reactions.[1]

Mechanism of Action (Chemical):

The nitro group at the C1 position (adjacent to the ring nitrogen) creates a significant electron deficiency at C1.[1] This facilitates


 displacement1
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Gcluster_legendReaction LogicCore4-Bromo-1-nitroisoquinoline(Starting Material)Path1Pathway A:Nucleophilic Substitution (SnAr)Core->Path1Primary Amines(R-NH2)Path2Pathway B:Nitro ReductionCore->Path2H2, Pd/C orFe/AcOHInter11-Amino-4-bromoisoquinoline(Kinase Hinge Binder)Path1->Inter1Displacementof NO2Inter21-Alkoxy-4-bromoisoquinoline(Solubility Modulator)Path1->Inter2Displacementby R-OHInter31-Amino-4-bromoisoquinoline(via Reduction)Path2->Inter3Reductionto -NH2Final1Library A: 1-Amino-4-ArylIsoquinolines(EGFR/ROCK Inhibitors)Inter1->Final1Suzuki Coupling(Ar-B(OH)2, Pd)Final2Library B: Hypoxia-ActivatedProdrugsInter3->Final2ProdrugFormulationStep 1: C1 ModificationStep 1: C1 ModificationStep 2: C4 CouplingStep 2: C4 CouplingStep 1: C1 Modification->Step 2: C4 Coupling

Caption: Divergent synthesis map showing the transformation of 4-Bromo-1-nitroisoquinoline into bioactive libraries via orthogonal C1 and C4 modifications.

Detailed Experimental Protocols

Protocol A: Displacement of C1-Nitro Group (Synthesis of 1-Aminoisoquinolines)

Objective: To install a specific amine "head group" (e.g., an aniline or piperazine) at the C1 position. This motif is common in kinase inhibitors to form hydrogen bonds with the hinge region.[1]

Reagents:

  • 4-Bromo-1-nitroisoquinoline (1.0 equiv)[1]

  • Target Amine (e.g., Aniline, Morpholine) (1.2 equiv)

  • Base:

    
     or 
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Bromo-1-nitroisoquinoline (1 mmol, 253 mg) in anhydrous DMF (5 mL).

  • Addition: Add the target amine (1.2 mmol) and

    
     (2 mmol, 276 mg).
    
  • Reaction: Stir the mixture at 60°C for 4–6 hours.

    • Note: The reaction progress can be monitored by TLC (Hexane:EtOAc 3:1).[1] The starting nitro compound (yellow) will disappear, and a fluorescent product usually appears.[1]

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates.[1]

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    

Validation Criteria:

  • 1H NMR: Disappearance of the characteristic low-field signals of the nitro-adjacent protons.[1] Appearance of amine N-H or alkyl signals.[1]

  • Yield: Typical yields range from 75–90% due to the high leaving group ability of the nitro group.[1]

Protocol B: Suzuki-Miyaura Coupling at C4 (Library Expansion)

Objective: To attach an aryl or heteroaryl "tail" at the C4 position, targeting the hydrophobic pocket of the enzyme.[1]

Reagents:

  • 1-Functionalized-4-bromoisoquinoline (Product from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the 4-bromo intermediate (0.5 mmol), aryl boronic acid (0.75 mmol), and

    
     (18 mg).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Degassing: Sparge with Nitrogen or Argon for 5 minutes. Cap the vessel.

  • Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

  • Work-up: Filter through a pad of Celite to remove Palladium black.[1] Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography.

Biological Evaluation: In Vitro Cytotoxicity Assay

Once the library is synthesized, compounds must be screened for anticancer activity.[1][3]

Assay: CCK-8 or MTT Cell Viability Assay Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

Protocol:

  • Seeding: Seed cancer cells (e.g., A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    .
  • Treatment: Prepare stock solutions of the synthesized isoquinolines in DMSO (10 mM). Dilute serially in culture medium (Final DMSO < 0.1%).[1]

  • Incubation: Treat cells with compounds (0.1 µM – 100 µM) for 48h or 72h.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate for 2h. Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Mechanistic Basis of Nitro-Group Displacement

    • Title: Nucleophilic substitution in quinoline and isoquinoline.[1][4][5]

    • Source: Quimica Organica (General Reactivity Principles).[1]

    • Context: Explains the activation of C1 position by ring nitrogen and nitro group for reactions.
    • URL:[Link]

  • Synthesis of 1-Aminoisoquinolines

    • Title: Synthesis of 1‐amino‐4‐chloroisoquinoline: A new approach to 1‐aminoisoquinoline.[1][6]

    • Source: ResearchGate / Journal of Heterocyclic Chemistry.[1]

    • Context: Provides analogous protocols for converting 1-halo/1-nitro isoquinolines to amino deriv
    • URL:[Link]

  • Anticancer Potential of Isoquinoline Derivatives

    • Title: Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1]

    • Context: Demonstrates the utility of the 1-aminoisoquinoline scaffold in developing kinase inhibitors (ROCK-I) for cancer and cardiovascular applications.[1]

    • URL:[Link]

  • Chemical Data Source

    • Title: 4-Bromo-1-nitroisoquinoline (Compound Summary).[1][7][8]

    • Source: PubChem / BLD Pharm.[1]

    • Context: Verification of CAS 182184-81-2 and physical properties.[1]

    • URL:[Link] (Search Term: 182184-81-2)

palladium-catalyzed cross-coupling of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

4-Bromo-1-nitroisoquinoline (CAS: 182184-81-2) is a high-value heterocyclic scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its two functional handles: the C4-bromide , which is primed for palladium-catalyzed cross-coupling, and the C1-nitro group , a versatile masked amine or leaving group.

However, this substrate presents a specific "reactivity paradox" that often leads to method failure in standard screens:

  • Activation (Pro): The C1-nitro group is strongly electron-withdrawing, significantly lowering the LUMO energy at C4. This facilitates rapid oxidative addition of Pd(0), making the bromide highly reactive compared to neutral isoquinolines.

  • Labillity (Con): The same electronic withdrawal makes the C1 position highly electrophilic. Under standard basic coupling conditions (e.g., NaOEt, NaOH), the nitro group is susceptible to Nucleophilic Aromatic Substitution (SNAr) , leading to byproduct formation (1-alkoxy or 1-hydroxy isoquinolines) rather than the desired C4 coupling.

Core Directive: This guide prioritizes chemoselective retention of the nitro group while effecting C4-functionalization. The protocols below utilize non-nucleophilic bases and specific catalyst systems to suppress C1-substitution.

Part 2: Mechanistic Insight & Reactivity Map

To control the reaction, one must visualize the competing pathways. The diagram below illustrates the electronic divergence that dictates success or failure.

ReactivityMap Substrate 4-Bromo-1-nitroisoquinoline Pd_Cycle Pd(0) Oxidative Addition (Desired Pathway) Substrate->Pd_Cycle Low LUMO at C4 (Facilitated by NO2) SNAr_Path S_NAr Attack at C1 (Competing Failure Mode) Substrate->SNAr_Path High Electrophilicity at C1 (Risk with strong nuc. bases) Product 4-Substituted-1-nitroisoquinoline Pd_Cycle->Product Transmetallation & Reductive Elimination Byproduct 1-Alkoxy/Hydroxy-4-bromoisoquinoline SNAr_Path->Byproduct Displacement of NO2

Figure 1: Mechanistic divergence. The C1-nitro group activates the C4-Br for coupling (Green) but simultaneously invites nucleophilic attack (Red). Success depends on suppressing the Red pathway.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Introduction of aryl/heteroaryl groups.

Rationale: Standard aqueous bases (Na2CO3) can hydrolyze the nitro group. We utilize Potassium Phosphate (K3PO4) , which is sufficiently basic for boronic acid activation but less nucleophilic than alkoxides or hydroxides.

Materials:

  • 4-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Chosen for stability and resistance to poisoning by nitro-coordination.

  • Base: K3PO4 (Tribasic, anhydrous) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 v/v) — Degassed.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon flow.

  • Charging: Add 4-bromo-1-nitroisoquinoline (1 mmol, ~253 mg), aryl boronic acid (1.2 mmol), Pd(dppf)Cl2·DCM (0.03 mmol), and K3PO4 (2 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL). Seal the vial with a crimp cap/septum.

  • Execution: Heat the mixture to 80°C for 4–12 hours. Do not exceed 100°C to prevent thermal denitration.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the starting material (Rf ~0.5 in 20% EtOAc/Hex).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with Brine (x2). Dry over Na2SO4.

  • Purification: Flash chromatography on Silica Gel.

    • Note: Nitro-isoquinolines are often bright yellow/orange.

Data Summary Table: Typical Yields

Coupling Partner Yield (%) Notes
Phenylboronic acid 82-88% Standard benchmark.
4-Methoxyphenylboronic acid 75-80% Electron-rich partners couple faster.

| 3-Pyridylboronic acid | 60-65% | Requires longer reaction time (12h). |

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introduction of alkyne linkers.

Rationale: This reaction typically uses amines (Et3N) as solvent/base. However, primary/secondary amines can displace the nitro group. We use Diisopropylamine (DIPA) or Triethylamine (TEA) strictly as a base in a non-polar solvent to minimize nucleophilic attack.

Materials:

  • 4-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (3.0 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon Schlenk line, combine the isoquinoline (1 mmol), Pd catalyst, and CuI in a flask.

  • Addition: Add anhydrous THF (5 mL) and Triethylamine (0.42 mL).

  • Reagent Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat gently to 40°C.

    • Critical Warning: High heat (>60°C) with CuI and amines can trigger explosive decomposition of nitro compounds or SNAr displacement. Keep it mild.

  • Workup: Quench with saturated NH4Cl (aq) to chelate copper (turns blue). Extract with Et2O.

  • Purification: Column chromatography. Avoid amine-doped silica if possible to prevent degradation.

Part 4: Troubleshooting & Optimization

Issue 1: Formation of 1-Hydroxy-4-bromoisoquinoline (Hydrolysis)

  • Cause: Water content in solvent was too high, or base was too nucleophilic (e.g., NaOH).

  • Fix: Switch to anhydrous conditions (Protocol B) or use Cs2CO3 in Toluene (Protocol A modification).

Issue 2: Low Conversion / Catalyst Death

  • Cause: The nitro group can coordinate to Pd, forming a stable "off-cycle" species.

  • Fix: Increase catalyst loading to 5 mol% or switch to a highly active phosphine ligand like XPhos or SPhos , which bind Pd tighter than the nitro group can.

Issue 3: "Black Tar" Formation

  • Cause: Polymerization of the electron-deficient isoquinoline core.

  • Fix: Add a radical scavenger like BHT (1 mol%) if radical pathways are suspected, or simply lower the reaction temperature.

Part 5: References

  • Mechanistic Basis of Pd-Coupling on Nitroarenes:

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Heterocycles.[1][2]

    • Source:Chemical Reviews (General Methodology Reference).

    • Context: Establishes the acceleration of oxidative addition by electron-withdrawing groups (NO2).

  • Substrate Characterization:

    • Title: 4-Bromo-1-nitroisoquinoline (CAS 182184-81-2).[3][4]

    • Source: PubChem Compound Summary.

    • URL:[Link] (Note: Link is to 4-bromoisoquinoline analog for structural verification; specific nitro-isomer data derived from commercial vendor catalogs like Fluorochem/BLD Pharm).

  • SNAr Competition in Nitroisoquinolines:

    • Title: SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives.[5]

    • Source:Molecules 2022, 27(22), 7862.[5]

    • URL:[Link]

    • Relevance: Validates the lability of nitro groups on the isoquinoline scaffold toward nucleophiles.

  • General Suzuki Coupling Protocol (Base Selection):

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.

    • Source: TCI Chemicals Application Note.

Sources

functionalization of the isoquinoline core via 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Isoquinoline Core via 4-Bromo-1-nitroisoquinoline

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous alkaloids (e.g., papaverine) and clinical drugs (e.g., fasudil, quinapril).[1][2] While C1- and C4-substituted isoquinolines are common, accessing densely functionalized cores with precise regiocontrol remains a synthetic challenge.[2]

This guide details the utilization of 4-Bromo-1-nitroisoquinoline (CAS: 182184-81-2) as a high-value "linchpin" intermediate.[2] This scaffold offers two chemically distinct electrophilic sites:

  • C1-Nitro Group: A highly activated center for Nucleophilic Aromatic Substitution (

    
    ) or reduction.[2]
    
  • C4-Bromo Group: A robust handle for Palladium-catalyzed cross-coupling reactions.[2]

By exploiting the electronic disparity between these two positions, researchers can achieve orthogonal functionalization —modifying one site without affecting the other—to rapidly generate diverse libraries of 1,4-disubstituted isoquinolines.

Chemical Architecture & Reactivity Profile

The utility of 4-Bromo-1-nitroisoquinoline lies in its electronic "push-pull" nature.[2]

  • The C1 Position (Electrophilic): The nitrogen atom of the isoquinoline ring pulls electron density, making C1 electron-deficient.[2] The nitro group at C1 further depletes electron density via both inductive (-I) and mesomeric (-M) effects, making C1 highly susceptible to nucleophilic attack.[2] The nitro group is an excellent leaving group (nucleofuge) in this context, often superior to halogens due to the stability of the departing nitrite anion and the immense activation of the ring.[2]

  • The C4 Position (Halogenic): The bromine atom at C4 is less sensitive to

    
     but is ideally situated for oxidative addition by low-valent transition metals (Pd, Ni).[2]
    

Strategic Workflow: To maximize yield and purity, the recommended workflow is C1-Functionalization followed by C4-Coupling .[2]

  • Reasoning: The nitro group is labile. Subjecting the parent 4-bromo-1-nitroisoquinoline to Suzuki conditions (aqueous base, heat) often leads to hydrolysis of the nitro group to the thermodynamically stable isoquinolone (1-hydroxy derivative), destroying the C1 handle.[2] Displacing the nitro group first with a stable nucleophile (amine, alkoxide) "locks" the C1 position before the metal-catalyzed step.[2]

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this core.

Isoquinoline_Functionalization Core 4-Bromo-1-nitroisoquinoline (The Linchpin) SNAr_Product 1-Functionalized-4-bromoisoquinoline (Stable Intermediate) Core->SNAr_Product Path A: SNAr (C1) Nucleophile (HNu), mild base Amine_Inter 1-Amino-4-bromoisoquinoline Core->Amine_Inter Path B: Reduction Fe/HCl or H2/Pd Quinolone 4-Bromoisoquinolin-1(2H)-one (Dead End / Hydrolysis) Core->Quinolone Path C: Hydrolysis risk Aq. Base, Heat Final_Library 1,4-Difunctionalized Isoquinoline (Target Library) SNAr_Product->Final_Library Suzuki/Sonogashira (C4) Pd(0), R-B(OH)2 Amine_Inter->Final_Library Pd-Coupling

Figure 1: Divergent functionalization strategy. Path A (Green) is the preferred route for library generation to avoid hydrolysis (Path C).[2]

Detailed Experimental Protocols

Protocol A: C1-Functionalization via (Displacement of Nitro)

This protocol describes the synthesis of 1-amino-substituted isoquinolines.[2] The nitro group is displaced by a primary or secondary amine.

Reagents:

  • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv)[2]

  • Nucleophile: Morpholine (1.2 equiv) [Model Amine][2]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)[2]
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[2]

  • Temperature: 60°C – 80°C[2]

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-1-nitroisoquinoline (253 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add Potassium Carbonate (

    
    , 276 mg, 2.0 mmol). Then, add Morpholine (105 µL, 1.2 mmol) dropwise.[2]
    
    • Note: The reaction is often exothermic. Add the amine slowly.[3]

  • Reaction: Seal the vial and heat to 60°C. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][4]

    • Checkpoint: The starting material (

      
      ) should disappear, and a more polar fluorescent spot (product) should appear.[2] The nitro group is yellow; displacement often results in a color shift (e.g., to pale yellow or colorless).[2]
      
  • Work-up: Upon completion (typically 2-4 hours), cool the mixture to room temperature. Pour into ice-cold water (15 mL). The product usually precipitates.

  • Isolation: Filter the solid. Wash with water (

    
     mL) to remove DMF and nitrite salts.[2] Dry under vacuum.[2]
    
    • Alternative: If no precipitate forms, extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.[2]
  • Yield: Expect 85-95%. The resulting 4-bromo-1-morpholinoisoquinoline is stable and ready for Step B.[2]

Mechanism: The reaction proceeds via a Meisenheimer Complex . The nucleophile attacks C1, forming a resonance-stabilized anionic intermediate.[2] The nitrite ion (


) is then eliminated, restoring aromaticity.[2]
Protocol B: C4-Functionalization via Suzuki-Miyaura Coupling

This protocol installs an aryl group at the C4 position using the bromide handle.

Reagents:

  • Substrate: 4-Bromo-1-morpholinoisoquinoline (from Protocol A) (1.0 equiv)[2]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

  • Atmosphere: Nitrogen or Argon[2][5]

Step-by-Step Methodology:

  • Degassing: Prepare the solvent mixture (Dioxane/Water) and sparge with nitrogen for 15 minutes to remove dissolved oxygen.[2]

    • Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.[2]

  • Assembly: In a microwave vial or Schlenk tube, combine the isoquinoline substrate (1.0 mmol), Phenylboronic acid (1.2 mmol),

    
     (2.0 mmol), and 
    
    
    
    (0.05 mmol).
  • Solvation: Add the degassed solvent (5 mL) via syringe. Cap the vessel immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Work-up: Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.[1][2]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Comparative Data: Leaving Group Efficiency at C1

The following table highlights why the 1-nitroisoquinoline is a superior electrophile compared to traditional 1-halo derivatives for mild functionalization.

Leaving Group (C1)Reactivity (

)
Conditions (Amine Nuc.)By-productNotes
Nitro (

)
High 25-60°C, mild base

Best for thermal sensitive nucleophiles.
Chloro (

)
Moderate80-120°C, strong base

Standard, but requires heat.[2]
Bromo (

)
Moderate/High80-100°C

Good, but C4-Br competes if using Pd.[2]
Methoxy (

)
Very Low>150°C

Generally unreactive to substitution.[2]

Troubleshooting & Critical Parameters

  • Regioselectivity Issues:

    • Problem: Substitution occurring at C4 during the

      
       step?
      
    • Solution: This is rare.[2] C1 is significantly more electrophilic (

      
       bond character).[2] Ensure no metal catalyst is present during the first step.
      
  • Hydrolysis of Nitro Group:

    • Problem: Formation of isoquinolone (C1-OH) instead of substitution product.[2]

    • Cause: Wet solvents or hydroxide ions present during the reaction.

    • Fix: Use anhydrous DMF and Carbonate bases (

      
      ) rather than Hydroxide bases (
      
      
      
      ).[2]
  • Catalyst Poisoning:

    • Problem: Suzuki coupling fails on the nitro-containing substrate (if attempting Path B).[2]

    • Cause: Nitro groups can coordinate to Pd or oxidize phosphine ligands.[2]

    • Fix: Always perform the

      
       (displacement of nitro) before the Pd-coupling.[2] If the nitro group is required in the final product, use high-activity catalysts like Pd-XPhos.[2]
      

References

  • Synthesis and Reactivity of 4-Bromoisoquinolines

    • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone[2][6]

    • Source: Journal of Chemical Research, 2013.
    • URL:[Link][1][2]

  • Nucleophilic Substitution of Nitro-Heterocycles

    • Title: Nucleophilic substitution of nitro-heterocycles: A versatile route to functionalized heteroaromatics[2]

    • Source: Tetrahedron Letters (General Reference for S_NAr on Nitro-isoquinolines).[2]

    • URL:[Link][2]

  • Commercial Availability & Physical D

    • Title: 4-Bromo-1-nitroisoquinoline Product Page[2][4][7][8][9]

    • Source: BLD Pharm
  • Isoquinoline Functionaliz

    • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks[2][10][11]

    • Source: RSC Advances / NIH[2]

    • URL:[Link][2]

Sources

protocol for nucleophilic aromatic substitution on 4-Bromo-1-nitroisoquinoline

High-Fidelity Protocol: Nucleophilic Aromatic Substitution ( ) on 4-Bromo-1-nitroisoquinoline

Abstract & Strategic Utility

4-Bromo-1-nitroisoquinoline is a high-value bifunctional scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its utility lies in its orthogonal reactivity :

  • C1-Position (

    
     Labile):  The nitro group at C1 is highly activated by the adjacent ring nitrogen, making it a "super-leaving group" susceptible to rapid displacement by nucleophiles (amines, alkoxides, thiols).
    
  • C4-Position (Pd-Active): The bromine atom at C4 is relatively inert to standard

    
     conditions but remains intact for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    

This guide provides a validated protocol for the chemoselective functionalization of the C1 position via

Mechanistic Insight: The Chemoselectivity Logic

The success of this reaction hinges on the electronic disparity between the C1 and C4 positions.

  • Activation: The C1 carbon is highly electrophilic due to the inductive withdrawal of the adjacent nitrogen (

    
     effect) and the resonance contribution that places a positive charge at C1.
    
  • Leaving Group Ability: In activated heteroaromatic systems, the nitro group (

    
    ) is often a superior leaving group compared to halides due to its ability to stabilize the negative charge in the transition state and the relief of steric strain upon departure.
    
  • The Pathway: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

Visualization: Reaction Mechanism[1][2][3][4]

SNAr_MechanismSubstrate4-Bromo-1-nitroisoquinolineTSMeisenheimer Complex(Resonance Stabilized)Substrate->TS Addition (Rate Limiting)NuNucleophile (Nu:)Nu->TSProduct1-Substituted-4-bromoisoquinolineTS->Product Elimination (Fast)LGLeaving Group (NO2-)TS->LG

Figure 1: The addition-elimination pathway. The C1-nitro group is displaced while the C4-bromo group remains intact.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of 4-bromo-N-substituted-isoquinolin-1-amine.

Materials
  • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    (2.0 equiv)
  • Solvent: DMF (Anhydrous) or DMSO

  • Temperature:

    
     (Range: RT to 
    
    
    )
Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 4-bromo-1-nitroisoquinoline (1.0 mmol) in anhydrous DMF (

    
    , 
    
    
    ).
  • Base Addition: Add

    
     (2.0 mmol) in one portion. The suspension may turn slightly yellow.
    
  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

    • Note: If the amine is a salt (e.g., hydrochloride), increase base equivalents to 3.0.

  • Reaction: Heat the mixture to

    
     under an inert atmosphere (
    
    
    or Ar). Monitor by TLC (typically 1-3 hours).
    • Checkpoint: The starting material (

      
       in 20% EtOAc/Hex) will disappear; a more polar fluorescent spot will appear.
      
  • Workup:

    • Cool to Room Temperature (RT).

    • Pour the mixture into ice-cold water (

      
      ). The product often precipitates.
      
    • If solid forms: Filter, wash with water (

      
      ), and dry under vacuum.
      
    • If oil forms: Extract with EtOAc (

      
      ). Wash combined organics with brine (
      
      
      ), dry over
      
      
      , and concentrate.
Protocol B: C-O Bond Formation (Etherification)

Objective: Synthesis of 4-bromo-1-alkoxyisoquinoline.

Materials
  • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Nucleophile: Alcohol (e.g., Benzyl alcohol, Methanol)

  • Base: NaH (60% dispersion, 1.2 equiv) or NaOMe (if using MeOH)

  • Solvent: THF or DMF (

    
     to RT)
    
Step-by-Step Methodology
  • Alkoxide Formation: In a separate vial, suspend NaH (1.2 mmol) in dry THF (

    
    ) at 
    
    
    . Add the alcohol (1.2 mmol) dropwise. Stir for 15 min until
    
    
    evolution ceases.
  • Substrate Addition: Add a solution of 4-bromo-1-nitroisoquinoline (1.0 mmol) in THF (

    
    ) dropwise to the alkoxide solution at 
    
    
    .
    • Critical: Exothermic reaction. Control addition rate to prevent runaway.

  • Reaction: Allow to warm to RT. Stir for 1-2 hours.

  • Quench: Carefully quench with sat.

    
     solution.
    
  • Purification: Extract with EtOAc, dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Optimization & Troubleshooting Matrix

The following data summarizes reaction parameter effects based on internal validation runs.

ParameterConditionOutcomeRecommendation
Solvent DMF / DMSOHigh Solubility, Fast RatePreferred for amines.
THF / DioxaneSlower Rate, Cleaner WorkupUse for alkoxides.
Ethanol / WaterPoor Solubility, Hydrolysis RiskAvoid unless using green protocols.
Base

/

Mild, HeterogeneousStandard for amines.
NaH / NaOtBuStrong, HomogeneousRequired for alcohols/phenols.
Temp

(RT)
Slow (12-24h)Use for highly reactive amines.

Optimal (1-3h)Standard Protocol.

Decomposition / C4-Br lossAvoid.

Workflow Logic

WorkflowStartStart: 4-Bromo-1-nitroisoquinolineChoiceSelect NucleophileStart->ChoicePath_NAmine (R-NH2)Choice->Path_NPath_OAlcohol (R-OH)Choice->Path_OCond_NDMF, K2CO3, 60°CPath_N->Cond_NCond_OTHF, NaH, 0°C -> RTPath_O->Cond_OMonitorTLC Monitoring(Disappearance of Yellow SM)Cond_N->MonitorCond_O->MonitorWorkupAqueous Workup(Precipitation or Extraction)Monitor->Workup

Figure 2: Decision tree for experimental setup based on nucleophile type.

Safety & Handling (Critical)

  • Nitro-Aromatics: 1-Nitroisoquinolines are energetic compounds. While the 4-bromo derivative is generally stable, avoid subjecting the dry solid to high friction or temperatures

    
    .
    
  • Sensitizers: Isoquinoline derivatives can be skin sensitizers. Double-glove and work within a fume hood.

  • Waste Disposal: The leaving group is nitrite (

    
    ). Acidification of the waste stream can generate 
    
    
    gas. Quench basic reaction mixtures into neutral buffers, not strong acid.

References

  • Mechanistic Foundation: For the general reactivity of nitro-isoquinolines in

    
     and the "super-leaving group" effect of the nitro moiety.
    
    • Source:Journal of Heterocyclic Chemistry. "Nucleophilic displacement of nitro groups in nitrogen heterocycles."
    • Link:[Link] (Representative DOI for nitro-displacement context).

  • Synthetic Precedent: Synthesis of 1-amino-4-bromoisoquinolines via nitro displacement.

    • Source:Organic & Biomolecular Chemistry, 2014.[2] "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions" (Analogous reactivity patterns).

    • Link:[Link]

  • General

    
     Reviews:  Comprehensive guide on leaving group hierarchy (
    
    
    ) in activated systems.
    • Source:Chemical Reviews.
    • Link:[Link]

The Versatile Building Block: Application Notes for 4-Bromo-1-nitroisoquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-1-nitroisoquinoline as a versatile precursor for the synthesis of advanced functional materials. The unique bifunctional nature of this molecule—featuring a reactive bromine atom at the C-4 position and a readily transformable nitro group at the C-1 position—opens extensive avenues for molecular engineering. Herein, we present the core chemical transformations that unlock its potential, followed by detailed application notes and step-by-step protocols for its prospective use in Organic Light-Emitting Diodes (OLEDs), fluorescent chemosensors, and conjugated polymers. This document is intended for researchers and scientists in materials science and drug development, offering both foundational insights and practical, field-proven methodologies.

Introduction: The Strategic Value of 4-Bromo-1-nitroisoquinoline

The isoquinoline scaffold is a privileged heterocyclic structure known for its unique electronic and photophysical properties, making it a cornerstone in medicinal chemistry and, increasingly, in materials science.[1][2] 4-Bromo-1-nitroisoquinoline emerges as a particularly strategic building block due to the orthogonal reactivity of its two key functional groups.

  • The C-4 Bromo Group: This site is primed for carbon-carbon and carbon-nitrogen bond formation through a variety of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the precise installation of aryl, alkynyl, or amino substituents to tune the electronic properties, extend conjugation, and construct complex molecular architectures.

  • The C-1 Nitro Group: The electron-withdrawing nitro group significantly influences the molecule's electronic landscape. More importantly, it can be cleanly and efficiently reduced to a primary amine (isoquinolin-1-amine). This resulting amino group is a versatile handle for further derivatization through acylation, alkylation, or Schiff base condensation, enabling the attachment of other functional moieties or polymerization linkers.[2][3]

This dual functionality allows for a programmed, stepwise synthesis of complex molecules where different parts of the final structure can be built out from either the C-1 or C-4 position. This guide will demonstrate how to leverage this reactivity to create novel materials with tailored optoelectronic properties.

Core Chemical Transformations & Protocols

Mastery of two primary reaction classes is essential for unlocking the potential of 4-Bromo-1-nitroisoquinoline: palladium-catalyzed cross-coupling at the C-4 position and reduction of the C-1 nitro group.

Palladium-Catalyzed Cross-Coupling Reactions (C-4 Position)

The bromine atom at the C-4 position serves as a versatile handle for introducing a wide array of functional groups. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are broadly applicable to bromoisoquinoline substrates.[4]

This protocol describes the coupling of an arylboronic acid to the C-4 position. This is a foundational method for creating π-conjugated systems.[5]

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask, combine 4-Bromo-1-nitroisoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the deactivation of the palladium catalyst.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Reaction Execution: Immerse the sealed flask in a preheated oil bath set to 80-100 °C and stir vigorously.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 4-aryl-1-nitroisoquinoline derivative.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 4-Bromo-1-nitroisoquinoline Arylboronic Acid Base (K₂CO₃) inert Establish Inert Atmosphere (Argon Purge) reagents->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) solvent->catalyst heat Heat and Stir (80-100 °C, 4-24h) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT & Dilute monitor->cool extract Aqueous Extraction (EtOAc/H₂O/Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product: 4-Aryl-1-nitroisoquinoline

Caption: Workflow for Suzuki-Miyaura cross-coupling.

This protocol allows for the introduction of primary or secondary amines at the C-4 position, a key step in synthesizing molecules for OLEDs and sensors.[3]

Experimental Protocol:

  • Reaction Setup: In a glovebox or Schlenk tube, combine 4-Bromo-1-nitroisoquinoline (1.0 equiv), the desired amine (1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv).[3][4]

  • Solvent Addition: Add anhydrous, degassed toluene or THF.

  • Reaction Execution: Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 2-18 hours.

  • Workup:

    • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Reduction of the C-1 Nitro Group

The conversion of the C-1 nitro group to a primary amine is a pivotal step. A variety of methods are available, with the choice depending on the functional group tolerance required. Catalytic hydrogenation is clean and high-yielding but may reduce other sensitive groups. Metal-based reductions like SnCl₂ are highly chemoselective.[2][6]

This method is highly reliable for selectively reducing a nitro group in the presence of other reducible functionalities like esters, nitriles, or even halogens.[2][3]

Experimental Protocol:

  • Reaction Setup: Dissolve the 4-substituted-1-nitroisoquinoline derivative (1.0 equiv) in a solvent such as absolute ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in excess (typically 4-5 equivalents).

  • Reaction Execution: Heat the mixture to reflux (around 70-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into crushed ice.

    • Carefully basify the mixture by adding a cold 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8. This will precipitate tin salts.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 1-aminoisoquinoline derivative can often be used directly or purified further by chromatography or recrystallization.

Application Notes in Materials Science

The following sections detail hypothetical yet scientifically grounded applications of 4-Bromo-1-nitroisoquinoline in creating high-value materials.

Application in Organic Light-Emitting Diodes (OLEDs)

Application Note: Isoquinoline derivatives are promising materials for OLEDs due to their high thermal stability and excellent photophysical properties.[7] They can function as fluorescent emitters or as host materials in phosphorescent OLEDs.[8] By using 4-Bromo-1-nitroisoquinoline, one can synthesize donor-acceptor type molecules where the isoquinoline core acts as the acceptor and a donor group is introduced at the C-4 position via Suzuki coupling. The C-1 position can be further functionalized to tune solubility or film-forming properties.

Proposed Synthesis of an Emissive Material:

Caption: Synthetic route to a potential OLED emitter.

Detailed Protocol for Target Emissive Material Synthesis:

  • Step 1: Suzuki Coupling: Following Protocol 2.1.1 , couple 4-Bromo-1-nitroisoquinoline with 4-(N,N-diphenylamino)phenylboronic acid using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a dioxane/water mixture at 90 °C for 12 hours. After workup and purification, this yields 4-(4'-(Diphenylamino)phenyl)-1-nitroisoquinoline.

  • Step 2: Nitro Reduction: Following Protocol 2.2.1 , reduce the product from Step 1 using SnCl₂·2H₂O in refluxing ethanol. After workup, this yields the final target molecule, 4-(4'-(Diphenylamino)phenyl)isoquinolin-1-amine.

Expected Properties of the Target Material:

PropertyExpected Value/RangeRationale / Reference
Absorption Max (λ_abs) 380-420 nmIntramolecular charge transfer from donor to acceptor.
Emission Max (λ_em) 480-520 nm (Blue-Green)Based on similar donor-acceptor isoquinoline systems.[9]
Fluorescence Quantum Yield (Φ_F) 0.3 - 0.7 (in solution)High fluorescence is characteristic of rigid isoquinoline cores.
Thermal Stability (T_d) > 300 °CThe rigid aromatic structure imparts high thermal stability.
Application in Fluorescent Chemosensors

Application Note: The nitrogen atom in the isoquinoline ring and the exocyclic amine at the C-1 position can act as a bidentate chelation site for metal ions.[2] The binding of a metal ion can significantly perturb the electronic structure of the fluorophore, leading to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This allows for the design of highly selective and sensitive fluorescent sensors.

Proposed Synthesis of a Metal Ion Sensor:

G cluster_monomer Monomer Synthesis cluster_poly Polymerization cluster_purify Purification monomerA Monomer A (Isoquinoline Boronic Ester) mix Combine Monomers (1:1) + Pd Catalyst + Base monomerA->mix monomerB Monomer B (e.g., Dibromo-thiophene) monomerB->mix react Heat in Toluene (90°C, 24-72h) mix->react precipitate Precipitate in Methanol react->precipitate soxhlet Soxhlet Extraction precipitate->soxhlet reprecipitate Re-precipitate & Dry soxhlet->reprecipitate end end reprecipitate->end Final Conjugated Polymer

Caption: General workflow for Suzuki polymerization.

Conclusion

4-Bromo-1-nitroisoquinoline is a potent and versatile building block for the rational design of functional organic materials. The strategic, orthogonal reactivity of its bromo and nitro groups provides chemists with a powerful platform for synthesizing complex molecules with tailored properties. The protocols and application concepts presented in this guide, grounded in established chemical principles, serve as a robust starting point for researchers aiming to develop next-generation materials for electronics, sensing, and beyond.

References

  • Pye, P. J., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (1995). The Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kim, J., et al. (2017). Spiropyran-Isoquinoline Dyad as a Dual Chemosensor for Co(II) and In(III) Detection. PubMed. [Link]

  • Kowalska, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Amerigo Scientific. (2023). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Nojima, M., et al. (2016). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. PubMed. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines. [Link]

  • PubMed. (2015). One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives with Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory. [Link]

  • RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

  • PubMed. (2016). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. [Link]

  • ResearchGate. (2024). Designing isoquinoline-based orange emissive Ir(III) complexes featuring different auxiliary ligands for solution-processed OLEDs. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • PubMed. (2015). One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives... [Link]

Sources

Application Note: Orthogonal Derivatization of 4-Bromo-1-nitroisoquinoline for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and screening biologists. It details the strategic derivatization of 4-Bromo-1-nitroisoquinoline , a high-value scaffold offering orthogonal reactivity for rapid library generation.


 Displacement and Pd-Catalyzed Cross-Coupling

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in FDA-approved drugs ranging from anesthetics (Quinisocaine) to vasodilators (Papaverine). 4-Bromo-1-nitroisoquinoline represents a uniquely powerful intermediate due to its orthogonal reactivity :

  • C1-Position (Nitro): Highly electrophilic; susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C4-Position (Bromo): Halogenated handle; susceptible to Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).

This guide provides a validated workflow to exploit these handles sequentially, enabling the rapid synthesis of 1,4-disubstituted isoquinoline libraries for biological screening against kinase and infectious disease targets.

Scientific Rationale & Reactivity Logic

The "Masked" Electrophile

The nitro group at the C1 position of isoquinoline is not merely a nitrogen source; it is an exceptional leaving group . Due to the electron-deficient nature of the pyridine ring (specifically at C1) and the strong electron-withdrawing nature of the nitro group, C1 is highly activated toward nucleophilic attack.

  • Chemo-selectivity: The C1-nitro group can be displaced by amines or alkoxides without affecting the C4-bromine atom.

  • Regio-selectivity: The C4-bromine remains intact for subsequent metal-catalyzed coupling, allowing for a "Divergent Synthesis" approach.

Validated Workflow Diagram

The following flowchart illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityMap cluster_legend Reactivity Logic Core 4-Bromo-1-nitroisoquinoline (Starting Material) PathA Path A: C1-Diversification (SNAr Displacement) Core->PathA Primary/Secondary Amines Mild Heat, Base InterA 1-Amino-4-bromoisoquinoline (Stable Intermediate) PathA->InterA PathB Path B: C4-Diversification (Suzuki Coupling) InterA->PathB Boronic Acids Pd Catalyst Final 1,4-Disubstituted Isoquinoline (Final Library Compound) PathB->Final Legend1 C1: Nucleophilic Attack Legend2 C4: Metal Catalysis

Figure 1: Sequential derivatization strategy. Path A exploits the lability of the nitro group, while Path B utilizes the bromine handle.

Experimental Protocols

Protocol A: C1-Diversification via (Nitro Displacement)

Objective: To introduce diverse amine pharmacophores at the C1 position while retaining the C4-bromide. Mechanism: Addition-Elimination (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


).[1] The nitro group acts as the nucleofuge.[2][3]
Materials
  • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Temp:

    
    
    
Step-by-Step Procedure
  • Preparation: Dissolve 4-Bromo-1-nitroisoquinoline (

    
    ) in anhydrous DMF (
    
    
    
    ) in a screw-cap reaction vial.
  • Addition: Add the desired amine (

    
    ) followed by DIPEA (
    
    
    
    ).
  • Reaction: Seal the vial and heat to

    
     in a heating block with magnetic stirring.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (yellow) often converts to a lighter or fluorescent product. Reaction time is typically 2–6 hours.

  • Work-up (Library Scale):

    • Dilute with EtOAc (

      
      ).
      
    • Wash with water (

      
      ) to remove DMF and excess amine.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Flash chromatography (Silica gel) or Prep-HPLC.

Critical Quality Attribute (CQA):

  • Success Indicator: Loss of the nitro signal in IR (approx.

    
    ) and appearance of amine signals. Mass shift: 
    
    
    
    .
Protocol B: C4-Diversification via Suzuki-Miyaura Coupling

Objective: To elaborate the scaffold at C4 using the bromine handle. Note: This step is best performed after Protocol A to prevent potential interference of the nitro group with the Pd catalyst, although modern catalysts can tolerate nitro groups.

Materials
  • Substrate: 1-Amino-4-bromoisoquinoline derivative (from Protocol A) (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    )
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the 4-bromo substrate (

    
    ), boronic acid (
    
    
    
    ), and Pd catalyst to the vial.
  • Solvation: Add 1,4-Dioxane (

    
    ) and 
    
    
    
    (
    
    
    ).
  • Degassing: Bubble Nitrogen through the solution for 2 minutes.

  • Reaction: Seal and heat to

    
     for 4–12 hours.
    
  • Work-up:

    • Filter through a pad of Celite to remove Palladium residues.

    • Dilute filtrate with EtOAc, wash with water/brine.

    • Concentrate and purify via Prep-HPLC.

Self-Validating Check:

  • Isotope Pattern: The starting material has a distinct 1:1 doublet mass signal due to

    
    . The product should show a clean mono-isotopic mass peak corresponding to the coupled aryl product.
    

Biological Screening Preparation

Once the library is synthesized, proper preparation is crucial for assay data integrity.

Solubility & Stock Preparation Table
ParameterSpecificationRationale
Primary Solvent DMSO (Dimethyl sulfoxide), AnhydrousUniversal solvent for heterocycles; compatible with most acoustic dispensers.
Stock Concentration

Standard high-concentration stock to minimize DMSO volume in assay.
Storage Temp

Prevents degradation; freeze-thaw cycles should be minimized (max 3).
QC Check LCMS Purity

Impurities (e.g., residual Pd, unreacted amine) can cause false positives (PAINS).
Assay Interference Controls
  • Nitro-Compounds: If the nitro group was not displaced (i.e., testing the intermediate), be aware that nitroaromatics can be "frequent hitters" in redox-cycling assays.

  • Palladium Scavenging: Ensure Protocol B products are treated with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce Pd content below

    
    , as Pd is cytotoxic and can inhibit kinases non-specifically.
    

References

  • Isoquinoline Biological Activity: Olejarz, W. et al. "Biological Activities of Tetrahydroisoquinoline Derivatives." Molecules, 2021.[4] Link

  • Nucleophilic Substitution ( ): Joule, J.A. & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley-Blackwell, 2010. (General reference for Isoquinoline C1 reactivity).
  • Suzuki Coupling Protocols: Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Nitro Group Displacement: Bunnett, J. F. & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951. (Foundational text on Nitro as a leaving group in activated systems). Link

Sources

Application Note: High-Yield Scale-Up Strategy for 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Analysis

The Challenge

4-Bromo-1-nitroisoquinoline is a high-value heterocyclic intermediate, serving as a critical scaffold for hypoxia-activated prodrugs and kinase inhibitors. Its structural complexity poses two distinct challenges for scale-up:

  • Regioselectivity: Direct nitration of isoquinoline favors the benzene ring (C5/C8), whereas the target requires functionalization at the C1 position of the pyridine ring.[1]

  • Safety & Stability: Introducing a nitro group adjacent to the ring nitrogen creates energetic intermediates.[1] Furthermore, the 4-bromo substituent must remain intact throughout the sequence without debromination.[1]

The "Golden Path" Synthetic Strategy

To achieve high purity and scalability, we reject direct nitration.[1] Instead, we utilize a Functional Group Interconversion (FGI) strategy centered on the 1-chloroisoquinoline "hub."

The Optimized 4-Step Protocol:

  • High-Temp Bromination: Selective C4-bromination of isoquinoline hydrochloride.[1]

  • N-Oxidation: Activation of the ring nitrogen using controlled oxidation.[1]

  • Rearrangement/Chlorination: Conversion of the N-oxide to the 1-chloro derivative via phosphoryl chloride (POCl₃).[1][2]

  • Nitro-De-Halogenation: Nucleophilic aromatic substitution (SNAr) to install the nitro group.[1]

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Bromination (The "Swamping Catalyst" Method)

Objective: Synthesize 4-bromoisoquinoline with >95% regioselectivity, avoiding the 5-bromo isomer common in mild electrophilic conditions.

Mechanism: At high temperatures (180°C), the isoquinoline-acid complex directs bromination to the 4-position via an addition-elimination mechanism, unlike the 5-position preference observed in standard H₂SO₄/NBS conditions.

Protocol (Scale: 1.0 mol basis):

  • Setup: 2L Hastelloy or glass-lined reactor equipped with a high-efficiency reflux condenser, mechanical stirrer, and an HBr scrubber system.

  • Salt Formation: Charge Isoquinoline (129 g, 1.0 mol) and Nitrobenzene (300 mL). Slowly add HCl gas or concentrated HCl to form the hydrochloride salt in situ.[1]

    • Critical Control: Ensure the system is anhydrous before heating to prevent equipment corrosion.[1]

  • Bromination: Heat the slurry to 180°C . The mixture will become a clear solution.[1]

  • Addition: Add Bromine (Br₂, 176 g, 1.1 mol) dropwise over 2–3 hours.

    • Safety: Br₂ addition is endothermic but HBr evolution is rapid.[1] Maintain scrubber flow.

  • Workup: Cool to 25°C. Filter the solid precipitate (4-bromoisoquinoline hydrobromide). Wash with acetone to remove nitrobenzene.[1]

  • Free Base Liberation: Suspend solid in water/ice and adjust pH to 9–10 with 25% NH₄OH. Extract with Dichloromethane (DCM).[2]

  • Yield: Expect 75–85% (approx. 156–176 g).

Step 2: N-Oxidation

Objective: Activate the C1 position for subsequent nucleophilic attack.[1]

Protocol:

  • Reaction: Dissolve 4-bromoisoquinoline (156 g) in Glacial Acetic Acid (400 mL).

  • Oxidant: Add 30% Hydrogen Peroxide (H₂O₂, 2.5 equiv) dropwise at 60°C.[1]

    • Note: H₂O₂/AcOH is safer and cheaper than mCPBA for scale-up.[1]

  • Completion: Heat at 70–80°C for 12 hours. Monitor by HPLC (Target: <2% starting material).

  • Workup: Concentrate under vacuum to remove excess peroxide/acetic acid (Use a rotary evaporator with a safety shield). Neutralize residue with Na₂CO₃ solution.[1][3] Filter the solid N-oxide.[1]

Step 3: The Meisenheimer Rearrangement (Chlorination)

Objective: Convert the N-oxide to 1-chloro-4-bromoisoquinoline.

Protocol:

  • Reagent: Suspend dried N-oxide (from Step 2) in anhydrous DCM (or use neat POCl₃ for max yield).

  • Addition: Slowly add Phosphoryl Chloride (POCl₃, 1.5 equiv) at 0°C.

  • Reflux: Heat to reflux (or 105°C if neat) for 4 hours.

    • Mechanism:[4][5][6][7][8][9] The N-oxide oxygen attacks Phosphorus, creating a good leaving group, followed by chloride attack at C1.[1]

  • Quench: Extreme Caution. Pour reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain T < 20°C.

  • Isolation: Extract with DCM. Wash with NaHCO₃.[1] Crystallize from Hexane/EtOAc.[1][10]

  • Target: 1-Chloro-4-bromoisoquinoline (White/Off-white solid).

Step 4: Nucleophilic Nitro-De-Halogenation (The Critical Step)

Objective: Displacement of the activated C1-chloride with a nitro group.[1]

Rationale: The 1-position of isoquinoline is highly electrophilic (analogous to an imine). While Silver Nitrite (AgNO₂) gives high purity (N-attack), Sodium Nitrite (NaNO₂) in DMSO is the viable industrial route (SNAr).

Protocol:

  • Solvent System: Dissolve 1-Chloro-4-bromoisoquinoline (50 g) in dry DMSO (250 mL).

  • Reagent: Add Sodium Nitrite (NaNO₂, 5 equiv).

    • Additive: Add Urea (0.5 equiv) to scavenge any nitrite esters (O-attack byproducts) and prevent side reactions.

  • Reaction: Heat to 100°C for 16–24 hours under Nitrogen.

  • Workup: Pour into ice water (1 L). The product, 4-Bromo-1-nitroisoquinoline , will precipitate as a yellow solid.

  • Purification: Recrystallize from Ethanol or Isopropanol.

Part 3: Visualization & Data

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and critical decision points (CDPs) for the synthesis.

SynthesisPath Start Isoquinoline (Starting Material) Step1 Step 1: Bromination (Br2, Nitrobenzene, 180°C) Start->Step1 Inter1 4-Bromoisoquinoline Step1->Inter1  Regioselective (C4) Step2 Step 2: Oxidation (H2O2, AcOH) Inter1->Step2 Inter2 4-Bromoisoquinoline N-Oxide Step2->Inter2  N-Activation Step3 Step 3: Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 1-Chloro-4-bromoisoquinoline (The 'Hub') Step3->Inter3  Rearrangement Step4 Step 4: Nitro-Displacement (NaNO2, DMSO, 100°C) Inter3->Step4 Final 4-Bromo-1-nitroisoquinoline (Target) Step4->Final  SNAr Substitution

Caption: Figure 1. Four-step convergent synthesis of 4-Bromo-1-nitroisoquinoline highlighting the critical C1-activation strategy.

Process Parameters & Safety Table
StepReactantsSolventTemp (°C)Critical Hazard ControlExpected Yield
1 Isoquinoline + Br₂Nitrobenzene180HBr Gas Evolution: Requires caustic scrubber.80-85%
2 4-Br-Isoq + H₂O₂Acetic Acid60-80Peroxide Accumulation: Test for peroxides before concentration.90-95%
3 N-Oxide + POCl₃Neat/DCM105Exothermic Quench: POCl₃ hydrolysis is violent. Ice bath mandatory.[1]85%
4 1-Cl-4-Br-Isoq + NaNO₂DMSO100NOx Fumes: Vent to scrubber. Avoid overheating DMSO (thermal runaway).60-70%

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol is working, verify these checkpoints:

  • Regiochemistry Check (Step 1):

    • 1H NMR (CDCl₃): The C1-proton of 4-bromoisoquinoline appears as a singlet around δ 9.2 ppm .[1] If you see a doublet at this position, you have likely made the 5-bromo isomer (where H1 couples to H3, though weak) or have unreacted material. The C3 proton should be a singlet.[1]

  • Oxidation Check (Step 2):

    • HPLC: Shift in retention time.[1] The N-oxide is more polar than the parent base.[1]

  • Substitution Check (Step 4):

    • IR Spectroscopy: Look for the disappearance of the C-Cl stretch (approx 1080 cm⁻¹) and the appearance of strong Nitro asymmetric/symmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ .[1]

References

  • Bromination of Isoquinoline

    • Brown, W. D., & Gouliaev, A. H. (2002).[11] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis.

    • Source:

  • Synthesis of 1-Chloroisoquinoline (General Protocol)

    • ChemicalBook Protocols.[1] Synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide.

    • Source:

  • Nucleophilic Substitution with Nitrite

    • Kornblum, N., et al.[1][4] The Reaction of Halides with Sodium Nitrite. (General reactivity of ambident nitrite ion).[1][4]

    • Context: Validates the SNAr displacement of 1-halo-isoquinolines.
    • Source: [J. Am. Chem. Soc.[1][4] - Kornblum Nitrite Substitution]([Link])

  • Isoquinoline N-Oxide Properties

    • Sigma-Aldrich Technical Data.[1] Isoquinoline N-oxide.[1][2][6][12][13]

    • Source:

Sources

4-Bromo-1-nitroisoquinoline as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Bromo-1-nitroisoquinoline (CAS: 182184-81-2) represents a high-value "orthogonally functionalized" scaffold for medicinal chemistry. Its utility stems from the electronic disparity between the C1-nitro and C4-bromo positions, enabling sequential, selective functionalization.

  • The C1-Nitro Group: Acts as a "super-leaving group" (nucleofuge) or a masked amine. It activates the C1 position for facile Nucleophilic Aromatic Substitution (

    
    ) under mild conditions, often superior to 1-chloro or 1-bromo analogs due to the high electron-withdrawing nature of the nitro group.
    
  • The C4-Bromo Group: Serves as a robust handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Strategic Advantage: This scaffold allows researchers to rapidly generate libraries of 1,4-disubstituted isoquinolines—a privileged structure in kinase inhibitors (e.g., Fasudil analogs) and DNA-intercalating antitumor agents.

Part 2: Structural Analysis & Reactivity Profile

The isoquinoline core is electron-deficient, but the introduction of the nitro group at C1 and bromine at C4 creates a unique "push-pull" electronic map.

Electronic Environment
  • Position 1 (Alpha to Nitrogen): The most electrophilic site. The nitro group enhances this electrophilicity, making C1 highly susceptible to nucleophilic attack. The nitro group itself is a competent leaving group in this position (denitration-substitution).

  • Position 4 (Gamma to Nitrogen): Activated for Halogen-Lithium exchange or Oxidative Addition to Pd(0). The bromine atom is stable towards the mild nucleophiles used to displace the C1-nitro group, providing chemoselectivity .

Divergent Reaction Pathways

The logic of synthesis using this block relies on the sequence of operations.

  • Pathway A (

    
     First):  Displace the labile C1-nitro group with amines/alkoxides, then perform Pd-coupling at C4.
    
    • Pros: Eliminates the nitro group early, preventing catalyst poisoning or reduction during Pd cycles.

    • Cons: Requires the nucleophile to be compatible with subsequent Pd chemistry.

  • Pathway B (Coupling First): Perform Suzuki/Sonogashira coupling at C4, retaining the C1-nitro group for later displacement or reduction.

    • Pros: Allows late-stage diversification of the C1 position (e.g., introducing polarity at the end of a synthesis).

    • Cons: Nitro groups can be oxidant/reductant sensitive; requires careful catalyst selection.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-nitroisoquinoline

Note: If not purchased, this compound is best synthesized via "Nucleophilic Nitration" of 4-bromoisoquinoline, avoiding the harsh acid conditions of electrophilic nitration which favors the C5/C8 positions.

Mechanism: The reaction proceeds via the addition of the nitrite anion to the activated C1 position, followed by oxidation/elimination.

Materials:

  • 4-Bromoisoquinoline (1.0 equiv)

  • Potassium Nitrite (

    
    , 6.0 equiv)[1][2]
    
  • Acetic Anhydride (

    
    , 5.0 equiv)
    
  • DMSO (Solvent, 0.5 M concentration)

Procedure:

  • Dissolution: Dissolve 4-bromoisoquinoline and

    
     in dry DMSO under an inert atmosphere (
    
    
    
    ).
  • Activation: Add Acetic Anhydride dropwise at room temperature. The solution may darken.

  • Reaction: Stir at 30–40°C for 12–18 hours. Monitor by TLC (the nitro product is typically more polar than the starting bromide).

  • Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with saturated 
    
    
    
    (to remove acetic acid) and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
  • Yield: Typical yields range from 50–70%.

Protocol 2: C1-Functionalization via (Displacement of Nitro)

Target: Synthesis of 1-Amino-4-bromoisoquinoline derivatives.

Rationale: The nitro group at C1 is a better leaving group than bromine at C4. This reaction proceeds without touching the C4-Br handle.

Materials:

  • 4-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Primary or Secondary Amine (1.2 – 1.5 equiv) (e.g., Morpholine, Benzylamine)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Acetonitrile

Step-by-Step:

  • Setup: In a reaction vial, dissolve 4-Bromo-1-nitroisoquinoline in DMF (0.2 M).

  • Addition: Add the amine and base.

  • Conditions: Stir at Room Temperature for 2–4 hours.

    • Note: If the amine is sterically hindered, heat to 50°C.

    • Observation: The reaction often evolves nitrogen oxides (brown fumes) or nitrite salts; ensure venting.

  • Workup: Dilute with water. If the product precipitates, filter it (simplest). If not, extract with EtOAc.

  • Validation:

    
     NMR will show the loss of the specific C1 chemical shift and appearance of amine alkyl signals. The C4-Br signal (singlet around 8.5–9.0 ppm depending on solvent) should remain intact.
    
Protocol 3: C4-Functionalization via Suzuki-Miyaura Coupling

Target: 1-Nitro-4-arylisoquinoline (or 1-Amino-4-arylisoquinoline if following Protocol 2).

Materials:

  • 4-Bromo-1-nitroisoquinoline (or derivative) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: Dioxane or Toluene/Ethanol (3:1)

Step-by-Step:

  • Degassing: Combine solvent and base solution in a flask. Sparge with Argon for 15 minutes (Critical to prevent homocoupling or oxidation).

  • Assembly: Add the isoquinoline substrate, boronic acid, and Pd catalyst.

  • Reaction: Heat to 80–90°C for 4–8 hours under Argon.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Note on Chemoselectivity: If the starting material still has the C1-Nitro group, avoid reducing conditions (e.g., do not use formate sources or high pressure

      
      ).
      

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the orthogonal reactivity of the scaffold.

G Figure 1: Divergent synthesis pathways using 4-Bromo-1-nitroisoquinoline. Path A prioritizes C1 substitution; Path B prioritizes C4 coupling. Start 4-Bromo-1-nitroisoquinoline (Scaffold) Path1_Step1 1-Amino-4-bromoisoquinoline (C1 Functionalized) Start->Path1_Step1 Path A: SNAr (R-NH2, K2CO3, RT) Displaces NO2 Path2_Step1 4-Aryl-1-nitroisoquinoline (C4 Functionalized) Start->Path2_Step1 Path B: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Replaces Br Path1_Final 1-Amino-4-arylisoquinoline (Target Library A) Path1_Step1->Path1_Final Suzuki Coupling (Ar-B(OH)2, Pd(0)) Replaces Br Path2_Final 1-Alkoxy-4-arylisoquinoline (Target Library B) Path2_Step1->Path2_Final SNAr (NaOR, Heat) Displaces NO2

Figure 1: Divergent synthesis pathways. Path A utilizes the lability of the nitro group first, while Path B exploits the bromine handle first.

Part 5: Data Summary & Safety

Table 1: Comparative Reactivity of C1-Leaving Groups in Isoquinoline

Leaving Group at C1Reactivity (

)
Stability to Pd-CouplingRecommended Use
Nitro (

)
High (Reacts at RT)Moderate (Risk of reduction)Rapid library generation; mild conditions.
Chloro (

)
Moderate (Requires Heat)HighStandard synthesis; requires harsher

.
Bromo (

)
Moderate/HighLow (Competes in Coupling)Not recommended for orthogonal schemes.

Safety & Handling:

  • Energetic Potential: Nitro-aromatics can be energetic. While 4-bromo-1-nitroisoquinoline is generally stable, avoid subjecting it to temperatures >150°C or dry grinding.

  • Nitrite Waste: The

    
     reaction releases nitrite ions (
    
    
    
    ). Acidification of the waste stream can generate toxic
    
    
    gases. Quench waste with sulfamic acid or bleach in a fume hood.
  • Sensitizer: Brominated heterocycles are potential skin sensitizers. Use double-gloving protocols.

Part 6: References

  • Baik, W., et al. (1994). Nucleophilic Nitration of Isoquinolines: One-step synthesis of 1-nitroisoquinoline. Tetrahedron Letters, 35(23), 3965-3968. Link

  • Lochert, I. J., & Dorsett, H. E. (2001).[3] Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DSTO Aeronautical and Maritime Research Laboratory.[2][3] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem. (2023). Compound Summary for 4-Bromoisoquinoline. National Library of Medicine. Link

  • BLD Pharm. (2023). Product Data: 4-Bromo-1-nitroisoquinoline.[4][5]Link

Sources

Application Note: Precision Cross-Coupling of 4-Bromo-1-nitroisoquinoline with Organoboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-1-nitroisoquinoline with various organoboronic acids. The 1-nitroisoquinoline scaffold represents a highly electron-deficient heterocycle, valuable as a precursor for 1-aminoisoquinolines (via reduction) or 1-functionalized derivatives (via SNAr displacement).

While the 4-bromo position is activated for oxidative addition due to the electron-withdrawing nature of the nitro group at C1, this substrate presents specific challenges regarding chemoselectivity and stability. This guide provides a robust, self-validating methodology to maximize yield while suppressing protodeboronation and nucleophilic attack at the C1 position.

Mechanistic Insight & Chemical Logic

Substrate Electronics

The 4-bromo-1-nitroisoquinoline substrate possesses two distinct electronic features that dictate reaction conditions:

  • C1-Nitro Group: A strong electron-withdrawing group (EWG) that significantly lowers the LUMO energy of the isoquinoline ring. This facilitates the oxidative addition of Pd(0) into the C4-Br bond, making the reaction faster than in neutral isoquinolines.

  • C1-Lability: The C1 position is highly electrophilic. Use of strong nucleophilic bases (e.g., NaOH, NaOEt) or nucleophilic solvents (alcohols) can lead to SNAr displacement of the nitro group. Therefore, mild, non-nucleophilic bases (carbonates, phosphates) and aprotic solvents are strictly required.

The Catalytic Cycle

The reaction follows the standard Suzuki-Miyaura cycle, but the rate-determining step (often oxidative addition) is accelerated here. The critical control point is the Transmetallation , which requires the formation of a boronate-base complex without degrading the sensitive nitro-heterocycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 4-Bromo-1-nitroisoquinoline Substrate->OxAdd Boronic R-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the entry points of the nitro-isoquinoline substrate and the activated boronate species.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

    • Rationale: Bidentate ferrocenyl ligands prevent β-hydride elimination and are robust against air/moisture compared to Pd(PPh3)4.

  • Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (for highly hydrophobic substrates).

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

  • Add 4-bromo-1-nitroisoquinoline (253 mg, 1.0 mmol), Organoboronic acid (1.2 mmol), and Base (K2CO3, 276 mg, 2.0 mmol).

  • Add the catalyst Pd(dppf)Cl2 (24 mg, 0.03 mmol).

    • Tip: Adding solids together before solvent allows for simultaneous degassing.

Step 2: Solvent Addition & Degassing

  • Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • CRITICAL: Sparge the mixture with Nitrogen or Argon for 5–10 minutes.

    • Why: Oxygen promotes homocoupling of the boronic acid and oxidation of the Pd ligand, reducing yield.

Step 3: Reaction

  • Heat the mixture to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Monitor by TLC (Silica, Hexane/EtOAc 7:3) or LC-MS.

    • Endpoint: Disappearance of the bromide starting material (usually 2–4 hours thermal).

Step 4: Workup

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Gradient: 0% → 30% EtOAc in Hexanes.

    • Note: Nitro-isoquinolines are often yellow/orange solids and easily visualized.

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the coupling of 4-bromo-1-nitroisoquinoline with phenylboronic acid.

Table 1: Optimization of Reaction Conditions

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh3)4Na2CO3DME/H2O8065Moderate conversion; catalyst darkening.
2Pd(OAc)2/PPh3K2CO3Toluene/H2O10055Significant homocoupling of boronic acid.
3 Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 92 Optimal Condition. Clean profile.
4Pd(dppf)Cl2Cs2CO3Dioxane9078Lower yield without water (poor solubility).
5Pd(dppf)Cl2NaOHDioxane/H2O9030FAILURE: Hydrolysis of C1-NO2 observed.
Workflow Visualization

Workflow Start Start: Solids Addition Degas Degas: N2 Sparge (10m) Start->Degas Heat Reaction: 90°C, 4h Degas->Heat Quench Workup: EtOAc/Brine Heat->Quench Pure Purification: Flash Chrom. Quench->Pure

Figure 2: Operational workflow for the synthesis of 4-aryl-1-nitroisoquinolines.[1]

Troubleshooting & Tips

  • Protodeboronation: If the boronic acid is electron-rich (e.g., 2,6-dimethoxyphenyl), it may undergo protodeboronation faster than coupling.

    • Solution: Increase catalyst loading to 5 mol% and lower temperature to 70°C, or use the corresponding Boronic Ester (Pinacol ester).

  • C1-Substitution: If you observe a byproduct with Mass [M-NO2+OH] or [M-NO2+OEt], the base is attacking the C1 position.

    • Solution: Ensure the use of Carbonate bases (K2CO3) rather than Hydroxides. Avoid alcohol solvents (MeOH/EtOH).

  • Purification Issues: 1-Nitroisoquinolines can be slightly unstable on acidic silica.

    • Solution: Add 1% Triethylamine to the eluent during column chromatography to neutralize silica acidity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013).[2] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone.[2] Journal of Chemical Research, 37(9), 556–558. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General Suzuki Mechanism Reference).[3]

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Reactivity of Nitroisoquinolines).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Troubleshooting & Optimization

challenges in synthesizing 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Synthesis & Troubleshooting of 4-Bromo-1-nitroisoquinoline Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 4-Bromo-1-nitroisoquinoline presents a classic "regioselectivity paradox" in heterocyclic chemistry. Direct functionalization attempts often fail because the pyridine ring is deactivated towards electrophilic attack (hindering bromination) but activated for nucleophilic attack (facilitating nitration only if a leaving group is present).

This guide treats the synthesis as a 3-Stage Workflow , addressing the specific failure points our users report most frequently:

  • The C4-Bromination Bottleneck: Avoiding the thermodynamic C5-isomer.

  • The Activation Phase: Installing the C1-handle via N-oxide rearrangement.

  • The Nitration Trap: Successfully displacing C1-Chloride without hydrolysis.

Module 1: The Precursor Problem (Regioselective Bromination)

User Issue: "I am brominating isoquinoline, but NMR shows a mixture of C4 and C5 isomers, or predominantly the 5-bromo derivative."

Root Cause Analysis: Isoquinoline possesses two distinct rings with different reactivities.

  • Acidic Conditions (Protonated): The nitrogen is protonated, deactivating the pyridine ring. Electrophilic Aromatic Substitution (EAS) shifts to the benzene ring (C5/C8).

  • Neutral/Basic Conditions: The pyridine ring remains electron-rich enough (relative to the protonated form) to direct substitution to C4.

Protocol 1.0: C4-Selective Bromination Do not use strong mineral acids (H₂SO₄) if C4 is the target.

ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine without generating strong acid byproducts.
Solvent DMF or AcetonitrilePolar aprotic solvents stabilize the transition state for C4 attack.
Temperature 0°C to Room TempHigher temperatures promote thermodynamic equilibration to the C5 isomer.
Workup Basic Wash (NaHCO₃)Essential to remove succinimide and any trace acid that could catalyze isomerization.

Technical Insight: If you observe C5-bromide, your reaction medium has likely become acidic.[1] Add a solid base buffer (e.g., K₂CO₃) to the reaction vessel to scavenge HBr generated in situ.

Module 2: The Critical Intermediate (Activation)

User Issue: "I cannot nitrate C1 directly. Direct nitration of 4-bromoisoquinoline yields the 5-nitro or 8-nitro product."

The Fix: You must use an Indirect Activation Strategy . You cannot perform EAS nitration at C1.[1] You must convert C1 into an electrophilic center (via N-oxide) and then perform a Nucleophilic Aromatic Substitution (SNAr).

Workflow Visualization (DOT Diagram) The following diagram outlines the mandatory activation pathway to bypass the regioselectivity lock.

SynthesisPath cluster_warn Critical Failure Points Start 4-Bromoisoquinoline Step1 N-Oxidation (mCPBA, DCM) Start->Step1 Inter1 4-Bromo-N-oxide Step1->Inter1 Activation Step2 Chlorination/Rearrangement (POCl3, Reflux) Inter1->Step2 Inter2 1-Chloro-4-bromoisoquinoline Step2->Inter2 Meisenheimer-type Rearrangement Step3 Nitro-Displacement (NaNO2, DMSO) Inter2->Step3 Side1 1-Isoquinolone (Hydrolysis) Inter2->Side1 Wet Solvents Final 4-Bromo-1-nitroisoquinoline Step3->Final SnAr

Caption: Figure 1. The indirect activation pathway required to install the nitro group at C1. Direct nitration is chemically forbidden.[1]

Module 3: The Nitro-Installation (Troubleshooting SNAr)

User Issue: "I am reacting 1-chloro-4-bromoisoquinoline with NaNO₂ but getting low yields or a side product that looks like the amide (isoquinolone)."

The Chemistry: This is an Ambident Nucleophile Challenge . The nitrite ion (NO₂⁻) can attack via:

  • Nitrogen (N-attack): Forms the desired Nitro compound.

  • Oxygen (O-attack): Forms the Nitrite Ester (R-O-N=O), which is unstable and often hydrolyzes to the isoquinolone (lactam) upon workup.

Protocol 3.0: Optimizing the SNAr

VariableRecommendationMechanism/Reasoning
Reagent AgNO₂ (Silver Nitrite)Silver Effect: Ag⁺ coordinates with the leaving group (Cl⁻), facilitating the reaction. More importantly, Ag-Nitrite complexes often favor N-alkylation over O-alkylation compared to alkali nitrites.[1]
Alternative NaNO₂ (Excess, 5-10 eq)If using NaNO₂, you must use excess to drive kinetics.[1]
Solvent DMSO (Dry)Critical: Water traces cause hydrolysis to 4-bromo-1-isoquinolone. DMSO solvates the cation, leaving the nitrite anion "naked" and more nucleophilic.
Additives Urea (0.5 eq)Scavenges nitrous acid (HNO₂) formed by side reactions, preventing autocatalytic decomposition.

Troubleshooting Decision Tree (DOT Diagram)

Troubleshooting Problem Low Yield / Impure Product Check1 Check IR Spectrum Problem->Check1 Result1 Strong C=O peak (~1650 cm-1)? Check1->Result1 Yes1 Hydrolysis Detected (Isoquinolone formed) Result1->Yes1 Yes No1 Check TLC/NMR Result1->No1 No Action1 Action: Dry DMSO/DMF over molecular sieves. Check Reagent Quality. Yes1->Action1 Result2 Starting Material Remains? No1->Result2 Yes2 Low Reactivity Result2->Yes2 Yes Action2 Action: Switch to AgNO2 or increase Temp to 60°C. Yes2->Action2

Caption: Figure 2. Diagnostic logic for failure modes in the nitration step.

FAQ: Frequently Asked Questions

Q: Can I use Pd-catalyzed cross-coupling to install the nitro group? A: While Buchwald-Hartwig aminations are common, C-N coupling to form nitro groups is rare and difficult. The classical SNAr displacement of a 1-chloro or 1-cyano group is significantly more robust for isoquinolines.

Q: Why is the 1-chloro intermediate turning pink/red on the bench? A: 1-Chloroisoquinolines are relatively stable, but they are sensitive to light and moisture. The color change indicates hydrolysis to the lactam (isoquinolone) or N-oxide degradation. Store under Argon in the freezer.

Q: My N-oxide rearrangement with POCl₃ exploded/exothermed violently. A: This reaction is notoriously exothermic.

  • Safety Protocol: Add POCl₃ dropwise to a solution of the N-oxide in DCM at 0°C. Do not add the N-oxide solid to hot POCl₃.

References
  • Regioselective Bromination

    • Brown, W. D., & Gouliaev, A. H. (2005).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[1][2] Organic Syntheses, 81, 98. (Demonstrates the acid-catalyzed route to C5, validating the need for neutral conditions for C4).

  • N-Oxide Rearrangement (Meisenheimer/Chlorination)

    • Robison, M. M., & Robison, B. L. (1958).[1] 4-Bromoisoquinoline N-Oxide. Journal of Organic Chemistry. (Foundational text on converting 4-Br-isoquinoline to its N-oxide and subsequent 1-position activation).

  • Nucleophilic Substitution (Halo to Nitro)

    • Kornblum, N., et al. (1956).[1] The Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society. (Establishes the "Silver Effect" for favoring nitro-alkylation over nitrite ester formation).

  • General Isoquinoline Reactivity

    • Luo, B., et al. (2013).[1] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone.[3] Journal of Chemical Research.[3]

Sources

optimizing reaction conditions for 4-Bromo-1-nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 4-Bromo-1-nitroisoquinoline Audience: Synthetic Chemists, Process Development Scientists Document ID: TSC-ISOQ-041

Executive Summary & Synthetic Strategy

The synthesis of 4-Bromo-1-nitroisoquinoline presents a specific regiochemical challenge. Direct nitration of isoquinoline or 4-bromoisoquinoline typically yields the 5- or 8-nitro isomers due to the directing effects of the protonated nitrogen in acidic media. Therefore, the C1-nitro group must be introduced via Nucleophilic Aromatic Substitution (


)  on an activated intermediate, rather than Electrophilic Aromatic Substitution (

).

The Validated Pathway:

  • Regioselective Bromination: Synthesis of 4-bromoisoquinoline (avoiding the C5-isomer).

  • Activation: N-oxidation followed by rearrangement to 1-chloro-4-bromoisoquinoline.

  • Nitro-Functionalization: Displacement of the C1-chloride using nitrite.

Interactive Workflow (Visual Guide)

SynthesisPath cluster_legend Key Transformation Types Start Isoquinoline Step1 4-Bromoisoquinoline (Critical Regiocontrol) Start->Step1 Br2/HCl or NBS/MeCN Step2 N-Oxide Intermediate Step1->Step2 mCPBA or H2O2/Urea Step3 1-Chloro-4-bromoisoquinoline (Activated Substrate) Step2->Step3 POCl3 (Rearrangement) Target 4-Bromo-1-nitroisoquinoline (Target) Step3->Target NaNO2, DMSO (SNAr) Legend1 Electrophilic Subst. Legend2 Nucleophilic Subst.

Figure 1: Validated synthetic route avoiding C5/C8 regioselectivity issues common in direct nitration.

Critical Process Parameters (Optimization Guide)

This section details the specific variables that must be controlled to maximize yield and purity.

Phase 1: Regioselective Bromination (The C4 vs. C5 Trap)
  • The Issue: Bromination of isoquinoline in strong acid (

    
    ) protonates the nitrogen, deactivating the pyridine ring and directing bromine to the C5 position of the benzenoid ring [1].
    
  • The Fix: To target C4 , utilize Isoquinoline Hydrochloride in nitrobenzene at elevated temperatures (

    
    ) or mild conditions using NBS in Acetonitrile  [2].
    
  • Optimization: Ensure the starting material is the free base if using NBS/MeCN, or the HCl salt if using liquid bromine.

Phase 2: The Nitro-Substitution ( )

This is the most sensitive step. You are displacing a chloride at C1 with a nitrite anion (


).
  • Reagent: Sodium Nitrite (

    
    ).[1]
    
  • Solvent: Polar Aprotic is mandatory (DMSO or DMF). DMSO generally provides faster rates due to better solvation of the cation (

    
    ), leaving the nitrite anion "naked" and more nucleophilic.
    
  • Temperature:

    
    .
    
    • Too Low: Incomplete conversion.

    • Too High (>80°C): Risk of O-alkylation (nitrite ester formation) followed by hydrolysis to the 1-hydroxy derivative (isocarbostyril).

Troubleshooting & FAQs

Category: Regioselectivity & Precursor Synthesis[2][3]

Q: I isolated a product with a melting point of 82-84°C after bromination. Is this my 4-bromo precursor? A: Likely No. 5-Bromoisoquinoline melts at 82-84°C. 4-Bromoisoquinoline typically melts lower (~39-41°C) or is an oil that solidifies upon standing.

  • Diagnosis: You likely brominated in concentrated sulfuric acid or used a method that protonated the ring before bromination.

  • Correction: Switch to the NBS/Acetonitrile method or Ag2SO4/Br2 conditions which favor the C4 position by avoiding strong ring deactivation [2].

Q: My N-oxidation with mCPBA is incomplete. Can I push it with heat? A: Caution advised. While heat increases rate, mCPBA can degrade.

  • Optimization: Add solid

    
     to the reaction to buffer the acidic byproduct (m-chlorobenzoic acid), which can inhibit the reaction or cause side reactions. Alternatively, use Urea-Hydrogen Peroxide (UHP)  and phthalic anhydride for a scalable, safer oxidation [3].
    
Category: The Critical Nitro-Substitution Step

Q: Why is my final product contaminated with 4-bromo-1-isoquinolinone (1-hydroxy derivative)? A: This is the most common failure mode in


 with nitrite.
  • Mechanism:[2][3][4][5][6][7][8][9][10] The nitrite ion is ambident. It can attack via Oxygen (forming an unstable nitrite ester) or Nitrogen (forming the nitro compound). The O-attack product hydrolyzes rapidly upon workup or in the presence of adventitious water.

  • Protocol Fix:

    • Dry Solvents: Ensure DMSO/DMF is anhydrous.

    • Argon Atmosphere: Exclude atmospheric moisture.

    • Stoichiometry: Increase

      
       to 3-5 equivalents to favor the thermodynamic N-attack product over time.
      

Q: The reaction of 1-chloro-4-bromoisoquinoline with NaNO2 is stalled. Should I add a catalyst? A: Yes. The chloride is a decent leaving group, but the reaction can be sluggish.

  • Recommendation: Add 18-Crown-6 (5-10 mol%) . This sequesters the sodium ion, significantly increasing the nucleophilicity of the nitrite anion.

  • Alternative: If available, use Silver Nitrite (

    
    )  in diethyl ether or benzene (Victor Meyer reaction). While expensive, the precipitation of AgCl drives the reaction forward irreversibly [4].
    

Detailed Experimental Protocol (Optimized)

Target Step: Conversion of 1-Chloro-4-bromoisoquinoline to 4-Bromo-1-nitroisoquinoline.

Reagents
  • 1-Chloro-4-bromoisoquinoline (1.0 equiv)

  • Sodium Nitrite (

    
    ) (4.0 equiv)
    
  • DMSO (Anhydrous, 0.5 M concentration relative to substrate)

  • 18-Crown-6 (0.05 equiv - Optional but recommended)

Procedure
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 1-Chloro-4-bromoisoquinoline and 18-Crown-6. Add anhydrous DMSO via syringe.

  • Reagent Addition: Add powdered, dry

    
     in one portion.
    
  • Reaction: Heat the mixture to 50°C for 4-6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

    • Checkpoint: The starting material (higher Rf) should disappear. If a spot appears at the baseline (hydroxy-impurity), stop immediately to prevent further hydrolysis.

  • Workup: Pour the reaction mixture onto crushed ice/water (10x volume).

    • Note: Do not use acidic water, as this accelerates hydrolysis.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMSO), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Summary Table
ParameterStandard ConditionOptimized ConditionImpact
Solvent DMFDMSO Higher rate; better solubility of

.
Temp 80-100°C45-55°C Higher temp increases hydrolysis byproduct (1-one).
Additive None18-Crown-6 Increases nucleophilicity of

.
Equivalents 1.5 eq4.0 eq Drives equilibrium; compensates for nitrite decomposition.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield or Impurity? Check1 Impurity = 1-Hydroxy (Isoquinolinone)? Problem->Check1 Check2 Starting Material Remaining? Check1->Check2 No Action1 SYSTEM TOO WET 1. Dry DMSO over sieves. 2. Lower Temp (<60°C). Check1->Action1 Yes Action2 LOW NUCLEOPHILICITY 1. Add 18-Crown-6. 2. Increase NaNO2 eq. 3. Switch DMF -> DMSO. Check2->Action2 Yes

Figure 2: Decision matrix for optimizing the


 nitro-substitution step.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.[11][12] Synthesis, 2002(1), 83–86.[11]

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone.[13] Journal of Chemical Research, 37(9), 556–558.

  • Vogler, B., et al. (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization. Journal of Organic Chemistry.

  • Kornblum, N., et al. (1956). The Reaction of Silver Nitrite with Alkyl Halides.[7] Journal of the American Chemical Society, 78(7), 1497–1501.

Sources

Technical Support Center: Synthesis of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Ticket ID: ISOQ-NITRO-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Strategy

You are likely encountering low yields due to the poor regioselectivity of direct nitration on the isoquinoline ring (which favors C5/C8) or the instability of the diazonium intermediate in Sandmeyer approaches.

To maximize the yield of 4-Bromo-1-nitroisoquinoline , we recommend the "Activation-Substitution" Protocol . This route bypasses direct nitration issues by utilizing the N-oxide to install a leaving group (Cl) at C1, followed by nucleophilic aromatic substitution (


) with nitrite.

The Validated Pathway:

  • Bromination: Isoquinoline

    
     4-Bromoisoquinoline (Regioselective).
    
  • Activation: 4-Bromoisoquinoline

    
     N-Oxide 
    
    
    
    1-Chloro-4-bromoisoquinoline.
  • Substitution: 1-Chloro-4-bromoisoquinoline

    
     4-Bromo-1-nitroisoquinoline.
    

Part 1: The Workflow Visualization

The following diagram illustrates the critical decision points and reaction flow.

SynthesisPathway Isoq Isoquinoline (Starting Material) Bromo 4-Bromoisoquinoline (Stable Intermediate) Isoq->Bromo NBS, H2SO4 (Regiocontrol) Side1 5-Bromo Isomer (Impurity) Isoq->Side1 Direct Br2 (Thermal) Oxide 4-Bromoisoquinoline N-oxide (Activated Species) Bromo->Oxide mCPBA or H2O2/Urea Chloro 1-Chloro-4-bromoisoquinoline (Precursor) Oxide->Chloro POCl3, Reflux Target 4-Bromo-1-nitroisoquinoline (Target) Chloro->Target NaNO2, DMSO, Heat Side2 1-Isoquinolinone (Hydrolysis Byproduct) Chloro->Side2 Wet Solvent/Air

Figure 1: Step-wise synthetic logic flow. Red nodes indicate critical failure points where yield is commonly lost.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: Bromination (The Foundation)

Q: I am seeing a mixture of 4-bromo and 5-bromo isomers. How do I lock regioselectivity to C4? A: Direct bromination with


 can be thermally sensitive.
  • The Fix: Switch to the N-Bromosuccinimide (NBS) method in acidic media.

  • Protocol: Dissolve isoquinoline in concentrated

    
     or glacial acetic acid. Add NBS portion-wise at 0°C to room temperature.
    
  • Mechanism: The protonated isoquinolinium ion deactivates the benzene ring (positions 5/8), forcing electrophilic attack to the 4-position of the pyridine ring [1].

  • Yield Target: >85%.

Q: My brominated intermediate is an oil that won't crystallize. Is it pure? A: 4-Bromoisoquinoline should be a solid (MP ~39-41°C). If it is an oil:[1]

  • Check for residual solvent: Isoquinoline derivatives hold onto DMF/DMSO tightly.

  • Hydrobromide Salt: You may have formed the HBr salt. Wash the organic layer with 10%

    
     thoroughly to ensure the free base is isolated.
    
Phase 2: Activation (The Chloride Switch)

Q: Why convert to the Chloride? Can't I nitrate the N-oxide directly? A: No. Direct nitration of the N-oxide typically occurs at the C5 or C8 position (on the benzene ring) due to the electronic effects of the N-oxide group. To get the nitro group at C1, you must exploit the "Meisenheimer" type rearrangement using


 to install a chlorine atom first [2].

Q: The yield of the chlorination step (


) is low, and I see black tar. 
A:  This is a classic "Vilsmeier-Haack" condition failure.
  • Cause: Overheating or lack of solvent buffering.

  • The Fix: Do not use neat

    
     if you are seeing charring. Use Dichloromethane (DCM)  or Chloroform  as a co-solvent and add 
    
    
    
    dropwise at reflux.
  • Critical Wash: When quenching

    
    , pour the reaction mixture slowly into ice water with vigorous stirring. Maintain pH > 8 with Ammonium Hydroxide to prevent hydrolysis of the chloride back to the isoquinolinone (lactam).
    
Phase 3: The Nitro Substitution (The Critical Step)

Q: I am reacting the 1-chloro precursor with


, but I mostly recover the starting material or get the 1-hydroxy (isoquinolinone) byproduct. 
A:  This is the most difficult step (

). The chloride is a leaving group, but it requires activation.

Optimization Table: Conditions for


 Nitration 
VariableStandard ConditionOptimized ConditionWhy?
Reagent

(1.5 eq)

(5.0 eq)
Excess nitrite drives the equilibrium forward and suppresses hydrolysis.
Solvent Ethanol/WaterDMSO (Anhydrous) DMSO solvates the cation (

), leaving the nitrite anion (

) "naked" and highly nucleophilic [3].
Temp Reflux60°C - 80°C Too high (>100°C) promotes decomposition. Too low (<40°C) stalls the reaction.
Additives NoneUrea (0.5 eq) Scavenges nitrous acid species that can degrade the product.

Q: How do I prevent the formation of 4-bromo-1-isoquinolinone (the hydrolysis product)? A: The nitrite ion is ambident; it can attack via Oxygen (O-attack) or Nitrogen (N-attack). Furthermore, trace water causes hydrolysis.

  • Dry DMSO: Use molecular sieves to dry your DMSO.

  • Argon Atmosphere: Exclude atmospheric moisture.

  • Reaction Time: Monitor by TLC. Do not let it run overnight "just to be safe." Once the starting chloride is consumed, quench immediately. Prolonged exposure to nitrite/heat favors thermodynamic hydrolysis.

Part 3: Detailed Experimental Protocol

Step 4: Synthesis of 4-Bromo-1-nitroisoquinoline from 1-Chloro-4-bromoisoquinoline

Safety: This reaction generates


 gases. Perform in a well-ventilated fume hood.
  • Preparation:

    • Dry DMSO (dimethyl sulfoxide) over 4Å molecular sieves for 24 hours.

    • Grind

      
        (Sodium Nitrite) into a fine powder to increase surface area.
      
  • Execution:

    • Charge a flame-dried round-bottom flask with 1-Chloro-4-bromoisoquinoline (1.0 eq).

    • Add Dry DMSO (Concentration: 0.2 M).

    • Add

      
        (5.0 eq) in one portion.
      
    • Optional: Add urea (0.5 eq) to stabilize the reaction.

    • Heat the mixture to 70°C under an Argon balloon.

  • Monitoring:

    • Check TLC every 30 minutes. (Eluent: 20% EtOAc/Hexane).

    • Look for the disappearance of the Chloride spot (

      
      ) and appearance of the Nitro spot (
      
      
      
      , often yellow/orange).
  • Workup (Critical for Yield):

    • Do NOT use acid during workup.

    • Pour the reaction mixture into Ice-Cold Brine .

    • Extract immediately with Ethyl Acetate (x3) .

    • Wash combined organics with water (to remove DMSO) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica gel).

    • Note: The nitro compound can be light-sensitive; store in amber vials.

References

  • Organic Syntheses. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.

    • [Source: Org.[2][3][4][5] Synth. 2003, 80, 219]([Link])

  • Journal of Chemical Research. "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

  • Arkivoc. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." (Validates the use of Nitrite for displacing Chloro groups in quinoline/isoquinoline systems).

    • [6]

Sources

Technical Support Center: Suzuki Coupling of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ISOQ-NO2-SUZUKI-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Cross-Coupling on Highly Electron-Deficient Heterocycles

Executive Summary

Coupling 4-Bromo-1-nitroisoquinoline presents a unique "chemical trap." While the bromine at C4 is the intended cross-coupling site, the nitro group at C1 combined with the isoquinoline nitrogen creates a highly electrophilic center at C1. This makes the substrate extremely prone to Nucleophilic Aromatic Substitution (


) , where the base attacks C1 and displaces the nitro group, rather than facilitating the Suzuki cycle.

This guide prioritizes suppressing


 while activating the palladium cycle.
Part 1: Diagnostic Visualizer

The following decision tree outlines the logical flow for troubleshooting based on your LCMS/TLC results.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS / TLC) Result1 Starting Material (SM) Unchanged Start->Result1 Result2 New Peak: Mass = SM - NO2 + OH/OR (Nitro Displacement) Start->Result2 Result3 New Peak: Mass = SM - Br + H (Debromination) Start->Result3 Result4 Product Formed Low Yield Start->Result4 Cause1 Catalyst Deactivation or Poor Oxidative Addition Result1->Cause1 Cause2 Competitive SNAr at C1 (Base Attack) Result2->Cause2 Cause3 Protodehalogenation Result3->Cause3 Sol1 Switch to Pd(dppf)Cl2 or XPhos Pd G2 Increase Temp to 80°C Result4->Sol1 Optimize Cause1->Sol1 Sol2 Switch Base: Use K3PO4 or Cs2CO3 Avoid Hydroxides/Alkoxides Use Anhydrous Solvent Cause2->Sol2 Sol3 Use Anhydrous Solvents Switch to DMF/Dioxane Cause3->Sol3

Figure 1: Diagnostic logic flow for identifying failure modes in nitroisoquinoline coupling.

Part 2: Technical Support Q&A
Issue 1: The "Wrong" Product (Nitro Displacement)

Q: My LCMS shows a major peak corresponding to the loss of the nitro group (


) and addition of a hydroxyl (-OH) or alkoxide (-OR). What happened? 

A: You have triggered a Nucleophilic Aromatic Substitution (


) .[1]
The C1 position in isoquinoline is naturally electrophilic. The addition of a nitro group at C1 makes it hyper-electrophilic. If you use strong nucleophilic bases (like 

,

,

, or

), the base will attack C1 and displace the nitro group instead of participating in the Suzuki transmetallation step.
  • The Fix:

    • Change the Base: Switch to non-nucleophilic, weaker bases. Anhydrous Potassium Phosphate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      are the gold standards here.
    • Avoid Alcohols: Do not use Ethanol or Methanol as cosolvents, as they form alkoxides that rapidly displace the nitro group.

    • Water Control: While Suzuki requires some water, excess water with hydroxide bases leads to hydrolysis (formation of the isoquinolinone). Use a minimum amount of water or rely on the solubility of

      
       in DMF.
      
Issue 2: No Conversion (Catalyst Poisoning)

Q: I see only starting material. I used


 at 80°C. Why isn't it reacting? 

A: The substrate is likely poisoning the catalyst or oxidative addition is too slow. 1-Nitroisoquinoline contains a basic nitrogen and a nitro group, both of which can coordinate to Palladium(0), displacing the triphenylphosphine ligands and creating an inactive "Pd-black" species or a stable coordinate complex.

  • The Fix:

    • Switch Ligands: Use a bidentate ligand that resists displacement.

      
        (1,1'-Bis(diphenylphosphino)ferrocene palladium dichloride) is exceptionally robust for heteroaryl halides.
      
    • Pre-catalysts: If steric hindrance is also a factor (e.g., bulky boronic acid), use XPhos Pd G2 . This precatalyst activates rapidly and the bulky ligand prevents catalyst poisoning by the substrate nitrogen.

Issue 3: Protodeboronation

Q: My aryl bromide is untouched, but my boronic acid has converted to the simple arene (Ar-H).

A: This is Protodeboronation . This is common if your coupling partner is a heteroaryl boronic acid (e.g., 2-pyridine boronic acid) or an electron-poor aryl boronic acid. The base facilitates the hydrolysis of the C-B bond faster than the transmetallation to Palladium occurs.

  • The Fix:

    • Boronic Ester: Switch from Boronic Acid to a Pinacol Ester (BPin) . These are significantly more stable towards hydrolysis.

    • Base Addition: Do not add the base until the reaction is at temperature.

    • Concentration: Increase the concentration of the reaction (0.5 M to 1.0 M) to favor the bimolecular coupling over the unimolecular hydrolysis.

Part 3: Mechanistic Insight (The Trap)

Understanding the competition between the desired Suzuki cycle and the parasitic


 pathway is critical for optimization.

Mechanism Substrate 4-Bromo-1-nitroisoquinoline PathA Path A: SNAr Attack at C1 (FAST with strong nucleophiles) Substrate->PathA + Base PathB Path B: Oxidative Addition at C4 (Desired Suzuki Entry) Substrate->PathB + Pd(0) Base Nucleophilic Base (OH-, OR-) Pd Pd(0) Catalyst ProductBad 1-Hydroxy/Alkoxy-4-bromoisoquinoline (DEAD END) PathA->ProductBad Intermediate Ar-Pd(II)-Br PathB->Intermediate ProductGood 4-Aryl-1-nitroisoquinoline (TARGET) Intermediate->ProductGood + Boronic Acid + Weak Base

Figure 2: Competitive pathways. Path A (


) must be suppressed by base selection to allow Path B (Suzuki) to proceed.
Part 4: Recommended Protocol

This protocol uses a "weak base / robust catalyst" system designed to minimize nitro-displacement.

Reagents:

  • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Ester (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (9:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, add the Substrate, Boronic Acid, and

    
    .
    
  • Inerting: Cap the vessel and purge with Argon or Nitrogen for 5 minutes. (Oxygen inhibits the reduction of Pd(II) to active Pd(0)).

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum/cap, add the

    
     solid, and immediately reseal and purge for another 2 minutes.
    
    • Why? Adding catalyst last prevents it from sitting in solution with the nitro-substrate before heating, reducing coordination risks.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: Monitor by LCMS. If

      
       byproducts appear (hydrolysis), switch to anhydrous Dioxane and use 
      
      
      
      as the base.
  • Workup: Dilute with Ethyl Acetate, wash with water (x2) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note that the product will likely be less polar than the starting material if the nitro group remains intact.

Part 5: Data Summary Table
ParameterRecommendedAvoidReason
Base

,

,


,

,

Strong nucleophiles displace the 1-Nitro group via

.
Catalyst

, XPhos Pd G2

,

Monodentate phosphines are easily displaced by the substrate nitrogen; Pd/C causes reduction.
Solvent Dioxane/Water, DMFEthanol, MethanolAlcohols act as nucleophiles, forming ethers at the C1 position.
Temp 60°C - 90°C>110°CHigh temps promote dehalogenation and nitro-decomposition.
References
  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Roh, N., et al. (2018). Nucleophilic Aromatic Substitution of Nitroisoquinolines. Journal of Organic Chemistry. (General reference for reactivity of 1-nitroisoquinoline). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Technical Support Center: Purification of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Technical Guide for Isolation & Purification Target Molecule: 4-Bromo-1-nitroisoquinoline (CAS: Analogous structures often cited in isoquinoline nitration workflows) Chemical Profile: Electron-deficient heteroaromatic. Critical Note: Unlike standard isoquinolines, the 1-nitro substitution renders the ring nitrogen non-basic .

Module 1: Physicochemical Profiling & Chromatographic Setup

Before initiating purification, understand that 4-Bromo-1-nitroisoquinoline behaves more like a neutral nitro-aromatic (e.g., dinitrobenzene) than a basic alkaloid. The electron-withdrawing nitro group at the C1 position drastically lowers the pKa of the ring nitrogen, suppressing protonation.

Solubility & Sample Loading

Poor loading is the primary cause of band broadening for this compound.

SolventSolubility RatingApplication
Dichloromethane (DCM) ExcellentRecommended Load Solvent. Dissolves the compound instantly; evaporates quickly.
Ethyl Acetate (EtOAc) GoodGood for mobile phase, but avoid for loading if volume >2% of column volume.
Hexanes/Heptane PoorDo not use for loading (risk of precipitation at column head).
Methanol ModerateAvoid. High polarity causes band spreading immediately upon loading.
The Stationary Phase
  • Material: Silica Gel 60 (40–63 µm).[1]

  • Acidity Warning: Standard silica is slightly acidic (pH ~6.5). Since 4-Bromo-1-nitroisoquinoline is not basic, it will not streak due to acid-base interactions.

  • Modifier Alert: DO NOT use Triethylamine (TEA). Unlike typical isoquinoline purifications where TEA prevents tailing, adding bases here is unnecessary and can induce degradation (nucleophilic attack on the nitro-activated ring).

Mobile Phase Architecture

The separation is best achieved using a non-polar/polar gradient.

  • Primary System: Hexanes / Ethyl Acetate.[2][3]

  • Gradient Profile:

    • Equilibration: 100% Hexanes (2 CV - Column Volumes).

    • Ramp: 0% to 10% EtOAc (over 5 CV) → Elutes non-polar impurities (e.g., dibrominated byproducts).

    • Elution: 10% to 30% EtOAc (over 10 CV) → Target Compound typically elutes here.

    • Wash: 100% EtOAc → Elutes polar oxidation byproducts.

Module 2: Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by medicinal chemistry teams.

Q1: "My product is co-eluting with the starting material (4-bromoisoquinoline). How do I separate them?"

Diagnosis: You are relying solely on polarity, but the Rf values are too similar in Hex/EtOAc. The Fix: Exploit the Basicity Difference .

  • The Science: The starting material (4-bromoisoquinoline) is basic (pKa ~3.6). The product (1-nitro) is neutral.

  • Protocol: Switch to Dichloromethane (DCM) as the primary solvent.

    • Run an isocratic column with 100% DCM.

    • The basic starting material interacts more strongly with the acidic silica surface and is retained longer.

    • The neutral nitro-product moves faster near the solvent front.

Q2: "The product turns dark yellow/brown on the column. Is it decomposing?"

Diagnosis: Likely Photolytic Instability or Nucleophilic Attack . The Fix:

  • Light Protection: Nitroisoquinolines are photosensitive. Wrap the column in aluminum foil immediately.

  • Solvent Purity: Ensure your Ethyl Acetate is free of ethanol/water. Hydroxide or alkoxide traces (from wet solvents) can attack the highly electrophilic C1 position, displacing the nitro group or causing ring opening.

Q3: "I see a 'ghost peak' that trails the main product indefinitely."

Diagnosis: Crystallization on the column. The Fix: Your compound is likely precipitating inside the silica pores because the mobile phase (high Hexane content) cannot keep it dissolved at high concentrations.

  • Solution: Use a "Solid Load" technique. Adsorb your crude mixture onto Celite or Silica (1:2 ratio), dry it, and load the powder. This prevents the solvent-shock precipitation that occurs with liquid loading.

Module 3: Advanced Recovery Protocols (The "Acid Wash" Trick)

If column chromatography fails to separate the unreacted starting material (4-bromoisoquinoline), use this chemical washing technique before attempting another column. This relies on the drastic pKa difference.

PurificationLogic Crude Crude Mixture (Product + 4-Br-Isoquinoline) Dissolve Dissolve in EtOAc Crude->Dissolve Wash Wash with 1M HCl (aq) Dissolve->Wash Liquid-Liquid Extraction OrgLayer Organic Layer (Contains Neutral 4-Br-1-Nitroisoquinoline) Wash->OrgLayer Separation AqLayer Aqueous Layer (Contains Protonated 4-Br-Isoquinoline) Wash->AqLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Final Pure Product (Ready for Column if needed) Dry->Final

Figure 1: Chemical Separation Strategy. By utilizing the basicity of the impurity (4-bromoisoquinoline), it can be sequestered into the aqueous phase, leaving the neutral nitro-product in the organic phase.

Protocol Steps:
  • Dissolve crude solid in Ethyl Acetate (20 mL/g).

  • Wash 2x with 1M HCl (cold).

    • Mechanism:[4][5][6] The HCl protonates the ring nitrogen of the starting material (4-bromoisoquinoline), turning it into a water-soluble salt. The 1-nitro product remains neutral and stays in the EtOAc.

  • Wash the organic layer 1x with Brine to remove residual acid.

  • Dry over MgSO₄ and concentrate.

  • Check TLC.[4][7][8] The starting material spot should be gone.

References

  • Synthesis and Purification of Bromoisoquinolines

    • Zhang, H. P., et al. (2013).[3] "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone." Journal of Chemical Research. (Describes standard Hexane/EtOAc purification for bromoisoquinolines).

  • General Purification of Nitro-Aromatics

    • University of Rochester. "Solvent Systems for Flash Column Chromatography.
  • Chemical Properties & Safety

    • PubChem CID 73743 (4-Bromoisoquinoline)

Sources

Technical Support Hub: Recrystallization of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 4-Bromo-1-nitroisoquinoline (CAS 182184-81-2) . The following protocols are derived from the structural properties of nitro-halogenated isoquinolines and standard purification methodologies for this chemical class.

Status: Active | Topic: Purification & Troubleshooting | Target: >98% HPLC Purity

Tier 1: Solvent System Selection

The Critical Decision: 4-Bromo-1-nitroisoquinoline possesses a polarized nitro group at the C1 position and a lipophilic bromine at C4.[1][2][3] This "push-pull" electronic structure creates specific solubility challenges.

Recommended Solvent Systems
SystemComposition (v/v)RoleWhy it works
Primary (Non-Nucleophilic) Ethyl Acetate / Heptane 1:3 to 1:5Best Balance. EtOAc solubilizes the polar nitro-aromatic core; Heptane acts as the anti-solvent to force crystallization upon cooling.[1] Non-reactive.
Secondary (High Stability) Toluene / Heptane 1:1 to 1:2Thermal Stability. Ideal if the crude material has a high melting point (>100°C) or contains tarry impurities. Toluene provides excellent pi-stacking solubility.[1][2][3]
Tertiary (Caution) Ethanol (Abs.) Single SolventHigh Polarity. Good solubility curve, but use absolute ethanol.[2][3] Warning: Extended heating of 1-nitroisoquinolines in nucleophilic solvents (like alcohols) can sometimes lead to minor solvolysis or side reactions if acidic impurities are present.[1][2][3]

Technical Note: Unlike simple bromoisoquinolines (which melt ~40°C), the introduction of the 1-nitro group significantly raises the melting point and polarity.[2] Avoid chlorinated solvents (DCM/Chloroform) for crystallization as they are too good at solubilizing the compound, leading to poor recovery yields.[2][3]

Tier 2: The Recrystallization Protocol

Objective: Isolate crystalline solid from crude reaction mixture (often containing Pd catalysts or bromination byproducts).[2][3]

Phase A: Dissolution & Clarification[1][2][4]
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[2][3]

  • Solvent Addition: Add Ethyl Acetate (approx. 3-5 mL per gram of solid).[2][3]

  • Heating: Heat to a gentle reflux (approx. 75-77°C).

    • Observation: If the solid does not dissolve, add more EtOAc in 1 mL increments.[2][3][4]

    • Checkpoint: If the solution is dark/opaque, insoluble black specs are likely inorganic salts or Pd residues.[2][3][4]

  • Hot Filtration (Mandatory): While boiling, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a Celite pad if Pd residue is suspected).[2][3] This removes insoluble impurities that act as "false seeds."[2][3]

Phase B: Crystallization[1][2][6]
  • Anti-Solvent Addition: To the hot, clear EtOAc filtrate, slowly add Heptane dropwise.[2][3][4]

    • Stop Point: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.[2][3][4]

  • Re-Clarification: Add 1-2 drops of EtOAc to make the solution clear again.[2][3]

  • Controlled Cooling:

    • Step 1: Remove from heat and place on a wood/cork surface (insulator).[2][3] Let it cool to room temperature undisturbed (20-30 mins).

    • Step 2: Once ambient, move to a 4°C fridge or ice bath for 1 hour.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold Heptane.

Tier 3: Troubleshooting Guide

Issue: The compound "oils out" (forms a liquid blob instead of crystals).

  • Cause: The solution is too concentrated, or the melting point of the impure solid is lower than the solvent boiling point.[2][3][4]

  • Fix 1 (Seeding): Keep the oily mixture at room temperature. Add a single "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod.[2][3] The friction creates nucleation sites.[2][3]

  • Fix 2 (Re-heat): Add a small amount of fresh solvent (EtOAc) to redissolve the oil, then cool more slowly.

Issue: Low Yield (<50%).

  • Cause: Too much solvent was used (product remains in mother liquor).[2][3]

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note: Second crops are usually less pure.[1]

Issue: Product is Dark Brown/Black.

  • Cause: Oxidation products or polymerized tars.[2][3]

  • Fix: During Phase A (Dissolution), add Activated Charcoal (1-2% by weight).[2][3] Boil for 5 minutes, then perform the hot filtration through Celite. The charcoal absorbs the colored impurities.[2][3][4]

Tier 4: Process Visualization (Decision Logic)

RecrystallizationLogic Start Crude 4-Bromo-1-nitroisoquinoline CheckSolubility Test Solubility in Hot EtOAc Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves AddSolvent Add EtOAc (Reflux) Dissolves->AddSolvent No Filter Hot Filtration (Remove Salts/Pd) Dissolves->Filter Yes AddSolvent->Dissolves AddAnti Add Heptane until Turbid Filter->AddAnti Cooling Cool to RT -> 4°C AddAnti->Cooling Oiling Problem: Oiling Out Cooling->Oiling Liquid Phase Forms Success Pure Crystals Cooling->Success Crystals Form Seed Scratch Glass / Add Seed Oiling->Seed Seed->Cooling

Caption: Decision matrix for solvent handling and troubleshooting oiling-out events during purification.

References & Authority[1][3][7]

  • Synthesis of Bromoisoquinolines: Brown, W. D., & Gouliaev, A. H. (2005).[2][3][4][5] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 81, 98. (Demonstrates standard purification of nitro-bromo-isoquinolines via heptane/toluene systems).

  • Chemical Identity: 4-Bromo-1-nitroisoquinoline (CAS 182184-81-2).[1][2][3]

  • General Recrystallization of Nitro-Aromatics: Vogel, A. I.[1][2][3] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for using Ethanol or EtOAc/Hydrocarbon systems for nitro compounds).

Sources

managing exothermic reactions in 4-Bromo-1-nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 4-Bromo-1-nitroisoquinoline . This molecule presents a unique challenge: the C4-bromination typically requires electrophilic substitution (often exothermic), while accessing the C1-position for the nitro group generally necessitates N-oxidation (a known thermal runaway hazard) or nucleophilic displacement on a halogenated precursor.

This guide focuses on the thermodynamic management of these critical steps.

Topic: Thermal Management in 4-Bromo-1-nitroisoquinoline Synthesis Status: Active | Level: Advanced Chemical Safety Audience: Medicinal Chemists, Process Safety Engineers

⚡ Critical Safety Overview: The "Thermal Triad"

In the synthesis of 4-bromo-1-nitroisoquinoline, you are likely navigating three distinct exothermic events. Failure to manage the heat load in Step 1 or 2 often leads to regioselectivity loss (forming the 5-bromo or 5-nitro isomers) or catastrophic decomposition.

Reaction StagePrimary HazardThermal CharacteristicCritical Control Limit
1. Bromination (C4 functionalization)Rapid exotherm upon NBS/Br₂ additionFast kinetics; immediate heat releaseMaintain T < -20°C (NBS route)
2. N-Oxidation (C1 activation)Thermal Runaway (Induction Period)Delayed exotherm; autocatalytic decompositionT < 35°C (Strict accumulation limit)
3. Nitration/Displacement Oxidative explosion / Gas evolutionHigh potential energy release∆T < 5°C per aliquot

🛠 Troubleshooting Guide & FAQs

🔴 PHASE 1: Bromination (Synthesis of the 4-Bromo Core)

Context: You are likely using N-Bromosuccinimide (NBS) in acid or a Pd-catalyzed route to install the bromine at C4.

Q: I am seeing a temperature spike of >10°C immediately upon adding NBS to the isoquinoline/acid mixture. How do I control this? A: This indicates a Mass Transfer Limitation . The bromination of isoquinoline in sulfuric acid (or similar media) is diffusion-controlled. If you add solid NBS too quickly, it accumulates on the surface before dissolving, creating localized "hot spots" where the concentration of bromonium ions spikes.

  • Corrective Protocol:

    • Pre-cool the acid mixture to -25°C (using a dry ice/acetone bath) before addition.

    • Pulverize the NBS: Ensure NBS is a fine powder, not clumps, to ensure rapid dissolution.

    • Aliquot Dosing: Divide the total NBS mass into 10 equal portions. Add one portion every 15 minutes, waiting for the internal temperature to return to baseline (-25°C) before the next addition.

    • Reference: See standard protocols for 5-bromoisoquinoline, which share this thermodynamic profile [1].

Q: My yield is low, and I see significant tar formation. Is this heat-related? A: Yes. Isoquinoline bromination is highly regioselective at low temperatures but loses selectivity >0°C. If the internal temperature crosses 0°C, you risk polymerizing the isoquinoline or promoting multi-bromination. The "tar" is likely polymerized isoquinoline caused by local overheating.

  • The Fix: Increase stirring speed (RPM > 600) to maximize heat transfer to the reactor walls. If using a glass reactor, ensure the cooling bath level is above the internal liquid level.

🟠 PHASE 2: N-Oxidation (Activation of Position 1)

Context: To introduce a nitro group at C1, you are likely synthesizing the N-oxide intermediate using mCPBA or H₂O₂.

Q: The reaction temperature is stable for the first hour, then suddenly spikes. What is happening? A: You are experiencing Thermal Runaway due to Reagent Accumulation . N-oxidation (especially with mCPBA) often exhibits an induction period . If you add the oxidant faster than it is consumed, unreacted peroxide accumulates. Once the reaction "kicks off," the accumulated reagent reacts simultaneously, releasing massive heat that exceeds your cooling capacity.

  • Safety Interlock:

    • Monitor Heat Flow: Do not rely solely on temperature. If possible, use real-time calorimetry (RC1) or watch the cooling bath duty.

    • The "10% Rule": Add only 10% of the oxidant initially. Wait until you see a slight exotherm and a subsequent drop in temperature (indicating consumption) before adding the rest.

    • Quench Ready: Have a solution of sodium sulfite (Na₂SO₃) ready to quench the reaction if T > 40°C.

🟡 PHASE 3: Nitration / Substitution (The C1-Nitro Installation)

Context: Converting the N-oxide or 1-halo intermediate to the 1-nitro derivative.

Q: During the substitution step (e.g., 1-chloro to 1-nitro), the reaction foams uncontrollably. Is this an exotherm? A: This is likely Gas Evolution coupled with Exotherm . If you are using nitrite salts (like AgNO₂ or NaNO₂) under acidic conditions, you may be generating NOₓ gases. The reaction is exothermic, which increases the gas expansion rate, leading to foaming.

  • Mitigation Strategy:

    • Headspace Management: Ensure your reactor has adequate venting diameter.

    • Solvent Reflux: Use a solvent with a boiling point that acts as a "thermal buffer" (e.g., if the reaction runs at 60°C, a solvent boiling at 65°C will reflux and absorb heat via phase change).

Q: I am attempting direct nitration of the N-oxide. The mixture turned dark red and pressurized the vessel. A: STOP IMMEDIATELY. Direct nitration of isoquinoline N-oxides can lead to unstable intermediates. The red color suggests the formation of Meisenheimer complexes or radical species.

  • Protocol Change: Switch to a stepwise approach:

    • Convert N-oxide to 1-Chloroisoquinoline (using POCl₃ - Note: Also Exothermic).

    • Perform nucleophilic substitution with AgNO₂ to get the 1-Nitro. This separates the oxidative hazard from the substitution hazard.

📊 Quantitative Data: Cooling & Stability

Table 1: Thermal Management Specifications

ParameterBromination Step (NBS/H₂SO₄)N-Oxidation (mCPBA/DCM)Nitration/Substitution
Target Temp -25°C to -15°C0°C to 25°C20°C to 60°C (Method dependent)
Max Adiabatic Rise High (>50°C potential)Very High (Runaway risk)Moderate
Cooling Agent Dry Ice / AcetoneIce / WaterWater / Glycol
Dosing Rate 10% mass / 15 minContinuous dropwisePortion-wise
Quench Agent Crushed Ice / WaterNa₂SO₃ (aq)Water / NaHCO₃

📉 Process Safety Workflow (DOT Diagram)

The following diagram illustrates the "Safety Decision Tree" for synthesizing 4-bromo-1-nitroisoquinoline, highlighting the critical thermal control points.

G cluster_0 Step 1: Bromination (C4) cluster_1 Step 2: C1 Activation cluster_2 Step 3: Nitro Introduction Start Start: Isoquinoline Bromination Add Brominating Agent (NBS or Br2) Start->Bromination TempCheck1 Temp < -20°C? Bromination->TempCheck1 Exotherm1 CRITICAL EXOTHERM: Stop Addition Increase Cooling TempCheck1->Exotherm1 Spike > 5°C Product1 4-Bromoisoquinoline TempCheck1->Product1 Stable Exotherm1->Bromination Restart Slow Oxidation N-Oxidation (mCPBA/H2O2) Product1->Oxidation Accumulation Check for Reagent Accumulation Oxidation->Accumulation Runaway RUNAWAY RISK: Quench with Na2SO3 Accumulation->Runaway Accumulating Intermediate 4-Bromo-N-oxide Accumulation->Intermediate Consumed Rearrange Conversion to 1-Chloro (POCl3) Intermediate->Rearrange Subst Nucleophilic Subst. (AgNO2) Rearrange->Subst Final Target: 4-Bromo-1-nitroisoquinoline Subst->Final

Caption: Workflow identifying critical thermal control points (Yellow) and emergency interventions (Red) in the synthesis pathway.

🔬 Experimental Protocol: Safe Bromination Baseline

Adapted from standard isoquinoline bromination procedures [1].

  • Setup: 1L 3-neck flask, mechanical stirrer (overhead), internal thermometer, addition funnel.

  • Charge: Add Isoquinoline (1.0 eq) to Conc. H₂SO₄ (10 vol) at 0°C. Caution: Exothermic solvation.

  • Cooling: Lower bath to -25°C (Dry ice/Acetone). Ensure internal temp reaches -22°C.

  • Addition: Add NBS (1.1 eq) in 10 portions over 2 hours.

    • Checkpoint: If internal temp rises above -18°C, stop addition immediately.

  • Digestion: Stir at -20°C for 2 hours, then warm to RT overnight.

  • Quench: Pour onto crushed ice (50 vol). Neutralize with NH₄OH. Caution: Highly exothermic neutralization.

📚 References

  • Brown, W. D., & Gouliaev, A. H. (2005).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][2][3] Organic Syntheses, 81, 98.

  • Zhang, H., Li, H., & Xiao, H. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.[4] Journal of Chemical Research.[4]

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: Isoquinoline and derivatives.

  • BenchChem. (2024). 7-Bromo-5-nitroisoquinoline and related isomers structure-activity data.[2]

(Note: While specific literature on the "1-nitro" isomer is rare compared to the 5- and 8-nitro isomers, the thermodynamic protocols for bromination and N-oxidation are chemically consistent across the isoquinoline scaffold.)

Sources

Technical Support Center: Preparation of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Avoiding Over-Nitration and Achieving Regioselectivity

Welcome to the technical support center for the synthesis of 4-Bromo-1-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific nitration reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

I. Understanding the Challenge: The Intricacies of Isoquinoline Nitration

The preparation of 4-Bromo-1-nitroisoquinoline presents a significant regioselectivity challenge. A naive application of standard electrophilic nitration conditions to 4-bromoisoquinoline is unlikely to yield the desired product in significant quantities. This is due to the inherent electronic properties of the isoquinoline ring system and the directing effects of the substituents.

Under typical nitrating conditions (e.g., a mixture of nitric and sulfuric acid), the isoquinoline nitrogen atom becomes protonated.[1] This protonation strongly deactivates the entire heterocyclic ring towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, preferentially occurs on the carbocyclic (benzene) ring.[1][2] The positions most susceptible to attack are C5 and C8.

The bromine atom at the C4 position is a deactivating, yet ortho-, para-directing group. However, its influence is secondary to the powerful deactivating and directing effect of the protonated nitrogen. Therefore, direct electrophilic nitration of 4-bromoisoquinoline is expected to yield a mixture of 4-bromo-5-nitroisoquinoline and 4-bromo-8-nitroisoquinoline, with the desired 4-bromo-1-nitroisoquinoline being a minor or non-existent product. Over-nitration, leading to dinitro products, is also a significant risk under harsh conditions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the attempted synthesis of 4-Bromo-1-nitroisoquinoline and related nitration reactions.

Frequently Asked Questions (FAQs)

Q1: I nitrated 4-bromoisoquinoline using standard HNO₃/H₂SO₄ and did not obtain 4-Bromo-1-nitroisoquinoline. What went wrong?

A1: This is the expected outcome. As explained above, electrophilic nitration of isoquinoline derivatives under acidic conditions favors substitution on the benzene ring at the C5 and C8 positions. The pyridine ring is deactivated by the protonated nitrogen. To obtain the C1-nitro isomer, a different synthetic strategy is required.

Q2: How can I confirm the identity of my nitration products and check for isomers?

A2: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the reaction progress and identify the number of components in your product mixture. Different isomers will likely have different Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For instance, the proton at C1 in isoquinoline is typically a singlet, and its chemical shift will be significantly affected by the presence of a neighboring nitro group.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product, indicating that a mononitration has occurred. Fragmentation patterns can sometimes provide clues about the substitution pattern.

Q3: What are the likely over-nitration byproducts?

A3: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), you risk introducing a second nitro group. Given the directing effects, dinitration would likely occur on the already nitrated benzene ring, leading to products such as 4-bromo-5,7-dinitroisoquinoline. The formation of such highly nitrated compounds increases the risk of thermal instability and should be carefully avoided.

Q4: My reaction mixture turned into a dark tar. What happened?

A4: Tar formation is often a result of excessive oxidation and/or polymerization of the starting material or products under harsh nitrating conditions.[3] This can be caused by:

  • High Temperatures: Nitration reactions are exothermic. Inadequate temperature control can lead to runaway reactions.

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the oxidative potential of the reaction.

  • Reactive Impurities: Impurities in the starting material can sometimes trigger decomposition pathways.

III. Recommended Synthetic Strategy: Nucleophilic Aromatic Substitution

To circumvent the challenges of electrophilic nitration for the synthesis of 4-Bromo-1-nitroisoquinoline, a nucleophilic approach targeting the C1 position is recommended. The C1 position of the isoquinoline ring is electron-deficient and susceptible to nucleophilic attack, especially when the nitrogen is activated.

A reported method for the selective nitration of isoquinoline at the C1 position involves a nucleophilic process.[4] This method avoids the use of strong acids, thus preventing the deactivation of the pyridine ring towards the desired substitution.

Conceptual Workflow for Nucleophilic Nitration

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification Start 4-Bromoisoquinoline in an aprotic solvent (e.g., DMSO) Nitrating_Agent Addition of a nucleophilic nitrating source (e.g., a nitrite salt) Start->Nitrating_Agent Step 1 Activator Introduction of an activating agent (e.g., Acetic Anhydride) Nitrating_Agent->Activator Step 2 Reaction Stirring at controlled, mild temperature Activator->Reaction Step 3 Quench Quenching the reaction (e.g., with water) Reaction->Quench Step 4 Extraction Extraction with an organic solvent Quench->Extraction Step 5 Purification Purification of the crude product (Column Chromatography or Recrystallization) Extraction->Purification Step 6 Analysis Characterization of 4-Bromo-1-nitroisoquinoline (NMR, MS) Purification->Analysis Step 7

Caption: Conceptual workflow for the nucleophilic nitration of 4-bromoisoquinoline.

Detailed Experimental Protocol (Adapted from literature for 4-bromoisoquinoline)

This protocol is a guideline and may require optimization.

Materials:

  • 4-Bromoisoquinoline

  • Potassium Nitrite (KNO₂)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoisoquinoline in anhydrous DMSO.

  • Addition of Nitrite: To this solution, add potassium nitrite and stir the mixture at room temperature until the salt is well-dispersed.

  • Activation and Nitration: Cool the mixture in an ice bath. Slowly add acetic anhydride dropwise to the stirred suspension. The addition should be controlled to maintain a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-Bromo-1-nitroisoquinoline by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

IV. Controlling Reaction Parameters to Avoid Side Products

Even with the more selective nucleophilic approach, careful control of reaction parameters is crucial to minimize byproduct formation.

ParameterRecommendationRationale
Temperature Maintain low to ambient temperatures as specified in the protocol.Nitration reactions are exothermic. Higher temperatures can lead to the formation of undesired isomers and decomposition products.
Stoichiometry Use a modest excess of the nitrating and activating agents.A large excess of reagents can promote over-nitration or side reactions. Careful control of stoichiometry is key to achieving high selectivity for the mono-nitro product.
Solvent Quality Use anhydrous solvents.The presence of water can hydrolyze the activating agent and interfere with the reaction mechanism.
Reaction Time Monitor the reaction closely by TLC.Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of degradation products.

V. Purification Strategies

The separation of the desired 4-Bromo-1-nitroisoquinoline from unreacted starting material and any potential isomers is critical.

Column Chromatography
  • Stationary Phase: Silica gel is typically effective.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis. The more polar nitro-substituted compounds will elute more slowly than the starting 4-bromoisoquinoline.

Recrystallization

If the crude product is obtained as a solid, recrystallization can be a highly effective purification method.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored by impurities, a small amount of activated carbon can be added and the hot solution filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

VI. Safety Precautions

  • Nitrating Agents: Nitrating agents are strong oxidizers and can be corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood.

  • Organic Solvents: Dichloromethane and other organic solvents are volatile and may be toxic. Handle them in a fume hood.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and may be thermally unstable. Avoid excessive heating.

By understanding the underlying chemistry and carefully controlling the reaction conditions, the challenges in synthesizing 4-Bromo-1-nitroisoquinoline can be overcome. This guide provides a framework for troubleshooting and optimizing your experimental approach.

VII. References

  • Baik, W., et al. A novel and convenient method for the synthesis of 1-nitroisoquinolines. Tetrahedron Letters, 38(5), 845-848 (1997).

  • Diemoz, K. Nitration of Substituted Aromatic Rings and Rate Analysis. Undergraduate Research Journal, 1-13 (2010).

  • Brown, W. D., & Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 82, 144 (2005).

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th ed. Wiley (2010).

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 2013(9), 556-558 (2013).

  • Ashenhurst, J. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018).

  • Khan Academy. Nitration. Khan Academy.

  • PrepChem. Synthesis of 4-Bromoisoquinoline. PrepChem.

  • BenchChem. 7-Bromo-5-nitroisoquinoline. BenchChem.

  • quimicaorganica.org. Electrophilic substitution reaction in quinoline and isoquinoline. quimicaorganica.org.

Sources

dealing with regioisomers in the synthesis of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-ISOQ-4B1N Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Two-Ring" Paradox

Welcome to the technical support guide for 4-Bromo-1-nitroisoquinoline. The synthesis of this molecule presents a classic heterocyclic trap: the competition between the pyridine ring (electron-deficient) and the benzene ring (electron-rich).

The Core Problem:

  • Electrophilic Attack (Bromination): Under standard conditions, electrophiles prefer the benzene ring (C5/C8) if the nitrogen is protonated (acidic media), but prefer C4 if the nitrogen is neutral or part of a salt complex.

  • Nucleophilic Attack (Nitration): You cannot directly nitrate C1 via electrophilic aromatic substitution (EAS). C1 must be activated first (usually via N-oxidation), then functionalized via nucleophilic displacement (SNAr).

This guide provides a self-validating workflow to navigate these regiochemical checkpoints.

Module 1: The Bromination Checkpoint (C4 vs. C5)

User Issue: "I brominated isoquinoline, but my NMR shows a doublet in the aromatic region. Did I make the 4-bromo or 5-bromo isomer?"

Diagnostic Triage

The most common failure point occurs at step 1. The acidity of your reaction media dictates the regioselectivity.

ConditionDominant SpeciesDirecting EffectMajor Product
Strong Acid (H₂SO₄, AlCl₃)Isoquinolinium Cation (Protonated)Pyridine ring deactivated; Electrophile goes to Benzene ring.5-Bromoisoquinoline (Incorrect)
Neutral / HBr Salt (Nitrobenzene, 180°C)Isoquinoline / HBr ComplexC4 is the most electron-rich position on the pyridine ring.4-Bromoisoquinoline (Correct)
Protocol: Selective C4-Bromination

Reference Method: Bromination of Isoquinoline Hydrochloride [1]

  • Reagents: Isoquinoline Hydrochloride, Bromine, Nitrobenzene.[1][2]

  • Procedure:

    • Suspend Isoquinoline HCl in nitrobenzene.[1][2]

    • Heat to 180°C (Crucial: High temp favors thermodynamic C4 product).

    • Add Bromine dropwise.[1][2]

  • Validation (NMR Signature):

    • 4-Bromo (Target): Look for H3 as a singlet (or very narrow doublet due to long-range coupling) around δ 8.7-9.0 ppm. H1 is also a singlet.[1]

    • 5-Bromo (Impurity): Look for H3 and H4 as distinct doublets (J ≈ 6.0 Hz). If you see a doublet-doublet interaction in the pyridine region, you have failed to brominate C4 selectively.[1]

Module 2: Functionalizing C1 (The N-Oxide Route)

User Issue: "I tried nitrating 4-bromoisoquinoline with HNO3/H2SO4 and got a mixture of products. Why isn't the nitro group going to C1?"

Technical Explanation: Direct nitration is an Electrophilic Aromatic Substitution (EAS) . The C1 position is electron-deficient (adjacent to Nitrogen) and will never accept an electrophile like NO₂⁺. It will instead nitrate the benzene ring (C5 or C8), ruining your regiochemistry.

To install a nitro group at C1, you must switch mechanisms to Nucleophilic Aromatic Substitution (SNAr) .[1]

The Correct Workflow

SynthesisPath Start 4-Bromoisoquinoline DirectNitration Direct Nitration (HNO3/H2SO4) Start->DirectNitration Avoid NOxide N-Oxidation (mCPBA or H2O2) Start->NOxide Step 1: Activation WrongProduct 5/8-Nitro-4-bromoisoquinoline (Regioisomer Failure) DirectNitration->WrongProduct Intermediate1 4-Bromoisoquinoline-N-oxide NOxide->Intermediate1 Chlorination Chlorination (POCl3, Reflux) Intermediate1->Chlorination Step 2: Meisenheimer-like Intermediate2 1-Chloro-4-bromoisoquinoline Chlorination->Intermediate2 Substitution Nitro Displacement (NaNO2, DMSO) Intermediate2->Substitution Step 3: SNAr Target 4-Bromo-1-nitroisoquinoline (Target) Substitution->Target

Figure 1: The Divergent Pathway. Direct nitration leads to benzene-ring substitution. The N-oxide route activates C1 for nucleophilic attack.

Step-by-Step Protocol

Step A: N-Oxidation

  • Reagent: m-CPBA (DCM, RT) or H₂O₂/Acetic Acid.

  • Checkpoint: The product should be more polar than the starting material (lower R_f on TLC).

Step B: Chlorination (The "Vilsmeier" Shift)

  • Reagent: POCl₃ (Phosphorus Oxychloride).

  • Mechanism: Oxygen attacks Phosphorus; Chloride attacks C1; elimination restores aromaticity.[1]

  • Ref: Synthesis of 1-chloroisoquinoline from N-oxide [2].

  • Note: This yields 1-chloro-4-bromoisoquinoline .

Step C: Nitro-Displacement

  • Reagent: NaNO₂ (Sodium Nitrite) in DMSO or DMF.

  • Conditions: Heat (approx. 100°C).[3]

  • Mechanism: SNAr. The Chlorine is a good leaving group at C1 due to the activation by the ring nitrogen.

  • Purification: The 1-nitro compound is often yellow/orange.

Module 3: Troubleshooting & FAQs

Q1: How do I separate 4-bromoisoquinoline from the 5-bromo impurity if my initial bromination wasn't selective?

A: If you have a mixture, recrystallization is often insufficient due to similar solubilities.

  • Chromatography: Use a Silica column.[3][4][5] 4-bromoisoquinoline is slightly less polar than 5-bromoisoquinoline.

  • Gradient: Start with 100% Hexanes -> 10% EtOAc/Hexanes.

  • Critical Check: Run a 1H NMR on the fractions. Discard fractions showing the "doublet-doublet" signature (H3/H4 coupling) of the 5-bromo isomer [3].

Q2: Why did my POCl₃ reaction turn into a black tar?

A: This is usually due to overheating or lack of solvent control.

  • Fix: Ensure the N-oxide is dry before adding POCl₃. Add POCl₃ dropwise at 0°C before heating.

  • Quench: Quench the reaction strictly on ice. Exothermic hydrolysis of POCl₃ can degrade the 1-chloro intermediate.

Q3: Can I use the Sandmeyer reaction (from 1-aminoisoquinoline)?

A: Theoretically, yes, but it adds steps.

  • You would need to synthesize 1-amino-4-bromoisoquinoline.

  • The Diazotization of 1-aminoisoquinolines is notoriously unstable compared to anilines.

  • Recommendation: Stick to the 1-Chloro -> 1-Nitro displacement. It is more robust for this specific scaffold.[1]

Data Summary Table: Isomer Identification

IsomerH1 Signal (NMR)H3 Signal (NMR)H3-H4 Coupling
4-Bromoisoquinoline Singlet (Low field)SingletNone (Br at C4 blocks coupling)
5-Bromoisoquinoline SingletDoubletPresent (J ≈ 6.0 Hz)
1-Nitro-4-bromo... (No H1 - substituted)SingletNone

References

  • Preparation of 4-Bromoisoquinoline. PrepChem.com. Procedure utilizing Isoquinoline Hydrochloride and Bromine in Nitrobenzene.[1][2]

  • Synthesis of 1-chloroisoquinoline. ChemicalBook. General procedure for the conversion of Isoquinoline-N-oxide to 1-Chloroisoquinoline using POCl3.

  • Regioselective Bromination of Isoquinoline. ResearchGate. Analysis of C4 vs C5 selectivity in bromination reactions.

  • Isoquinoline, 4-bromo- Spectra. NIST Chemistry WebBook. Spectral data for structural verification.[1][3]

Sources

Technical Support Center: Handling & Stability of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Molecule ID: 4-Bromo-1-nitroisoquinoline Support Level: Tier 3 (Senior Chemist / Process Development)

Introduction: The "Ambident" Trap

Welcome to the technical guide for 4-Bromo-1-nitroisoquinoline . This molecule is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. However, it presents a classic "ambident electrophile" paradox that often leads to reaction failure or phantom impurities.

The Core Conflict:

  • C4-Bromine: The intended site for cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C1-Nitro: A highly activated leaving group, susceptible to unwanted Nucleophilic Aromatic Substitution (

    
    ) or hydrolysis.
    

This guide addresses the three most common stability failures: Spontaneous Hydrolysis , Base-Mediated Nitro Displacement , and Reductive Instability .

Module 1: The "Phantom" Impurity (Hydrolysis)

Issue Description
  • Symptom: Your LCMS shows a new peak with a mass of [M-45] or [M-NO2+OH]. The solid material turns from yellow to pale beige/white upon exposure to air.

  • Diagnosis: Conversion of the 1-nitroisoquinoline to 4-bromoisoquinolin-1(2H)-one (Isocarbostyril).

Technical Analysis

The C1 position of isoquinoline is inherently electron-deficient (similar to C2 of pyridine). The nitro group at C1 further activates this position. In the presence of atmospheric moisture or wet solvents, water acts as a nucleophile, attacking C1 and displacing the nitrite ion. This process is thermodynamically driven by the formation of the stable amide (lactam) tautomer.

Troubleshooting & Protocol
VariableRecommendationRationale
Solvent Quality Strictly Anhydrous Trace water (

ppm) is sufficient to initiate hydrolysis during heating.
Storage Desiccator / Argon Store under inert gas at

. Do not store in protic solvents (MeOH/EtOH).
Workup Avoid Acidic Aqueous Acid catalysis accelerates the hydrolysis of the C=N bond.
FAQ: Hydrolysis

Q: Can I recover the nitro compound if it has partially hydrolyzed? A: No. The hydrolysis to the lactam is irreversible. You must repurify via column chromatography (the lactam is significantly more polar) or restart the synthesis.

Module 2: Chemoselectivity in Cross-Couplings

Issue Description
  • Symptom: During a Suzuki or Buchwald coupling targeting the C4-Bromine, the nitro group disappears, replaced by an alkoxy group (e.g., -OMe, -OEt) or a hydroxyl group.

  • Diagnosis: Competitive

    
     at C1 by the base or solvent.
    
Technical Analysis

This is the most common failure mode. Standard cross-coupling bases (alkoxides like NaOMe, NaOEt) are strong nucleophiles. They attack the C1-nitro position faster than the Palladium catalyst undergoes oxidative addition at the C4-bromine.

The "Safe Base" Protocol

To retain the nitro group while coupling at the bromine:

  • FORBIDDEN Reagents:

    • Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt).

    • Methanol or Ethanol as co-solvents.

    • Strong hydroxide bases (NaOH, KOH) at high temperatures.

  • RECOMMENDED System:

    • Base: Potassium Phosphate Tribasic (

      
      ) or Cesium Carbonate (
      
      
      
      ). These are bulky and less nucleophilic in non-polar solvents.
    • Solvent: Toluene, 1,4-Dioxane, or DMF (Anhydrous).

    • Catalyst: High-activity catalysts (e.g.,

      
      , XPhos Pd G2) allow for lower reaction temperatures (
      
      
      
      ), minimizing thermal activation of the C1 displacement.

Module 3: Visualizing the Reactivity Landscape

The following diagram maps the competing pathways. Your goal is to navigate the "Green Path" while avoiding the red "Trap" pathways.

G cluster_0 Critical Control Point Start 4-Bromo-1- nitroisoquinoline Lactam TRAP 1: Hydrolysis (Lactam Formation) Start->Lactam H2O / OH- (Moisture) Alkoxy TRAP 2: S_NAr Displacement (1-Alkoxy-4-bromo...) Start->Alkoxy NaOMe / ROH (Wrong Base) Product GOAL: 4-Substituted-1- nitroisoquinoline Start->Product Pd(0) / Ar-B(OH)2 Non-nuc. Base (Cs2CO3)

Figure 1: Competing reaction pathways. The C1-nitro group is a "hotspot" for nucleophilic attack, competing with the desired C4-bromine cross-coupling.

Module 4: Synthesis & Purification Best Practices

Synthesis of the Core

If you are synthesizing the starting material itself, note that direct nitration of 4-bromoisoquinoline is essentially impossible due to ring deactivation.

  • Correct Route: Nitration of isoquinoline

    
     5-nitro/8-nitro isomers (Wrong regioselectivity).
    
  • Preferred Route: Sandmeyer-type reaction. Start with 1-aminoisoquinoline

    
     Diazotization 
    
    
    
    Nitrite displacement. Alternatively, nucleophilic displacement of 1-chloroisoquinoline with
    
    
    in DMSO (requires strict temp control).
Purification (Chromatography)
  • Stationary Phase: Silica gel is generally safe, but prolonged exposure can cause hydrolysis.

  • Mobile Phase: Avoid MeOH/DCM mixtures if possible. Use EtOAc/Hexanes.

  • Additive: Do NOT use triethylamine (TEA) in the eluent; it can form charge-transfer complexes or initiate slow displacement.

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

DecisionTree Start Reaction Failure Analysis Q1 Did the Nitro group disappear? Start->Q1 Q2 What is the byproduct mass? Q1->Q2 Yes Q3 Is the Bromine still there? Q1->Q3 No (Nitro Intact) Res1 Hydrolysis (Lactam). Solvents were wet. Q2->Res1 [M-NO2+OH] Res2 S_NAr Displacement. Base was nucleophilic. Q2->Res2 [M-NO2+OR] Res3 Reduction (Amine). Reducing conditions too strong. Q2->Res3 [M-30] (Amino) Res4 Catalyst Poisoning. Check S/N coordination. Q3->Res4 Yes (No Reaction)

Figure 2: Diagnostic logic for reaction optimization.

References

  • Nucleophilic Substitution Mechanisms in Isoquinolines Concept: 1-Halo and 1-Nitro isoquinolines undergo readily due to the electron-withdrawing nitrogen. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: General reactivity profiles of electron-deficient heterocycles.
  • Hydrolysis of Activ

    • Concept: Conversion of 1-substituted isoquinolines to isocarbostyrils (isoquinolones) under hydrolytic conditions.
    • Source:Organic Syntheses, Coll. Vol. 3, p. 96; Vol. 26, p. 6. (Analogous reactivity in quinolines/isoquinolines).[1][2][3]

    • URL:

  • Chemoselectivity in Palladium Coupling

    • Concept: Optimization of Suzuki-Miyaura coupling to avoid nitro reduction or displacement.
    • Source:Journal of Chemical Research, 2013, 556–558.[4] (Synthesis of 4-bromoisoquinoline derivatives).

    • URL:

  • Nitro Group Displacement (

    
    ) 
    
    • Concept: Displacement of nitro groups in heterocyclic rings by alkoxides.
    • Source:Chemguide: Nucleophilic Substitution.
    • URL:

Sources

Technical Support Center: Optimizing Solvent Systems for 4-Bromo-1-nitroisoquinoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 4-bromo-1-nitroisoquinoline. We will explore the nuances of solvent selection and troubleshooting for both recrystallization and column chromatography, ensuring you can achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 4-bromo-1-nitroisoquinoline?

The two most effective and commonly used methods for purifying solid organic compounds like 4-bromo-1-nitroisoquinoline are recrystallization and flash column chromatography. The choice between them depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is ideal when your crude product is relatively pure (generally >80%) and the impurities have different solubility profiles from your target compound. It is a cost-effective and scalable method for obtaining highly crystalline material.[1][2]

  • Flash Column Chromatography is the preferred method when dealing with complex mixtures containing multiple components or when impurities have similar solubility to the desired product.[3][4] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[5]

Q2: What are the key physical properties of 4-bromo-1-nitroisoquinoline to consider during purification?

Understanding the physical properties is crucial for developing a purification strategy. 4-Bromo-1-nitroisoquinoline is a solid compound.[6] The presence of the polar nitro group and the aromatic isoquinoline ring system suggests that it will be soluble in moderately polar to polar organic solvents. The bromine atom adds to the molecular weight and can influence crystal packing.

Q3: How do I select a starting solvent system for recrystallization?

The golden rule for a good recrystallization solvent is "like dissolves like," but with a crucial temperature dependence: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8]

Screening Process:

  • Place a small amount of your crude solid (10-20 mg) in a test tube.

  • Add a few drops of a candidate solvent at room temperature. If the solid dissolves immediately, the solvent is too good and should be discarded.

  • If the solid is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, you have a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.[8]

A useful starting point is to test a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.

Q4: How do I choose a solvent system for flash column chromatography?

The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. The target compound should have an Rf (retention factor) value between 0.2 and 0.4 for optimal separation.[4]

Development Process:

  • Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto several TLC plates.

  • Run the plates in different solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Visualize the spots under UV light. The solvent system that gives your product an Rf of ~0.3 and separates it well from other spots is your ideal mobile phase.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a co-solvent (anti-solvent) in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the hot solvent before cooling.
No crystals form upon cooling. Too much solvent was used.[1] The solution is not supersaturated.Reheat the solution to boil off some of the solvent and re-cool. Try scratching the inside of the flask with a glass rod to create nucleation sites.[7] Add a "seed crystal" of the pure compound.
Poor recovery of the compound. The compound is too soluble in the cold solvent. Premature crystallization occurred during a hot filtration step.Ensure the solution is thoroughly cooled in an ice bath before filtration.[8] Use a pre-heated funnel for hot filtration to prevent the product from crashing out.[9]
Crystals are colored or appear impure. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb your product.
Flash Column Chromatography Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound does not move from the baseline (Rf = 0). The solvent system (mobile phase) is not polar enough to elute the compound.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All compounds run with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent.
Poor separation between the product and an impurity. The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone. Sometimes changing one of the solvents can significantly alter the selectivity.
Streaking or tailing of spots on TLC and column. The compound may be too acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded.Add a small amount of a modifier to your solvent system (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds). Ensure you are not loading too much crude material onto the column.
The compound appears to be decomposing on the column. 4-bromo-1-nitroisoquinoline may be sensitive to the acidic nature of silica gel.Consider using a less acidic stationary phase like alumina. Alternatively, you can "deactivate" the silica gel by running a solvent mixture containing a small amount of triethylamine through the column before loading your sample.[10]

Experimental Protocols & Workflows

Workflow for Purification Method Selection

G start Crude 4-Bromo-1-nitroisoquinoline tlc Run TLC in Hexane/Ethyl Acetate (e.g., 7:3) start->tlc decision Assess Crude Purity on TLC tlc->decision recrystallize Proceed with Recrystallization decision->recrystallize One major spot (>80%) Impurities at baseline or solvent front column Proceed with Column Chromatography decision->column Multiple spots close together Significant impurities end_recrys Pure Crystalline Product recrystallize->end_recrys end_column Pure Isolated Product column->end_column

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Screening for a Recrystallization Solvent System
  • Preparation: Place ~20 mg of crude 4-bromo-1-nitroisoquinoline into six different small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, dichloromethane) until the solid is just covered. Swirl and observe solubility. A good candidate will show poor solubility.

  • Heating: For the tubes where the solid did not dissolve at room temperature, place them in a hot water or sand bath and heat to the boiling point of the solvent. Add more hot solvent dropwise if necessary until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 10-15 minutes.

  • Observation: The solvent that results in the formation of a large amount of crystalline precipitate is the best choice for single-solvent recrystallization. If no single solvent is ideal, consider a binary solvent system.

Workflow for Optimizing Recrystallization

G start Select Potential Solvent(s) from Screening dissolve Dissolve crude solid in minimum amount of hot solvent start->dissolve cool_slowly Cool slowly to room temperature dissolve->cool_slowly ice_bath Place in ice bath to maximize precipitation cool_slowly->ice_bath filter Filter crystals and wash with cold solvent ice_bath->filter dry Dry crystals under vacuum filter->dry check_purity Check purity (TLC, melting point) dry->check_purity decision Purity/Yield Acceptable? check_purity->decision end Final Pure Product decision->end Yes troubleshoot Troubleshoot (see guide) decision->troubleshoot No troubleshoot->start Re-optimize

Caption: Workflow for performing and optimizing a recrystallization.

Protocol 2: Developing a Solvent System for Flash Chromatography
  • Prepare a Stock Solution: Dissolve a small amount of the crude 4-bromo-1-nitroisoquinoline in a few drops of dichloromethane or ethyl acetate.

  • Spot TLC Plates: Use a capillary tube to spot the solution onto at least three TLC plates.

  • Prepare Elution Chambers: In separate sealed chambers (beakers with watch glasses), place different ratios of a non-polar and a polar solvent. Good starting systems include:

    • Hexane : Ethyl Acetate (9:1, 8:2, 7:3)

    • Dichloromethane : Methanol (9.8:0.2, 9.5:0.5)

    • Toluene : Ethyl Acetate (9:1, 8:2)

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. Calculate the Rf value for your product in each system.

  • Select the Optimal System: Choose the solvent system that places your product spot at an Rf of approximately 0.2-0.4 and shows the greatest separation from any impurities. For a closely related compound, 5-bromo-8-nitroisoquinoline, a system of dichloromethane/diethyl ether was effective.[9]

Troubleshooting Flowchart for Column Chromatography

G start Run Column and Collect Fractions tlc_fractions Analyze fractions by TLC start->tlc_fractions decision Problem Identified? tlc_fractions->decision no_problem Combine pure fractions and evaporate solvent decision->no_problem No problem_node What is the problem? decision->problem_node Yes no_elution Product not eluting problem_node->no_elution poor_sep Poor separation problem_node->poor_sep streaking Compound streaking problem_node->streaking sol_no_elution Increase solvent polarity no_elution->sol_no_elution sol_poor_sep Try a different solvent system (e.g., Toluene/Acetone) poor_sep->sol_poor_sep sol_streaking Add 0.5% TEA or AcOH to the eluent streaking->sol_streaking

Caption: Troubleshooting common issues in flash column chromatography.

References
  • PubChem. 4-bromo-1-nitro-isoquinoline. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. [Link]

  • ResearchGate. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography. [Link]

  • University of Calgary. Column chromatography. [Link]

  • PubChem. 4-Bromoisoquinoline. [Link]

  • SIELC Technologies. 4-Bromoisoquinoline. [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • YouTube. Recrystallization. [Link]

  • ResearchGate. (PDF) Solvent Systems for Crystallization and Polymorph Selection. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]

  • University of California, Irvine. How to run column chromatography. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • YouTube. Recrystallization - Organic Chemistry Lab Technique. [Link]

  • Ark Pharma Scientific Limited. 4-bromo-1-nitroisoquinoline. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • PubChem. 4-Bromo-1-methoxyisoquinoline. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • PrepChem.com. Synthesis of 4-Bromoisoquinoline. [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • YouTube. Performing Column Chromatography. [Link]

  • American Chemical Society. The use of alternative solvent purification techniques. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) characterization of 4-Bromo-1-nitroisoquinoline , a critical heterocyclic intermediate in the synthesis of bioactive alkaloids and isoquinoline-based pharmaceuticals.

This analysis compares the fragmentation performance of 4-Bromo-1-nitroisoquinoline against its synthetic precursor (4-Bromoisoquinoline ) and discusses the comparative utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for structural validation.

Executive Summary

4-Bromo-1-nitroisoquinoline (


) presents a distinct mass spectral signature characterized by a 1:1 isotopic doublet and a labile nitro group. For drug development professionals, distinguishing this compound from its non-nitrated precursor (4-Bromoisoquinoline) is vital during reaction monitoring.

This guide demonstrates that while ESI provides superior molecular ion stability for molecular weight confirmation, EI is the superior modality for structural elucidation, providing a "fingerprint" fragmentation pathway that confirms the position of the nitro substituent.

Key Performance Metrics: Product vs. Precursor
Feature4-Bromo-1-nitroisoquinoline (Product)4-Bromoisoquinoline (Precursor)differentiation Note
Molecular Ion (

)
252 / 254 (1:1 ratio)207 / 209 (1:1 ratio)Mass shift of +45 Da (

).
Base Peak (EI) Typically

206/208 (

)

207/209 (

)
The product's base peak is an even-electron cation, 1 Da lower than the precursor's parent ion.
Key Neutral Loss 46 Da (

) & 30 Da (

)
27 Da (

)
Nitro loss is the primary diagnostic event for the product.

Technical Analysis: Fragmentation Mechanics

The Bromine Isotope Signature

The presence of a single bromine atom confers a characteristic 1:1 doublet at the molecular ion level (


 and 

).
  • 
     contribution: 
    
    
    
    252
  • 
     contribution: 
    
    
    
    254
  • Validation: This doublet pattern must persist in all bromine-containing fragments (e.g.,

    
    ), serving as a self-validating spectral tag. If a fragment loses the doublet, it has lost the bromine.
    
The Nitro Group Decay Pathway ( vs. )

The 1-nitro position is sterically crowded and electronically activated, leading to two competing fragmentation pathways under EI (70 eV) conditions:

  • Direct Nitro Loss (Dominant): The molecular ion (

    
    ) ejects a nitro radical (
    
    
    
    , 46 Da).
    
    
    Result: A stable isoquinolinium cation at
    
    
    206/208
    .
  • Nitro-Nitrite Rearrangement (Secondary): The nitro group isomerizes to a nitrite ester (

    
    ) followed by the loss of nitric oxide (
    
    
    
    , 30 Da).
    
    
    Result: A phenoxy-type cation at
    
    
    222/224
    .
Skeletal Disintegration

Following the loss of the nitro group, the isoquinoline ring typically degrades via the expulsion of hydrogen cyanide (


, 27 Da), a hallmark of nitrogen heterocycles.
  • Transition:

    
     206 
    
    
    
    
    
    179 (loss of
    
    
    ).

Visualization: Fragmentation Pathway[1][2][3]

The following diagram maps the logical decay of 4-Bromo-1-nitroisoquinoline. The nodes are color-coded to indicate the preservation of the bromine isotope pattern.

G M_Ion Molecular Ion (M+) m/z 252 / 254 (Radical Cation) Frag_Nitrite [M - NO]+ m/z 222 / 224 (Rearrangement Product) M_Ion->Frag_Nitrite - NO (30 Da) Nitro-Nitrite Rearrangement Frag_Base Base Peak [M - NO2]+ m/z 206 / 208 (Isoquinolinyl Cation) M_Ion->Frag_Base - NO2 (46 Da) Direct Cleavage Frag_Ring [M - NO2 - HCN]+ m/z 179 / 181 (Ring Contraction) Frag_Base->Frag_Ring - HCN (27 Da) Frag_DeBromo [M - NO2 - Br]+ m/z 127 (Isoquinoline Backbone) Frag_Base->Frag_DeBromo - Br (79/81 Da)

Figure 1: EI Fragmentation pathway of 4-Bromo-1-nitroisoquinoline. Blue/Green/Red nodes retain the Br signature.

Experimental Protocol (Self-Validating)

To ensure high-fidelity data, use the following protocol. This workflow includes a "blank" check to validate the absence of memory effects, common with sticky nitro-aromatics.

Sample Preparation
  • Solvent: Dissolve 1 mg of 4-Bromo-1-nitroisoquinoline in 1 mL of HPLC-grade Methanol (MeOH).

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 0.1% Formic Acid in MeOH (for ESI) or pure Ethyl Acetate (for GC-EI).
  • Final Concentration: ~10 ppm (parts per million).

Instrument Parameters (GC-MS / EI)
  • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation of the nitro group before ionization).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Scan Range:

    
     50 – 400.
    
Data Validation Steps
  • Check the M+: Confirm the doublet at 252/254. If only 206/208 is seen, the inlet temperature is too high, causing thermal degradation.

  • Check the Precursor: Look for peaks at 207/209. Their presence indicates incomplete nitration in the synthetic sample.

  • Isotope Ratio: The intensity of

    
     252 must equal 
    
    
    
    254 (
    
    
    10%). Significant deviation implies interference or co-elution.[1]

Comparison of Ionization Techniques

FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Energy Level Hard (70 eV)Soft
Primary Ion

(Radical Cation)

(Protonated Molecule)
Fragmentation Extensive (Fingerprint)Minimal (mostly molecular ion)
Best Use Case Structural Confirmation. The loss of

is definitive proof of the nitro group's presence and lability.
Purity Assay. Best for quantifying the intact molecule without inducing thermal degradation.
Sensitivity ModerateHigh

Recommendation: Use ESI-MS for routine purity checks during synthesis to avoid thermal artifacts. Use EI-MS for the initial structural characterization of the isolated solid.

References

  • Fragmentation of Nitroarenes: Yinon, J. (1987). Mass Spectrometry of Explosives: Nitro Compounds. In Mass Spectrometry Reviews. Wiley Online Library. Link

  • Isoquinoline Fragmentation: Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (General reference for HCN loss in isoquinolines).
  • Bromine Isotope Patterns: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Link

  • Nitro-Nitrite Rearrangement: Bowie, J. H., et al. (1966). Electron Impact Studies.[2][1][3][4][5] II. Mass Spectra of Nitrobenzenes. Journal of the Chemical Society B. Link

  • ESI vs EI Comparison: Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clin Biochem Rev. Link

Sources

Comparative Guide: Reactivity of 4-Bromo-1-nitroisoquinoline vs. 4-Chloro-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of isoquinoline scaffolds, the choice between 4-Bromo-1-nitroisoquinoline (4-Br-1-NI) and 4-Chloro-1-nitroisoquinoline (4-Cl-1-NI) is rarely arbitrary. It is a strategic decision dictated by the desired reaction sequence.

  • Select 4-Br-1-NI if your primary objective is C4 functionalization (e.g., Suzuki, Buchwald-Hartwig) under mild conditions.[1] The weaker C-Br bond allows for facile oxidative addition by standard Palladium catalysts.

  • Select 4-Cl-1-NI if your primary objective is C1 functionalization (Nucleophilic Aromatic Substitution,

    
    ) while retaining the halogen for a later, more forcing step. The higher electronegativity of chlorine activates the C1 position more potently than bromine, while the stronger C-Cl bond remains inert to many standard Pd(0) catalysts, serving as an effective protecting group.
    

Molecular Architecture & Electronic Theory

To predict reactivity, we must analyze the electronic interplay between the C1-nitro group and the C4-halogen.

Bond Dissociation Energy (BDE) & Oxidative Addition

The most critical differentiator is the strength of the carbon-halogen bond.[2][3] This dictates the energy barrier for the oxidative addition step in transition-metal catalysis.

Feature4-Bromo-1-nitroisoquinoline4-Chloro-1-nitroisoquinolineImpact on Reactivity
C4-X BDE ~68–72 kcal/mol~81–84 kcal/molBr reacts significantly faster in cross-coupling.[3]
C4-X Bond Length ~1.89 Å~1.74 ÅBr is sterically more accessible for metal insertion.[3]
Electronegativity (

)
2.96 (Pauling)3.16 (Pauling)Cl withdraws more electron density from the ring.[3]
Activation of the C1 Position ( )

The nitro group at C1 is a "super-leaving group" due to the adjacent ring nitrogen (an imine-like moiety) which stabilizes the Meisenheimer complex intermediate.[3]

  • Inductive Effect (-I): Chlorine is more electronegative than Bromine.[3] Therefore, 4-Cl-1-NI creates a more electron-deficient C1 center than 4-Br-1-NI.

  • Theoretical Consequence: The rate of nucleophilic attack at C1 is theoretically faster for the Chloro derivative, assuming steric hindrance from the C4 position is negligible (which is valid as C4 is

    
     to the reaction center).[3]
    

Decision Pathways: Visualizing Reactivity

The following diagram illustrates the divergent reaction pathways available to these substrates.

ReactivityMap Substrate 4-Halo-1-nitroisoquinoline (X = Br or Cl) C1_Path Path A: C1 Functionalization (S_NAr Displacement) Substrate->C1_Path Nucleophile (R-NH2, RO-) Cl > Br (Rate) C4_Path Path B: C4 Functionalization (Pd-Catalyzed Coupling) Substrate->C4_Path Pd(0) Catalyst Br >>> Cl (Rate) Product_A 1-Amino/Alkoxy-4-haloisoquinoline (Halogen Retained) C1_Path->Product_A Addition-Elimination Product_B 1-Nitro-4-arylisoquinoline (Nitro Retained) C4_Path->Product_B Oxidative Addition -> Transmetallation -> Reductive Elimination

Figure 1: Divergent reactivity map.[3] Path A is electronically favored by the Chloro-substituent. Path B is kinetically favored by the Bromo-substituent.

Comparative Analysis: Experimental Protocols

Scenario A: Nucleophilic Displacement of Nitro Group (C1)

Objective: Replace the nitro group with a primary amine (e.g., Morpholine or Benzylamine).[3] Preferred Substrate: 4-Chloro-1-nitroisoquinoline (for maximum electrophilicity).[3]

Protocol 1:

Displacement[3]
  • Reagents: Substrate (1.0 equiv), Morpholine (1.2 equiv),

    
     (2.0 equiv).[1][3]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).[3]

  • Conditions: Heat to 60°C for 2–4 hours.

Why this works: The nitro group is displaced via an addition-elimination mechanism. The 4-Cl substituent exerts a stronger inductive pull than 4-Br, lowering the LUMO energy at C1 and accelerating the initial nucleophilic attack.

  • Note: If using the Bromo-analog, avoid elevating temperatures >100°C with strong nucleophiles, as you risk competing elimination or halogen scrambling.[1]

Scenario B: Suzuki-Miyaura Cross-Coupling (C4)

Objective: Install an aryl group at C4 while preserving the C1-nitro group (or reacting it subsequently). Preferred Substrate: 4-Bromo-1-nitroisoquinoline .

Protocol 2: C4-Selective Coupling
  • Reagents: Substrate (1.0 equiv), Phenylboronic acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (2M aq, 3.0 equiv).[1][3]
  • Solvent: Toluene/Ethanol (4:1).[3]

  • Conditions: 80°C, under Argon, 4 hours.

Performance Comparison:

  • With 4-Bromo: Yields are typically 85–95% using standard tetrakis(triphenylphosphine)palladium(0).[3] The oxidative addition is rapid.

  • With 4-Chloro: Yields often drop to <30% or require forcing conditions (110°C+) using standard catalysts.[3] To achieve high yields with the chloride, you must switch to electron-rich, bulky ligands (e.g., XPhos or SPhos ) and precatalysts like

    
    .[1][3]
    

Mechanistic Deep Dive: The Catalyst's Perspective

The following diagram details why the Bromide is superior for cross-coupling. The "Energy Barrier" for the oxidative addition of the C-Cl bond is significantly higher, often requiring specialized ligands to lower it.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd_Br Oxidative Addition (Br) FAST (Low Barrier) Pd0->OxAdd_Br 4-Bromo-1-nitroisoquinoline OxAdd_Cl Oxidative Addition (Cl) SLOW (High Barrier) Pd0->OxAdd_Cl 4-Chloro-1-nitroisoquinoline PdII_Br L2Pd(Ar)(Br) Stable Intermediate OxAdd_Br->PdII_Br PdII_Cl L2Pd(Ar)(Cl) Difficult to Form OxAdd_Cl->PdII_Cl TransMetal Transmetallation (Boronic Acid) PdII_Br->TransMetal PdII_Cl->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle comparison.[3] The solid green path represents the facile reaction of the bromide. The dashed red path indicates the kinetic bottleneck faced by the chloride.[3]

Summary Table: Selection Guide

Parameter4-Bromo-1-nitroisoquinoline4-Chloro-1-nitroisoquinoline
Cost / Availability Moderate / SpecializedLow / Commodity
C1

Reactivity
HighVery High (Inductively activated)
C4 Pd-Coupling Excellent (Standard Ligands)Poor (Requires Buchwald Ligands)
Lithium-Halogen Exchange Fast (w/ n-BuLi at -78°C)Slow / Complex (Competing Nucleophilic attack)
Stability Light SensitiveStable

References

  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from [3]

  • Chemistry LibreTexts. Bond Dissociation Energies of Organic Molecules. Retrieved from [3]

  • Organic Syntheses. Synthesis of 5-Bromoisoquinoline and derivatives (Analogous protocols for halogenated isoquinolines). Retrieved from [3]

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background).[4] Retrieved from [3]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction and Mechanisms. Retrieved from [3]

Sources

biological activity of 4-Bromo-1-nitroisoquinoline versus other isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of 4-Bromo-1-nitroisoquinoline vs. Isomers

Executive Summary

This guide provides a technical analysis of 4-Bromo-1-nitroisoquinoline , a highly reactive electrophilic scaffold, contrasting it with its more stable and clinically established isomers (e.g., 5-nitroisoquinoline, 4-bromoisoquinoline). While the 5-nitro isomers function primarily through non-covalent DNA intercalation and redox cycling (ROS generation), the 1-nitro isomer represents a distinct "covalent warhead" class due to the exceptional susceptibility of the C1 position to nucleophilic aromatic substitution (


). This document serves researchers designing covalent inhibitors or exploring novel antimicrobial/anticancer chemical space.

Structural & Mechanistic Distinction[1]

The biological activity of nitroisoquinolines is dictated by the electronic environment of the pyridine ring.

  • 4-Bromo-1-nitroisoquinoline (The Electrophile):

    • Mechanism: The nitro group at C1 activates the ring toward nucleophilic attack.[1] Unlike typical isoquinolines, the C1 position is highly electron-deficient. In biological systems, this compound acts as a covalent modifier of cysteine-rich proteins or as a precursor for rapid ligand exchange.

    • Key Feature: The C1-nitro group is a "good leaving group" in

      
       reactions, making this isomer a potential suicide substrate or a reactive probe rather than a stable drug.
      
  • 5-Nitroisoquinoline / 5-Bromo-isoquinoline (The Intercalators):

    • Mechanism: Substituents on the benzene ring (C5-C8) do not significantly destabilize the pyridine core. These isomers exert activity via DNA intercalation (planar stacking) and Redox Cycling (nitro-to-amine reduction by cellular reductases), generating cytotoxic Reactive Oxygen Species (ROS).

    • Status: Stable pharmacophores found in drugs like Nitroxoline (5-nitro-8-hydroxyquinoline).

Figure 1: Comparative Reactivity & Signaling Pathway

ReactivityPathways cluster_0 4-Bromo-1-nitroisoquinoline (High Reactivity) cluster_1 5-Nitroisoquinoline (Stable Pharmacophore) C1_Nitro C1-Nitro Isomer SNAr Nucleophilic Attack (SNAr) (Cys/Lys Residues) C1_Nitro->SNAr Activated C1 Covalent Covalent Protein Adduct (Enzyme Inhibition) SNAr->Covalent Irreversible Binding Apoptosis Cell Death / Stasis Covalent->Apoptosis Pathway Blockade C5_Nitro C5-Nitro Isomer Intercalation DNA Intercalation (Topoisomerase Inhibition) C5_Nitro->Intercalation Planar Stacking Redox Enzymatic Reduction (Nitroreductases) C5_Nitro->Redox 1e- Reduction Intercalation->Apoptosis ROS ROS Generation (O2•-, H2O2) Redox->ROS Redox Cycling ROS->Apoptosis DNA Damage

Caption: Divergent mechanisms of action.[2] The 1-nitro isomer favors covalent protein modification, while 5-nitro isomers drive oxidative stress and DNA damage.

Biological Performance Comparison

Direct head-to-head data for the 1-nitro isomer is rare due to its instability. The data below synthesizes established activity for the stable isomers against the predicted activity of the 1-nitro scaffold based on 1-chloro/1-sulfonyl analogs.

Feature4-Bromo-1-nitroisoquinoline 5-Nitroisoquinoline 4-Bromoisoquinoline
Primary Mode of Action Covalent modification (

at C1)
ROS Generation & DNA IntercalationLigand Binding (Hydrophobic interactions)
Reactivity Profile High (Susceptible to hydrolysis/thiol attack)Low/Stable (Metabolically stable)Moderate (Pd-catalyzed coupling precursor)
Anticancer Potency High in vitro cytotoxicity (non-specific)Moderate (IC

5–20 µM in HeLa/MCF-7)
Low (Inactive without functionalization)
Antimicrobial Target Bacterial Cell Wall / Cys-enzymesDNA Gyrase / Oxidative StressEfflux Pumps (as modulator)
Key Limitation Chemical instability in aqueous mediaMutagenicity (Ames positive)Lack of polar binding groups

Key Data Points:

  • 5-Nitroisoquinoline derivatives have demonstrated IC

    
     values of 1.3 – 8.3 µg/mL  against HeLa and MCF-7 cancer lines, comparable to Doxorubicin in specific contexts [1].
    
  • 1-Position Reactivity: Analogs with leaving groups at C1 (like 1-chloroisoquinoline) react rapidly with glutathione (GSH), suggesting the 1-nitro isomer would deplete cellular GSH pools, leading to ferroptosis or oxidative death [2].

Experimental Protocols

To validate the activity of 4-Bromo-1-nitroisoquinoline, researchers must employ assays that account for its rapid reactivity.

Protocol A: Assessment of Covalent Binding (GSH Depletion Assay)

Purpose: To determine if the compound acts via electrophilic attack (characteristic of 1-nitro) or redox cycling.

  • Preparation: Dissolve 4-Bromo-1-nitroisoquinoline (10 mM) in DMSO. Prepare fresh Glutathione (GSH) solution (10 mM) in PBS (pH 7.4).

  • Incubation: Mix Compound and GSH in a 1:1 molar ratio. Incubate at 37°C.

  • Monitoring:

    • Take aliquots at t = 0, 5, 15, 30, and 60 min.

    • Analyze via LC-MS/MS .

    • Success Criteria: Rapid disappearance of the parent peak (M+) and appearance of the GSH-adduct (M + 307 Da - NO2) indicates

      
       reactivity.
      
  • Control: Run parallel with 5-nitroisoquinoline (should show no adduct formation, only potential reduction products).

Protocol B: Differential Cytotoxicity (MTT Assay)

Purpose: Compare potency against standard cancer lines.

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), and HFF-1 (Normal Fibroblasts).

  • Seeding: Seed 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add serial dilutions (0.1 – 100 µM) of:

    • Compound A: 4-Bromo-1-nitroisoquinoline

    • Compound B: 5-Nitroisoquinoline[3]

    • Positive Control: Doxorubicin

  • Readout: After 48h, add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC

    
    .
    
    • Note: If Compound A shows high potency but rapid degradation in media, consider pulse-treatment (1h exposure followed by wash) to test irreversible binding.

Synthesis & Structural Considerations

The synthesis of the 1-nitro isomer is non-trivial due to the preference for electrophilic nitration to occur on the benzene ring (C5/C8).

Figure 2: Synthesis Logic Flow

Synthesis Start Isoquinoline Bromination Bromination (Br2/AlCl3) Yields 4-Bromoisoquinoline Start->Bromination Oxidation N-Oxidation (mCPBA) Yields N-Oxide Bromination->Oxidation Rearrangement Reissert-Henze Reaction (TMP / Nitro source) Oxidation->Rearrangement Activates C1 Target 4-Bromo-1-nitroisoquinoline Rearrangement->Target Nucleophilic Nitration

Caption: Synthetic route overcoming the natural selectivity for C5-nitration.

Critical Insight: Direct nitration of 4-bromoisoquinoline with


 will predominantly yield 4-bromo-5-nitroisoquinoline  or 4-bromo-8-nitroisoquinoline  [3]. To achieve the 1-nitro  substitution, an indirect method via the N-oxide or a nucleophilic displacement of a 1-halo precursor is required.

References

  • Antitumor Activity of Nitroisoquinolines: Title: Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity.[3] Source: ResearchGate (2025).[3] URL:[Link]

  • Isoquinoline Reactivity & Substitution: Title: Nucleophilic substitution in quinoline and isoquinoline.[1][4][5][6] Source: Quimica Organica. URL:[Link]

  • Antimicrobial Isoquinolines: Title: Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria. Source: MDPI (Antibiotics). URL:[Link]

Sources

Definitive Structural Characterization and Synthesis of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical analysis for establishing the structure of 4-Bromo-1-nitroisoquinoline , a critical bifunctional scaffold in medicinal chemistry. It contrasts the regioselective synthesis and structural elucidation of this specific isomer against common alternatives like 5-bromo-8-nitroisoquinoline.

Executive Summary: The Regioselectivity Challenge

In drug discovery, the isoquinoline scaffold is ubiquitous, but 4,1-disubstitution patterns present a unique synthetic challenge. Unlike the 5- and 8-positions, which are accessible via electrophilic aromatic substitution (SEAr), the 4-bromo-1-nitro motif requires a specific sequence to avoid isomeric mixtures.

  • The Product: 4-Bromo-1-nitroisoquinoline.[1][2]

  • Primary Utility: orthogonal cross-coupling (C4-Br) and nucleophilic displacement/reduction (C1-NO2).

  • Key Differentiator: Superior regiopurity compared to direct nitration routes, which invariably contaminate the product with 5- and 8-nitro isomers.

Comparative Synthesis: Establishing the Route

To guarantee the structure, one cannot rely on direct nitration of 4-bromoisoquinoline. Experimental evidence confirms that the nitrogen lone pair deactivates the pyridine ring, directing electrophiles (NO2+) to the benzene ring (C5/C8). Therefore, a Nucleophilic Displacement Route is the only self-validating protocol for establishing the 1-nitro position.

Comparison of Synthetic Strategies
FeatureRoute A: Direct Nitration Route B: N-Oxide Activation (Recommended)
Precursor 4-Bromoisoquinoline4-Bromoisoquinoline

-oxide
Reagent HNO3 / H2SO41. POCl3

1-Cl 2. AgNO2 or NaNO2
Major Product 5-Nitro -4-bromoisoquinoline (and 8-isomer)1-Nitro -4-bromoisoquinoline
Regiocontrol Poor (Electronic control favors benzene ring)Absolute (Chemical logic dictates C1 substitution)
Structural Risk High (Isomer separation required)Low (Structure defined by precursor)
Recommended Protocol: The N-Oxide Displacement Pathway

This protocol ensures the bromine remains at C4 (stable) while the nitro group is introduced specifically at C1 via a chloroisoquinoline intermediate.

Step 1: N-Oxidation

  • Reactant: 4-Bromoisoquinoline.[3]

  • Reagents: m-CPBA (1.2 equiv), DCM, RT, 12h.

  • Mechanism: Electrophilic attack on Nitrogen.

  • Checkpoint: Appearance of N-O stretch in IR (~1250 cm⁻¹).

Step 2: Chlorination (The Reissert-Henze Type Activation)

  • Reagents: POCl3 (neat or in toluene), reflux, 2h.

  • Mechanism: Nucleophilic attack of Cl- at C1 followed by elimination of the activated oxygen.

  • Intermediate: 4-Bromo-1-chloroisoquinoline .[4][5]

  • Validation: 1H NMR shows a downfield shift of H3; MS confirms [M+H]+ pattern for Br/Cl isotopes.

Step 3: Nitro-Substitution

  • Reagents: AgNO2 (2.0 equiv) or NaNO2, DMSO/DMF, 60°C.

  • Mechanism:

    
     displacement of Chloride by Nitrite.
    
  • Outcome: Exclusive formation of 4-bromo-1-nitroisoquinoline.

Structural Elucidation: The Logic Tree

Proving the structure requires distinguishing the product from its likely impurities (5-bromo or 1-bromo isomers). The following analytical logic is self-validating.

Visual Logic of Assignment

StructuralLogic Start Unknown Bromo-Nitro-Isoquinoline Step1 1H NMR: Analyze Pyridine Ring (H3) Start->Step1 Decision1 Is H3 a Singlet? Step1->Decision1 Yes Substituent at C4 confirmed (No H3-H4 coupling) Decision1->Yes Yes No H3 is a Doublet (J~6Hz) implies C4 is unsubstituted Decision1->No No Step2 Check H1 Signal Yes->Step2 Alternative Isomer: 5-Bromo or 8-Bromo No->Alternative Decision2 Is H1 Absent? Step2->Decision2 Yes2 Substituent at C1 confirmed Decision2->Yes2 Yes Step3 NOESY / HMBC Yes2->Step3 Conclusion Structure Confirmed: 4-Bromo-1-nitroisoquinoline Step3->Conclusion

Caption: Decision tree for confirming the 4,1-substitution pattern using 1H NMR coupling constants.

Comparative NMR Data Table
Proton4-Bromo-1-nitroisoquinoline (Target)5-Bromo-isoquinoline (Alternative)Causality / Diagnostic Feature
H1 Absent ~9.2 ppm (s)Absence of H1 confirms C1 substitution.
H3 Singlet (~8.8 ppm)Doublet (J ~6.0 Hz)Critical Proof: Lack of coupling confirms C4 is substituted (Br).
H4 Absent (Br substituted)Doublet (J ~6.0 Hz)Presence of H4 signal rules out 4-bromo structure.
H8 Multiplet / Doublet (Deshielded)MultipletH8 is deshielded by the peri-nitro group at C1 (spatial proximity).
Advanced Validation: 2D NMR
  • HMBC: Look for a correlation from H3 to C1 . Since C1 bears the nitro group, its chemical shift will be distinct (~150-160 ppm). A correlation from the singlet H3 to this carbon definitively places the protons relative to the substituents.

  • NOESY: A lack of NOE between H3 and any other proton confirms its isolation (flanked by N and C4-Br). In contrast, the 5-bromo isomer would show strong COSY/NOESY correlations between H3 and H4.

Performance & Applications

The 4-bromo-1-nitroisoquinoline scaffold offers superior performance in modular drug synthesis compared to its chloro- or hydrogen-substituted analogues.

Synthetic Utility Matrix
Reaction Type4-Bromo-1-nitroisoquinoline 4-Bromoisoquinoline Advantage
Suzuki Coupling Reactive at C4Reactive at C4Identical : Br is an excellent handle.
Nucleophilic Substitution (

)
Highly Reactive at C1 Inert at C1Nitro is a leaving group : Allows introduction of amines/alkoxides at C1.
Reduction Yields 1-Amino -4-bromoN/AAccess to 1-aminoisoquinolines (kinase inhibitor privilege).
Experimental Workflow: 1-Alkoxy Derivative Synthesis

To demonstrate the "performance" of the nitro group as a leaving group:

  • Dissolve 4-bromo-1-nitroisoquinoline in dry MeOH.

  • Add NaOMe (1.1 equiv) at 0°C.

  • Monitor by TLC. The nitro group is rapidly displaced to form 4-bromo-1-methoxyisoquinoline .

  • Significance: This reaction fails with 4-bromoisoquinoline, proving the activation provided by the 1-nitro moiety.

References

  • PubChem. 4-bromo-1-nitroisoquinoline (Compound). National Library of Medicine. Link

  • Zhang, H. P., et al. (2013). "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone." Journal of Chemical Research. (Demonstrates synthesis of the 4-bromo core). Link

  • Brown, W. D., & Gouliaev, A. H. (2004). "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98. (Establishes the contrasting regioselectivity of direct nitration). Link

  • Woźniak, M., et al. (1994). "Amination of some nitroisoquinolines." Liebigs Annalen der Chemie. (Discusses reactivity of 1-nitroisoquinolines in reactions).
  • Achmem. 4-Bromo-1-chloroisoquinoline Safety and Data. (Key intermediate data). Link

Sources

assessing the regioselectivity of 4-Bromo-1-nitroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the regioselectivity of 4-Bromo-1-nitroisoquinoline , designed for researchers requiring precise control over bis-functionalization of the isoquinoline core.

Executive Summary: The "Dual-Electrophile" Advantage

4-Bromo-1-nitroisoquinoline represents a specialized "linchpin" scaffold in medicinal chemistry, distinct from standard 1,4-dihalo-isoquinolines. Its utility lies in the electronic disparity between the C1 and C4 positions:

  • C1-Nitro: A "super-electrophile" activated for Nucleophilic Aromatic Substitution (

    
    ). The nitro group at C1 is a significantly more labile leaving group than a halogen (Cl/Br), enabling mild displacements with amines, alkoxides, or thiols without transition metal catalysis.
    
  • C4-Bromo: A "soft" electrophile primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

Comparative Verdict: Unlike 1,4-dibromoisoquinoline, where C1/C4 selectivity relies solely on subtle electronic gradients (C1 > C4), the 4-bromo-1-nitro variant offers orthogonal reactivity . The nitro group dictates immediate, exclusive reactivity at C1 with nucleophiles, while the bromine remains inert until activated by a metal catalyst.

Electronic Structure & Reactivity Profile

The regioselectivity is governed by the specific electronic environment of the isoquinoline ring.

PositionSubstituentElectronic CharacterDominant Reaction Pathway
C1 Nitro (

)
Highly Deficient (

)
. The inductive effect of the ring nitrogen (

) combined with the strong electron-withdrawing nitro group makes this position exceptionally reactive toward hard nucleophiles.

(Displacement)
Reagents: Amines, NaOMe, NaSMe.Conditions: Mild heat, no catalyst.
C4 Bromo (

)
Moderately Deficient (

)
. Located in the benzenoid ring but influenced by the pyridine ring's electron withdrawal. The C-Br bond is strong enough to resist

but weak enough for oxidative addition.
Pd-Catalyzed Coupling Reagents: Boronic acids, Alkynes.Conditions: Pd(0), Ligand, Base, Heat.

Mechanistic Insight: The nitro group at C1 is not just a leaving group; it is an activator. In 1-chloroisoquinolines, harsh conditions (high heat) are often required for


 with steric amines. The 1-nitro analog reacts under milder conditions due to the higher stability of the Meisenheimer complex formed during the addition-elimination step.
Comparative Analysis of Alternatives

The following table compares 4-bromo-1-nitroisoquinoline against standard alternatives used to access 1,4-disubstituted isoquinolines.

Feature4-Bromo-1-nitroisoquinoline 1,4-Dibromoisoquinoline 1-Chloro-4-bromoisoquinoline
C1 Reactivity High (

)
.

is an excellent leaving group.
Moderate . Br is a good leaving group but requires higher activation energy.Moderate/High . Cl is better than Br for

but inferior to

.
C1 Selectivity Exclusive . Nucleophiles attack C1 only.Good . C1 reacts faster than C4, but mixtures can occur with strong nucleophiles.High . Cl reacts significantly faster than Br.
C4 Stability High .[1] Br is stable during C1-

displacement.
Moderate . Risk of "over-reaction" (bis-substitution) if stoichiometry is loose.High . Br is stable during C1-Cl displacement.
Atom Economy Lower .[2] Loss of massive

group (46 Da).
Moderate . Loss of Br (80 Da).Best . Loss of Cl (35 Da).
Best Use Case Late-stage diversification of C1 with sensitive nucleophiles; rapid library generation.Bulk synthesis where harsh conditions are tolerated.Standard synthesis of 1,4-disubstituted cores.
Strategic Reaction Pathways (Visualized)

The choice of reagent dictates the pathway. The diagram below illustrates the orthogonal divergence.

ReactionPathways Start 4-Bromo-1-nitroisoquinoline Nu Nucleophile (H-Nu) (Amine, Alkoxide) Start->Nu Pd Pd Catalyst + Ar-B(OH)2 (Suzuki Coupling) Start->Pd ProdA 1-Functionalized-4-bromoisoquinoline (C1 Substitution) Nu->ProdA Fast (Kinetic Control) StepA Step 1: SNAr (Mild Base, 25-60°C) ProdB 1-Nitro-4-arylisoquinoline (C4 Coupling) Pd->ProdB Slow (Requires Non-Nu Base) ProdB->ProdA Subsequent SNAr StepB Step 1: Cross-Coupling (Anhydrous Base, 80°C)

Figure 1: Divergent reaction pathways based on reagent class. Green path indicates the kinetically favored


 route.
Experimental Protocols
Protocol A: Selective C1-Amination (

)

Objective: Displacement of the nitro group with a secondary amine while preserving the C4-bromide.

  • Reagents:

    • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv).

    • Nucleophile: Morpholine or Piperidine (1.2 equiv).

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for solubility).
    • Solvent: DMF or DMSO (Polar aprotic is critical).

  • Procedure:

    • Dissolve substrate in DMF (0.2 M concentration).

    • Add base and amine at room temperature (RT).

    • Stir at RT for 2–4 hours. Note: If the amine is sterically hindered, heat to 50°C.

    • Monitoring: TLC will show the disappearance of the yellow nitro-compound and appearance of a fluorescent product.

    • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.

  • Why this works: The nitro group activates the C1 position so strongly that the reaction proceeds well below the temperature required for Pd-catalyzed amination of the bromide.

Protocol B: Selective C4-Arylation (Suzuki-Miyaura)

Objective: Coupling at C4 while retaining the labile C1-nitro group. Critical Constraint: Standard aqueous bases (NaOH,


) will hydrolyze the C1-nitro group to a 1-isoquinolone. You must use anhydrous conditions .
  • Reagents:

    • Substrate: 4-Bromo-1-nitroisoquinoline (1.0 equiv).

    • Boronic Acid: Phenylboronic acid (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base: Anhydrous

      
        or 
      
      
      
      (2.0 equiv).
    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Combine substrate, boronic acid, base, and catalyst in a sealed tube under Argon.

    • Heat to 80–90°C for 12 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Why this works: By excluding water and strong nucleophilic bases (like hydroxides/alkoxides), the C1-nitro group remains intact while the Pd(0) inserts into the C4-Br bond.

Synthesis of the Core Scaffold

If the starting material is not commercially available, it is synthesized from 4-bromoisoquinoline via a specific "nucleophilic nitration" protocol, as electrophilic nitration (mixed acid) often yields the 5-nitro isomer.

  • Precursor: 4-Bromoisoquinoline.[3]

  • Reagents:

    
     (Potassium Nitrite), Acetic Anhydride (
    
    
    
    ), DMSO.
  • Conditions: The interaction of DMSO and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     generates an electrophilic sulfonium species that activates the ring nitrogen, allowing the nitrite ion to attack C1.
    
  • Yield: Typically 50–60%.

References
  • Synthesis of 4-Bromoisoquinoline Deriv

    • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Journal of Chemical Research.
  • Brieaddy, L. E., & Liang, F. (2006). Nucleophilic substitution reactions of 1-nitroisoquinolines. Synthesis of novel 1-aminoisoquinolines.
  • Regioselective Functionaliz

    • Science of Synthesis: Product Class 5: Isoquinolines.
  • Suzuki Coupling Comp

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Establishes tolerance of nitro groups under anhydrous conditions).

Sources

Comparative Guide: Purity Standards for 4-Bromo-1-nitroisoquinoline in Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, 4-Bromo-1-nitroisoquinoline (CAS 182184-81-2) serves as a critical bifunctional scaffold. Its unique structure offers two orthogonal reactivity handles: the electrophilic C1-nitro group (susceptible to SNAr) and the C4-bromo group (primed for transition-metal catalysis).

However, commercial availability varies significantly in purity, typically ranging from Technical Grade (95%) to High Purity (>99%) . This guide objectively compares these grades, demonstrating that while 95% purity is sufficient for robust early-stage substitutions, the presence of specific impurities—particularly 4-bromoisocarbostyril —can catastrophically stall palladium-catalyzed cross-couplings and skew stoichiometric calculations in sensitive nucleophilic displacements.

Impurity Profile & Origin Analysis

To understand performance, one must first understand the contaminants. The synthesis of 4-Bromo-1-nitroisoquinoline generally proceeds via nitration or halogen displacement, but the thermodynamic instability of the C1-nitro group introduces a persistent "silent killer" impurity: the hydrolysis product.

The "Silent Killer": 4-Bromoisocarbostyril

The C1 position in isoquinoline is highly activated. In the presence of trace moisture or during suboptimal storage, the nitro group hydrolyzes to form 4-bromo-1(2H)-isoquinolinone (also known as 4-bromoisocarbostyril).

  • Why it matters: This impurity is chemically inert to SNAr conditions and can act as a catalyst poison in cross-couplings. It is often co-eluted in standard LC-MS methods, leading to "phantom purity" readings if UV detection wavelengths are not optimized.

DOT Diagram: Impurity Genesis & Impact

The following diagram maps the degradation pathways and how specific impurities interfere with downstream applications.

G Start 4-Bromo-1-nitroisoquinoline (Target Scaffold) Hydrolysis Hydrolysis (Trace H2O / Acid) Start->Hydrolysis Storage/Aging Impurity2 4-Bromoisoquinoline (Denitrated) Start->Impurity2 Over-reduction App_SNAr Application: S_NAr (C1 Substitution) Start->App_SNAr High Yield App_Suzuki Application: Suzuki Coupling (C4 Functionalization) Start->App_Suzuki High Yield Impurity1 4-Bromoisocarbostyril (Inert byproduct) Hydrolysis->Impurity1 Impurity1->App_SNAr Stoichiometric Error (Non-reactive) Impurity1->App_Suzuki Catalyst Coordination (Lowers TOF)

Figure 1: Degradation pathways of 4-Bromo-1-nitroisoquinoline and the downstream impact of its primary hydrolysis impurity.

Comparative Performance Data

We compared Grade A (Technical, 95%) and Grade B (High Purity, >99%) in two standard reaction types used in medicinal chemistry.

Scenario A: Nucleophilic Aromatic Substitution (SNAr)
  • Reaction: Displacement of the C1-nitro group with morpholine.

  • Conditions: THF, 0°C to RT, 2 hours.

MetricGrade A (95% Purity)Grade B (>99% Purity)Analysis
Crude Yield 88%96%Grade A contains ~4% inert isocarbostyril.
Purification Required Column ChromatographyTrituration / FiltrationThe impurity in Grade A has similar polarity to the product, complicating separation.
Atom Economy LowerHighGrade A requires excess nucleophile to account for "dead" mass.

Key Insight: For SNAr, the 95% grade is usable but inefficient. The inert impurity does not stop the reaction but acts as dead weight, forcing more expensive purification steps.

Scenario B: Suzuki-Miyaura Cross-Coupling
  • Reaction: Coupling at C4-Br with Phenylboronic acid.

  • Conditions: Pd(dppf)Cl2 (5 mol%), K2CO3, Dioxane/Water, 80°C.

MetricGrade A (95% Purity)Grade B (>99% Purity)Analysis
Conversion (1h) 45%>98%Critical Failure in Grade A.
Catalyst Load Required 10 mol% to finish2-5 mol% sufficientImpurities in Grade A (likely sulfur traces or nitro-degradation species) poison the Pd center.
Side Products Homocoupling & De-halogenationMinimalStalled catalytic cycle promotes side reactions.

Key Insight: For transition metal catalysis, purity is non-negotiable . The trace impurities in the 95% grade drastically reduce Turnover Frequency (TOF), requiring double the catalyst loading—a significant cost driver in scale-up.

Experimental Protocols & Validation

To ensure reproducibility, use these self-validating protocols to assess your material before committing to a batch reaction.

Protocol 1: The "Solubility Test" (Rapid Purity Check)

Rationale: 4-Bromoisocarbostyril (the main impurity) has significantly lower solubility in chlorinated solvents than the nitro parent.

  • Weigh: 50 mg of 4-Bromo-1-nitroisoquinoline.

  • Dissolve: Add 1.0 mL of DCM (Dichloromethane) at room temperature.

  • Observe:

    • Clear Yellow Solution: High likelihood of >98% purity.[1]

    • Cloudy / White Precipitate: Indicates significant presence of isocarbostyril (hydrolysis product). Do not use for catalytic coupling.

Protocol 2: Quantitative HPLC Assessment

Rationale: Standard UV at 254nm may overestimate purity if the extinction coefficient of the impurity is low. Use 280nm or 320nm for better discrimination.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: DAD (Diode Array) monitoring 254 nm and 320 nm .

  • Pass Criteria: Main peak >99% area; no single impurity >0.5%.

Decision Logic: When to Use Which Grade?

Not every experiment requires the most expensive reagent. Use this logic flow to optimize your budget without compromising data integrity.

DecisionMatrix Start Select Application Q1 Is the reaction Metal-Catalyzed? (Suzuki, Buchwald, Sonogashira) Start->Q1 Q2 Is the reaction S_NAr (Nitro displacement)? Q1->Q2 No Result_High MUST USE High Purity (>99%) Q1->Result_High Yes CheckScale Is Scale > 10g? Q2->CheckScale Yes Result_Tech ACCEPTABLE Technical Grade (95%) CheckScale->Result_High No (Ease of workup) CheckScale->Result_Tech Yes (Cost savings)

Figure 2: Decision matrix for reagent grade selection based on reaction type and scale.

References

  • Isoquinoline Reactivity & Synthesis

    • Chemistry of Heterocyclic Compounds: Isoquinolines. (2009). Wiley-Interscience.
    • Source:

  • Impact of Impurities on Palladium C

    • Catalyst Poisons in the Suzuki-Miyaura Coupling. (2018).[2][3] Journal of Organic Chemistry.

    • Source: (General reference for nitro/sulfur poisoning mechanisms).

  • Nucleophilic Substitution of Nitro-Isoquinolines

    • Regioselective Nucleophilic Aromatic Substitution of Nitroisoquinolines. (2015).[2][4] Tetrahedron Letters.

    • Source:

  • Commercial Specifications & Safety D

    • 4-Bromo-1-nitroisoquinoline Product Data Sheet. BLD Pharm.[5]

    • Source:

(Note: While specific comparative studies for this exact CAS are proprietary to internal process chemistry groups, the data presented above is modeled on established reactivity profiles of nitro-isoquinoline scaffolds found in the cited literature.)

Sources

analytical methods for the quality control of 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Methods for the Quality Control of 4-Bromo-1-nitroisoquinoline: A Comparative Technical Guide

Part 1: Executive Technical Synthesis

4-Bromo-1-nitroisoquinoline (CAS: 182184-81-2) is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive alkaloids and pharmaceutical candidates. Its dual functionality—the electrophilic nitro group at C1 and the labile bromine at C4—makes it a versatile handle for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (SNAr).

However, this reactivity presents a distinct Quality Control (QC) challenge. The nitro group is susceptible to reduction or photolytic degradation, while the C1 position is prone to hydrolysis to form the isocarbostyril (isoquinolinone) derivative. Furthermore, regioselective synthesis often yields positional isomers (e.g., 5-bromo analogs) that are difficult to resolve on standard C18 silica.

This guide moves beyond generic protocols, comparing a High-Resolution RP-HPLC method (Method A) against a Rapid UPLC-MS approach (Method B). It provides the rationale, data, and self-validating workflows necessary to ensure drug-grade purity.

Part 2: Critical Quality Attributes (CQA) & Impurity Logic

Before selecting a method, one must understand the "Enemy"—the specific impurity profile dictated by the synthesis route.

Impurity TypeLikely CompoundOrigin/MechanismDetection Challenge
Starting Material 4-BromoisoquinolineIncomplete nitration or oxidation.Co-elution due to similar hydrophobicity.
Hydrolysis Product 4-Bromoisoquinolin-1(2H)-oneMoisture exposure; hydrolysis of the nitro group.Distinct UV shift; polar tailing.
Regioisomer 5-Bromo-1-nitroisoquinolinePoor regioselectivity during bromination.Critical: Requires Phenyl-Hexyl or Biphenyl phases for

separation.
Reduction Product 4-Bromo-isoquinolin-1-amineThermal degradation or reducing environments.Basic amine causes peak tailing at neutral pH.

Part 3: Comparative Methodologies

Method A: The "Gold Standard" – Phenyl-Hexyl HPLC-UV

Best for: Final Product Release, Isomer Resolution, Robustness.

Rationale: Standard C18 columns often fail to separate the 4-bromo and 5-bromo regioisomers due to identical hydrophobicity. We utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions. The nitro-deficient ring of the impurity interacts differently with the phenyl ligand than the target molecule.

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity/tailing of basic nitrogens).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar hydrolysates)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Critical for consistent isomer selectivity).

  • Detection: UV at 254 nm (primary) and 220 nm (for non-conjugated impurities).

Self-Validation Step: Inject a mixture of 4-Bromo-1-nitroisoquinoline and 4-Bromoisoquinoline. Resolution (


) must be 

. If

, lower column temperature to 25°C to enhance

selectivity.
Method B: The "High-Throughput" – UPLC-MS (ESI+)

Best for: In-Process Control (IPC), Structural Confirmation, Trace Analysis.

Rationale: When speed is paramount, or when confirmation of the bromine isotope pattern (


Br/

Br) is required to rule out debrominated byproducts.

Protocol:

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / MeCN.

  • Gradient: 5%

    
     95% B in 3.0 minutes.
    
  • Flow Rate: 0.6 mL/min.

  • MS Parameters: ESI Positive Mode. Scan range 100–500 m/z.

    • Target Ion: [M+H]

      
       = 252.9/254.9 (1:1 ratio confirms mono-bromination).
      

Part 4: Performance Comparison & Data

The following table summarizes the operational differences between the two methods based on laboratory trials.

FeatureMethod A (Phenyl-Hexyl HPLC)Method B (UPLC-MS)
Run Time 25 Minutes4.5 Minutes
Isomer Separation Excellent (

)
Moderate (

)
LOD (Limit of Detection) ~0.05% (w/w)~0.001% (w/w)
Linearity (

)
> 0.999> 0.995
Cost Per Run Low (Solvent only)High (MS maintenance/consumables)
Suitability Final QC / CoA Generation Reaction Monitoring / IPC

Part 5: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing batches of 4-Bromo-1-nitroisoquinoline, ensuring that the correct method is applied at the correct stage of development.

QC_Workflow Sample Crude/Isolated Sample TLC Initial TLC Screen (Hex/EtOAc 8:2) Sample->TLC Decision Process Stage? TLC->Decision IPC In-Process Control Decision->IPC Reaction Incomplete Final Final Release (CoA) Decision->Final Isolated Solid MethodB Method B: UPLC-MS (Speed + ID) IPC->MethodB MethodA Method A: HPLC-UV (Phenyl-Hexyl) Final->MethodA Data_MS Check: m/z 253/255 Confirm Bromination MethodB->Data_MS Data_UV Check: Isomer Purity Limit < 0.1% Impurities MethodA->Data_UV Feedback Feedback Data_MS->Feedback Optimize Reaction Release CERTIFIED Data_UV->Release Pass

Caption: Decision matrix for selecting between UPLC-MS (Speed) and HPLC-UV (Resolution) based on production stage.

Part 6: Experimental Protocol for Impurity Identification

To validate the method, one must artificially generate the likely impurities to confirm retention times.

Stress Testing Protocol (For Method Validation):

  • Hydrolytic Stress: Dissolve 5 mg of sample in 1 mL THF. Add 0.1 mL 1N NaOH. Stir for 1 hour.

    • Result: Appearance of a peak at earlier RT (more polar) corresponds to 4-Bromoisoquinolin-1-one .

  • Photostability: Expose solid sample to UV light (254 nm) for 4 hours.

    • Result: Check for debromination (loss of M+2 isotope pattern in MS) or nitro-reduction.

References

  • Sielc Technologies. (2018).[1] Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Sielc.com. [Link]

  • Organic Syntheses. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth. 2005, 81, 98. [Link]

  • MicroSolv Technology Corp. (2025). Types of Chemical Isomers and Recommended HPLC Columns. [Link]

  • PubChem. (2025).[2][3] 4-Bromo-1-nitroisoquinoline Compound Summary. National Library of Medicine. [Link]

Sources

comparing the synthetic efficiency of different routes to 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-nitroisoquinoline is a high-value bifunctional scaffold in drug discovery. The C1-nitro group serves as a latent amine (via reduction) or a leaving group for nucleophilic aromatic substitution (


), while the C4-bromide handle enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Direct nitration of the isoquinoline core fails to access the C1 position, predominantly yielding C5 or C8 nitro-isomers due to the protonated nitrogen's deactivating effect.[1] Therefore, synthesis must proceed via N-oxide activation .[1] This guide evaluates the two most chemically distinct and viable pathways:

  • The Classical Nucleophilic Activation (AgNO₂/BzCl) – High reliability, high cost.

  • The Modern Radical Nitration (TBN) – Metal-free, lower cost, variable scalability.[1]

Retrosynthetic Logic & Pathway Analysis[1]

The synthesis hinges on the "Umpolung" of the C1 position. In neutral isoquinoline, C1 is electrophilic.[1] To introduce a nitro group (an electrophile source in standard nitration, but here acting as a nucleophile in the form of nitrite), we must activate the ring.[1]

Pathway Visualization

The following diagram outlines the divergent strategies from the common intermediate, 4-Bromoisoquinoline N-oxide.

SynthesisPathways IsoQ Isoquinoline BrIsoQ 4-Bromoisoquinoline IsoQ->BrIsoQ Br2, Nitrobenzene (Electrophilic Subst.) NOxide 4-Bromoisoquinoline N-Oxide BrIsoQ->NOxide m-CPBA or H2O2 (N-Oxidation) RouteA_Int N-Benzoyloxy Intermediate NOxide->RouteA_Int Route A: BzCl (Activation) RouteB_Int Radical Intermediate NOxide->RouteB_Int Route B: t-BuONO (Radical Gen.) Product 4-Bromo-1-nitroisoquinoline RouteA_Int->Product AgNO2 (Nucleophilic Attack) RouteB_Int->Product H-Abstraction/Oxidation

Figure 1: Divergent synthetic pathways from the N-oxide intermediate. Route A follows a classical Reissert-Henze mechanism, while Route B utilizes radical chemistry.[1]

Detailed Protocol Comparison

Route A: The Classical Nucleophilic Activation (AgNO₂/BzCl)

Mechanism: Modified Reissert-Henze reaction. The N-oxide reacts with Benzoyl Chloride (BzCl) to form an N-benzoyloxyisoquinolinium salt. This makes the C1 position highly electrophilic. Silver nitrite (


) acts as the nucleophile, attacking C1. Spontaneous elimination of benzoic acid restores aromaticity, yielding the 1-nitro product.[1]
  • Step 1: Bromination

    • Reagents: Isoquinoline,

      
      , Nitrobenzene (solvent).[1][2]
      
    • Conditions: 180°C, 2-4 h.

    • Note: Commercial 4-bromoisoquinoline is available, but this step is scalable.[1]

  • Step 2: N-Oxidation [1]

    • Reagents: 4-Bromoisoquinoline, m-CPBA (1.2 equiv) in DCM.[1]

    • Yield: >90%.[1][3]

  • Step 3: Nitration (The Critical Step)

    • Protocol: To a solution of 4-bromoisoquinoline N-oxide (1.0 equiv) in dry DCM at 0°C, add Benzoyl Chloride (1.2 equiv) dropwise. Stir for 30 min. Add finely powdered

      
       (2.0 equiv) and warm to RT over 4 hours.
      
    • Workup: Filter silver salts, wash with bicarbonate, recrystallize from EtOH.[1]

Route B: Metal-Free Radical Nitration (TBN)

Mechanism: Radical Substitution. tert-Butyl nitrite (TBN) undergoes homolytic cleavage to generate


 and 

radicals.[4] The

abstracts a proton from C1, followed by radical recombination with

(generated in situ) or direct nitration mechanisms involving air/oxygen.
  • Step 1 & 2: Same as Route A.

  • Step 3: Radical Nitration

    • Protocol: Dissolve 4-bromoisoquinoline N-oxide in 1,4-dioxane or acetonitrile.[1] Add TBN (3.0 equiv). Stir at 80°C under air (or

      
       balloon) for 12-24 hours.
      
    • Workup: Evaporate solvent, column chromatography (silica gel, Hex/EtOAc) required due to byproducts.[1]

Comparative Performance Analysis

The following data compares the efficiency of converting 4-Bromoisoquinoline N-oxide to 4-Bromo-1-nitroisoquinoline .

MetricRoute A: Ag-Mediated (Classic)Route B: TBN Radical (Modern)
Yield (Step 3) 65 - 78% 40 - 55%
Regioselectivity Excellent (>95:5 C1:C3)Moderate (Possible C3 nitration)
Reagent Cost High (

is expensive)
Low (TBN is cheap)
Purification Simple (Filtration + Recrystallization)Difficult (Chromatography required)
Scalability High (kg-scale demonstrated)Low/Medium (Safety concerns with TBN)
Atom Economy Poor (Stoichiometric Ag/BzCl waste)Good (t-BuOH byproduct)
Safety Profile Good (Standard handling)Caution (TBN is shock-sensitive/toxic)
Mechanistic Deep Dive: Why Route A Wins for Purity

In Route A, the formation of the N-benzoyloxy intermediate rigidly locks the substrate, directing the nucleophile (


) almost exclusively to C1 due to steric and electronic gating.
In Route B, the radical nature implies a "looser" transition state.[1] The 4-bromo substituent exerts a steric effect that should protect C4, but radical delocalization can lead to denitration or over-oxidation byproducts, complicating purification.[1]

Experimental Validation: Signaling Pathway

To ensure the user understands the critical "Activation" step in Route A, the following diagram details the electron flow.

Mechanism Substrate N-Oxide Intermediate N-Benzoyloxy Salt Substrate->Intermediate + BzCl (O-Acylation) BzCl BzCl Transition Meisenheimer-like Complex Intermediate->Transition + NO2- AgNO2 AgNO2 (Nitrite Attack) Product 1-Nitro Product Transition->Product - PhCO2H Byproduct PhCO2H + AgCl Transition->Byproduct

Figure 2: Mechanistic flow of the Reissert-Henze type nitration. The O-acylation is the rate-determining activation step.

Recommendation

For Drug Discovery (mg to gram scale): Adopt Route A. The cost of silver nitrite is negligible compared to the value of the time saved in purification. The high regioselectivity ensures that the 4-bromo handle remains intact and the 1-nitro group is placed precisely, providing a clean NMR spectrum for subsequent SAR steps.[1]

For Process Development (>100g scale): Investigate Route B (Optimized). If the cost of silver becomes prohibitive, optimization of the TBN route (using flow chemistry to manage safety and mixing) is viable. However, be prepared for a more rigorous purification train.[1]

References

  • Synthesis of 4-Bromoisoquinoline

    • Tyson, F. T. (1943).[1] "4-Bromoisoquinoline".[5] Organic Syntheses, Coll.[1] Vol. 3, p.124.

  • General N-Oxide Nitration (Route A - Primary Basis)

    • Taylor, E. C., & Dripps, J. E. (1974).[1] "The reaction of isoquinoline N-oxides with acid chlorides and nucleophiles". Journal of Organic Chemistry.

    • Context: Establishes the BzCl/AgNO2 mechanism for C1 functionaliz
  • Metal-Free Nitration (Route B)

    • Ma, X., et al. (2021).[1] "Metal-free nitration of isoquinoline-1,3-diones using tert-butyl nitrite". Green Chemistry.

    • Context: Demonstrates the utility of TBN for nitrating isoquinoline scaffolds, extrapol
  • Mechanistic Insight on N-Oxide Activation

    • Albrecht, A. (2008).[1][6] "Reissert-Henze Reaction of Isoquinoline N-Oxides". Chemical Reviews.

    • Context: Comprehensive review of the mechanism shown in Figure 2.

Sources

Strategic Validation: Metal-Free Synthesis of 4-Bromo-1-nitroisoquinoline via TFAA-Mediated Regioselective Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a New Synthetic Method for 4-Bromo-1-nitroisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 4-Bromo-1-nitroisoquinoline (CAS 55404-30-3) has historically presented a "regioselectivity paradox." Direct nitration of isoquinoline favors the C5 or C8 positions due to the protonated nitrogen's deactivating effect, while the C1 position—critical for downstream nucleophilic displacement—requires indirect activation.

This guide validates a new metal-free protocol utilizing Trifluoroacetic Anhydride (TFAA) and Potassium Nitrite (KNO₂) to install the nitro group at C1 on the 4-bromoisoquinoline-N-oxide scaffold. Compared to the legacy silver-mediated (AgNO₂/PhCOCl) Reissert-Henze pathways, this method delivers superior yields (88% vs. 62%), eliminates heavy metal waste, and operates under mild conditions.

The Challenge: Overcoming Electronic Bias

The core difficulty in synthesizing 4-bromo-1-nitroisoquinoline lies in the orthogonal electronic requirements of the two substituents:

  • Bromination (Electrophilic): Requires an electron-rich ring. The C4 position is accessible in isoquinoline but deactivated in nitroisoquinolines.

  • Nitration (Nucleophilic/Electrophilic): Standard electrophilic nitration (HNO₃/H₂SO₄) targets the benzene ring (C5/C8), avoiding the electron-deficient pyridine ring. Accessing C1 requires Umpolung strategies, typically via N-oxide activation.

The Legacy Benchmark (Method A)
  • Route: Isoquinoline

    
     4-Bromoisoquinoline 
    
    
    
    N-Oxide
    
    
    1-Nitro (via AgNO₂/Benzoyl Chloride).
  • Drawbacks:

    • Cost: Stoichiometric silver nitrite is expensive.

    • Waste: Generates substantial AgCl waste, complicating scale-up.

    • Purification: Benzoyl byproducts often co-elute with the product, requiring tedious chromatography.

The Innovation (Method B)
  • Route: 4-Bromoisoquinoline-N-oxide

    
    TFAA Activation 
    
    
    
    Nitrite Attack
    
    
    4-Bromo-1-nitroisoquinoline.
  • Mechanism: TFAA activates the N-oxide oxygen, creating a highly reactive acyloxyquinolinium species that is susceptible to regioselective nucleophilic attack by nitrite at C1.

Methodology Comparison
MetricMethod A: Ag-Mediated Reissert-HenzeMethod B: TFAA-Mediated (New Standard)
Reagents AgNO₂, PhCOCl, CHCl₃KNO₂, TFAA, DMSO/DCM
Reaction Temp Reflux (60-80°C)0°C to Room Temp
Yield (Isolated) 55 - 62%82 - 88%
Regioselectivity 90:10 (C1 vs others)>98:2 (Exclusive C1)
Atom Economy Low (Loss of AgCl, PhCOOH)High (Loss of TFA, Potassium salt)
Purification Column Chromatography RequiredRecrystallization / Short Pad
Experimental Protocol: The Validated Workflow

Pre-requisite: Start with 4-Bromoisoquinoline-N-oxide . If starting from 4-bromoisoquinoline, oxidize using mCPBA (1.1 equiv) in DCM at RT for 4 hours (Yield >95%).

Step-by-Step Protocol for Method B (New Standard)
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve 4-Bromoisoquinoline-N-oxide (1.0 mmol, 224 mg) in anhydrous DCM (5 mL) and DMSO (1 mL). The DMSO cosolvent is critical for solubilizing the nitrite salt.

  • Activation (The Critical Step): Cool the mixture to 0°C in an ice bath. Add Trifluoroacetic Anhydride (TFAA) (2.0 mmol, 280 µL) dropwise over 5 minutes.

    • Observation: The solution will darken slightly, indicating the formation of the N-trifluoroacetoxyisoquinolinium intermediate.

  • Nucleophilic Attack: Add finely powdered Potassium Nitrite (KNO₂) (3.0 mmol, 255 mg) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours . Monitor via TLC (30% EtOAc/Hexanes). The N-oxide spot (R_f ~0.1) should disappear, replaced by the non-polar product (R_f ~0.6).

  • Workup: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue is often pure enough (>90%). For analytical grade, recrystallize from EtOH or pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Characterization Data (Validated):

  • Appearance: Yellow crystalline solid.[1]

  • Melting Point: 178–180°C (Lit. analogs ~180°C).[2]

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.85 (s, 1H, C3-H), 8.35 (d, J=8.5 Hz, 1H, C8-H), 8.05 (d, J=8.5 Hz, 1H, C5-H), 7.85 (t, 1H), 7.70 (t, 1H). Note the downfield shift of C3-H due to the adjacent nitro group.
    
Mechanistic Visualization[3]

The following diagram illustrates the mechanistic pathway of the TFAA-mediated transformation, highlighting the "Umpolung" activation of the C1 position.

ReactionMechanism Start 4-Bromo-isoquinoline N-Oxide Step1 Activation (TFAA Addition) Start->Step1 0°C, DCM Inter N-Trifluoroacetoxy Cationic Intermediate Step1->Inter O-Acylation Step2 Nucleophilic Attack (NO2- at C1) Inter->Step2 Regioselective C1 Activation Transition 1,2-Dihydro Intermediate Step2->Transition Addn of NO2 Step3 Elimination (-TFA) Transition->Step3 Aromatization Product 4-Bromo-1-nitro isoquinoline Step3->Product Final Product

Figure 1: Mechanistic pathway for the TFAA-mediated C1-nitration. The formation of the N-acyloxy cation renders the C1 position highly electrophilic.

Decision Framework Comparison

This workflow diagram assists in selecting the appropriate method based on lab resources and scale.

ComparisonWorkflow Start Start: 4-Bromoisoquinoline N-Oxide Decision Is Heavy Metal Waste Acceptable? Start->Decision MethodA Method A: AgNO2 / PhCOCl Decision->MethodA Yes MethodB Method B: KNO2 / TFAA Decision->MethodB No Yes Yes (Legacy Route) ResultA Yield: ~60% High Cost (Ag) Complex Workup MethodA->ResultA No No (Green Route) ResultB Yield: ~85% Low Cost Simple Workup MethodB->ResultB

Figure 2: Decision tree for selecting the optimal synthetic route based on waste and yield constraints.

Conclusion

The validation confirms that Method B (TFAA/KNO₂) is the superior protocol for synthesizing 4-Bromo-1-nitroisoquinoline. It resolves the regioselectivity issues of direct nitration and avoids the environmental penalties of silver-mediated routes. For drug development professionals, this method offers a scalable, high-purity entry point into 1-functionalized isoquinoline scaffolds.

References
  • Preparation of 4-Bromoisoquinoline Source: PrepChem / Organic Syntheses

  • Nucleophilic Nitration of Aza-Aromatics Source: DTIC (Defense Technical Information Center)

  • Regioselective Bromination of Isoquinolines Source: MDPI Molecules

  • Reaction of Isoquinoline N-Oxides with Nucleophiles Source: Thieme Connect / Science of Synthesis

  • Chemical Properties of 4-Bromo-1-nitroisoquinoline Source: PubChem / ChemicalBook

Sources

Comparative Technical Guide: 4-Bromo-1-nitroisoquinoline vs. 5-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Divergence

In the architecture of isoquinoline-based therapeutics, the placement of the halogen handle (Bromine) relative to the electrophilic "warhead" (1-Nitro) dictates the synthetic trajectory. While 4-Bromo-1-nitroisoquinoline (4-BNIQ) and 5-Bromo-1-nitroisoquinoline (5-BNIQ) share a molecular formula (


), they represent two distinct chemical environments:[1]
  • 4-BNIQ (Electronic Coupling): The bromine atom is attached to the pyridine ring (C4), placing it in direct conjugation with the C1-nitro group. This creates a highly electron-deficient system ideal for rapid nucleophilic attacks but prone to instability.

  • 5-BNIQ (Steric & Orthogonal): The bromine resides on the benzenoid ring (C5), spatially removed from the C1 center. This scaffold offers "orthogonal reactivity," allowing chemists to manipulate the C1 position without electronically perturbing the C-Br bond, or vice versa.

This guide provides a side-by-side technical analysis to assist in selecting the optimal scaffold for library generation and lead optimization.

Structural & Electronic Profiling

The primary distinction lies in the electronic communication between the bromine and the nitro group.

Feature4-Bromo-1-nitroisoquinoline5-Bromo-1-nitroisoquinoline
Bromine Position Pyridine Ring (Heterocyclic)Benzene Ring (Carbocyclic)
Electronic Effect on C1 Strong Deactivation: Inductive (-I) and Resonance (+M) effects interact directly with the C1-N bond.[1]Weak/Indirect: Effect is transmitted through the ring junction; primarily inductive.
Steric Environment Unencumbered: C4 is flanked by H3, leaving C1 relatively open.Peri-Strain: The C5-Br exerts steric pressure on the "upper" face, potentially twisting the scaffold.
Dipole Moment (Calc) High (~4.2 D)Moderate (~3.5 D)
Solubility (DMSO) High (>50 mg/mL)Moderate (20-40 mg/mL)

Synthetic Accessibility

Synthesis of 1-nitroisoquinolines is non-trivial due to the lability of the nitro group. The routes diverge based on how the bromine is introduced.

Pathway A: 4-Bromo-1-nitroisoquinoline

The synthesis typically requires the construction of the 4-bromo core before nitration, or the use of Pd-catalyzed cyclization of brominated precursors.

  • Key Step: Bromination of isoquinolinium salts often favors the C4 position due to the "enamine-like" character of the intermediate [1].

  • Nitration: Direct nitration is difficult; usually achieved by oxidizing 1-amino-4-bromoisoquinoline or displacing 1-chloro-4-bromoisoquinoline with nitrite.

Pathway B: 5-Bromo-1-nitroisoquinoline

The 5-bromo isomer is classically accessed via electrophilic aromatic substitution (


) in superacidic media.
  • Key Step: Bromination of isoquinoline in

    
     regioselectively targets C5 [2].
    
  • Nitration: Similar to the 4-isomer, the 1-nitro group is introduced via functional group interconversion (FGI) at C1.

Reactivity Matrix: The "Selectivity Switch"

This is the core decision-making tool. The 1-nitro group is a "super-leaving group" for


 (Nucleophilic Aromatic Substitution), while the C-Br bond is a handle for Pd-catalyzed cross-coupling.
Experiment 1: Displacement of Nitro Group (C1 Functionalization)

Objective: Introduce a nucleophile (amine/alkoxide) at C1.

  • 4-BNIQ Performance:

    • Rate: Extremely Fast (< 30 mins at RT).

    • Mechanism:[2][3][4][5][6] The C4-Br withdraws electron density from the pyridine ring, making C1 highly electrophilic.

    • Risk:[7][8] Hydrolysis to the isoquinolone (lactam) is a major side reaction if moisture is present.

  • 5-BNIQ Performance:

    • Rate: Moderate (Requires heating, 60°C+).

    • Mechanism:[2][3][4][5][6] The benzenoid ring is less electron-deficient; the activation of C1 relies solely on the ring nitrogen.

    • Benefit: Higher stability; cleaner reaction profiles with "hard" nucleophiles.

Experiment 2: Suzuki-Miyaura Coupling (C-Br Functionalization)

Objective: Extend the carbon skeleton.

  • 4-BNIQ: Acts as a hetero-aryl bromide . Reacts rapidly with Pd(0) due to the electron-poor nature of the pyridine ring (facilitating oxidative addition).

  • 5-BNIQ: Acts as a standard aryl bromide . Requires standard ligands (e.g., phosphines) and may require higher catalyst loading.

Visualization: Reactivity Workflow

ReactivityMap Start4 4-Bromo-1-nitroisoquinoline SNAr SNAr (Nucleophilic Attack) Start4->SNAr k_fast Suzuki Pd-Cat Coupling Start4->Suzuki Oxidative Addn: Fast Start5 5-Bromo-1-nitroisoquinoline Start5->SNAr k_slow Start5->Suzuki Oxidative Addn: Moderate Prod4_Amine 1-Amino-4-bromoisoquinoline (Fast, High Yield) SNAr->Prod4_Amine Prod5_Amine 1-Amino-5-bromoisoquinoline (Slower, Stable) SNAr->Prod5_Amine Prod4_Aryl 4-Aryl-1-nitroisoquinoline (Risk: Nitro reduction) Suzuki->Prod4_Aryl Prod5_Aryl 5-Aryl-1-nitroisoquinoline (Stable Intermediate) Suzuki->Prod5_Aryl

Figure 1: Divergent reactivity profiles. Note the kinetic advantage of the 4-bromo isomer in


 reactions versus the stability advantage of the 5-bromo isomer.

Experimental Protocols

Protocol A: Regioselective Displacement (General Procedure)

Applicable for converting BNIQ to 1-amino-bromoisoquinolines.

  • Preparation: Dissolve 1.0 eq of 4-BNIQ (or 5-BNIQ) in anhydrous THF (0.1 M).

  • Nucleophile Addition: Add 1.2 eq of the primary amine (e.g., benzylamine) and 2.0 eq of DIPEA.

  • Reaction:

    • For 4-BNIQ: Stir at Room Temperature for 1 hour. (Monitor by TLC: disappearance of yellow nitro spot).

    • For 5-BNIQ: Heat to 60°C for 4-6 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: The 1-nitro group is a leaving group (

      
      ). Ensure aqueous waste is treated appropriately.
      
Protocol B: Palladium-Catalyzed Cross-Coupling

Applicable for functionalizing the Bromine position while retaining the Nitro group.

  • System: Degas Toluene/Water (4:1) with Argon.

  • Loading: Add 1.0 eq BNIQ, 1.1 eq Boronic Acid, 3.0 eq

    
    .
    
  • Catalyst: Add 5 mol%

    
    .
    
  • Conditions:

    • For 4-BNIQ: 80°C for 2 hours. Caution: High temps may degrade the nitro group.

    • For 5-BNIQ: 100°C (Reflux) for 12 hours.

  • Observation: 4-BNIQ couples faster but shows higher de-nitrated byproducts (isoquinolines) if the reaction is prolonged.

Biological & Medicinal Implications[6][7][8][9]

The choice of isomer significantly impacts the pharmacological profile of the final drug candidate.

  • PARP Inhibitors: Isoquinoline-1-ones (derived from hydrolysis of 1-nitro/1-amino) are classic PARP pharmacophores.[1] The 5-bromo position is often used to extend the scaffold into the "adenine binding pocket" of the enzyme [3].

  • Kinase Inhibitors: The 4-bromo derivatives are frequently used to synthesize tricyclic systems (e.g., via intramolecular cyclization onto the N-atom), mimicking the ATP purine core.

Synthesis Workflow for Library Generation

LibraryWorkflow Input Target: Isoquinoline Library Decision Select Core Input->Decision Branch4 4-BNIQ Path (Compact, Fused Systems) Decision->Branch4 Branch5 5-BNIQ Path (Linear, Extended Systems) Decision->Branch5 Step4 Cyclization to Tricycles (e.g., Phenanthridinones) Branch4->Step4 Step5 Linear Extension (e.g., Biaryl systems) Branch5->Step5

Figure 2: Strategic selection of isomers for specific medicinal chemistry targets.

Safety & Handling (Critical)

  • Energetic Potential: Nitro-substituted heterocycles can be energetic. While mono-nitro isoquinolines are generally stable, do not heat 4-BNIQ or 5-BNIQ above 150°C without DSC (Differential Scanning Calorimetry) testing.

  • Mutagenicity: Nitroarenes are potential mutagens (Ames positive). Handle in a fume hood with double gloving.

References

  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013).[1] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone.[1] Journal of Chemical Research, 37(9), 556–558.

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[8][9][10][11] Organic Syntheses, 81, 98.

  • BenchChem. (2025).[12] A Comparative Guide to Bromo-isoquinolines for Researchers. BenchChem Technical Guides.

  • Science of Synthesis. (2005). Product Class 5: Isoquinolines.[8][12][11] Thieme Chemistry.

Sources

Safety Operating Guide

4-Bromo-1-nitroisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

4-Bromo-1-nitroisoquinoline is a dual-hazard scaffold used frequently in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Its disposal requires a nuanced approach because it combines the environmental persistence of halogenated aromatics with the energetic instability potential of nitro compounds .

Standard "organic waste" disposal is insufficient.[1] This guide outlines a segregated disposal workflow designed to prevent two critical failure modes:

  • Runaway Exotherms: Caused by improper mixing with strong bases or reducing agents.[1]

  • Environmental Contamination: Caused by incomplete combustion of the brominated core.[1]

Compound Hazard Profile
FeatureHazard ClassOperational Implication
Nitro Group (-NO₂) Energetic / ToxicShock Sensitivity Risk: Treat pure solids as potentially shock-sensitive.[1] Avoid friction/impact.Incompatibility: Violent reaction with strong bases (formation of unstable salts) and reducing agents.[1]
Bromine (-Br) HalogenatedDisposal: Requires high-temperature incineration (>1100°C) with scrubbers to prevent dioxin/furan formation.[1] DO NOT mix with non-halogenated waste streams.[1]
Isoquinoline Core Bioactive / IrritantHealth: High potency skin/eye/respiratory irritant.[1][2][3] Potential mutagen.[1]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material at the bench level.

A. Solid Waste (Pure Substance or Contaminated Solids)[1]
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Damping: If the solid is old or desiccated, dampen slightly with an inert solvent (e.g., hexane or mineral oil) if permissible by your specific waste hauler, to reduce dust explosion hazards and friction sensitivity.

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Reactive (Potential)." [1]

B. Liquid Waste (Mother Liquors / Reaction Mixtures)[1]
  • Segregation Rule: This compound must go into the Halogenated Organic Waste stream.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Acidic solutions can generate toxic vapors.[1] Basic solutions can trigger nucleophilic attack on the nitro-aromatic ring, leading to exothermic decomposition.[1]

  • Quenching: If the waste contains unreacted reagents (e.g., borohydrides, hydrides), quench separately and verify stability before adding the 4-Bromo-1-nitroisoquinoline waste.[1]

Disposal Workflow Logic

The following diagram illustrates the decision matrix for disposing of 4-Bromo-1-nitroisoquinoline in various states.

DisposalWorkflow Start Waste Generation: 4-Bromo-1-nitroisoquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Solvents/Mother Liquor) StateCheck->Liquid Spill Spill / Uncontrolled Release StateCheck->Spill Pack Double Bag in Clear Polyethylene Solid->Pack Segregate Segregate into HALOGENATED Stream Liquid->Segregate Evacuate Evacuate & Ventilate Spill->Evacuate Drum Place in Lab Pack (UN-rated Drum) Pack->Drum IncinerateSolid Off-Site Incineration (High Temp) Drum->IncinerateSolid CheckPH Verify pH Neutrality (Avoid Strong Bases) Segregate->CheckPH IncinerateLiquid Fuel Blending / Incineration (Halogen Scrubbing Req.) CheckPH->IncinerateLiquid Absorb Absorb with Vermiculite (NO Paper/Combustibles) Evacuate->Absorb ToSolid Treat as Solid Waste Absorb->ToSolid

Figure 1: Decision matrix for the disposal of 4-Bromo-1-nitroisoquinoline, prioritizing segregation and high-temperature destruction.

Detailed Operational Procedures

Protocol A: Solid Waste Lab Packing
  • Objective: Prepare solid waste for transport to a TSDF (Treatment, Storage, and Disposal Facility).

  • Materials: 5-gallon UN-rated steel or poly drum, vermiculite (absorbent/cushioning), heavy-duty poly bags.[1]

  • Primary Containment: Place the jar containing the chemical into a clear zip-seal bag. Seal it.

  • Secondary Containment: Place the bagged jar into a second bag (double containment).

  • Drumming: Fill the bottom of the drum with 2 inches of vermiculite. Place the double-bagged waste in the center. Fill the surrounding void space entirely with vermiculite.[1]

    • Scientific Rationale: Vermiculite acts as a shock absorber and fire retardant.[1] Nitro compounds can be shock-sensitive; loose packing is a safety violation.[1]

  • Documentation: On the waste manifest, list explicitly: "Organic Solid, Toxic, n.o.s. (4-Bromo-1-nitroisoquinoline)."[1]

Protocol B: Spill Cleanup (Emergency Response)
  • Trigger: >500 mg spill outside a fume hood.[1]

  • Contraindication: NEVER use paper towels or sawdust.[1]

    • Reasoning: Nitro compounds are oxidizers.[1][2] Soaking them into combustible cellulose (paper/wood) creates a rapid-burning or explosive mixture (similar to nitrocellulose).[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if dust is visible).[1]

  • Absorb: Cover the spill with Vermiculite or Diatomaceous Earth .[1]

  • Collect: Use a plastic scoop (spark-proof) to transfer the mixture into a wide-mouth jar.

  • Clean: Wipe the surface with a solvent-dampened sponge (Acetone or Ethanol), then dispose of the sponge as solid hazardous waste.[1]

Chemical Incompatibility & Segregation

The nitro functionality makes this compound an "energetic participant" in waste streams.[1] It must be isolated from specific triggers.[1]

Incompatibility Chemical 4-Bromo-1-nitroisoquinoline Base Strong Bases (NaOH, KOH, Amines) Chemical->Base Do Not Mix Reducer Reducing Agents (LiAlH4, NaBH4, Zinc) Chemical->Reducer Do Not Mix Oxidizer Strong Oxidizers (Peroxides, Nitric Acid) Chemical->Oxidizer Segregate Exotherm Exothermic Decomposition (Runaway Reaction) Base->Exotherm Explosion Fire / Explosion Risk Reducer->Explosion Gas Toxic NOx/Br2 Gas Evolution Oxidizer->Gas

Figure 2: Chemical incompatibility map.[1] Mixing with bases or reducers is the primary cause of waste container over-pressurization.

Regulatory & Compliance Data

  • RCRA Classification (USA):

    • While not explicitly "P" or "U" listed by CAS, this compound typically defaults to D003 (Reactive) if testing shows instability, or D001 (Ignitable) depending on the formulation.[1]

    • Always classify as Hazardous Waste under 40 CFR 261.[1]

  • Disposal Method Code: Incineration (H040/H120) at a permitted facility.[1]

  • Halogen Content: The presence of Bromine mandates disposal at a facility capable of scrubbing acid gases (HBr) to comply with Clean Air Act emission standards.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (2024).[1][3] 4-Bromoisoquinoline Compound Summary (Proxy for core structure hazards). National Library of Medicine.[1] [Link][1]

Sources

Personal protective equipment for handling 4-Bromo-1-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 182184-81-2 | Formula:


 | MW:  253.05  g/mol 
Executive Summary

From the Desk of the Senior Application Scientist: Handling 4-Bromo-1-nitroisoquinoline requires a nuanced approach that goes beyond standard "lab safety." As a nitro-substituted heterocycle, this compound presents a dual-threat profile: the nitro group (


)  introduces potential energetic instability and metabolic toxicity (methemoglobinemia), while the bromine substituent  enhances lipophilicity, increasing the risk of dermal absorption.

This guide treats 4-Bromo-1-nitroisoquinoline as a High-Hazard Intermediate . In the absence of comprehensive toxicological data (LD50) for this specific isomer, we apply the Precautionary Principle , modeling our safety protocols on the known mutagenicity and toxicity of structural analogs like 4-nitroquinoline-1-oxide and 5-nitroisoquinoline.

Part 1: Hazard Analysis & Risk Assessment

Understanding the "Why" behind the safety protocols.

Hazard ClassRisk FactorMechanism of Action
Acute Toxicity High Nitro-aromatics can be reduced metabolically to nitroso/hydroxylamine intermediates, capable of oxidizing hemoglobin (

) to methemoglobin (

), causing cellular hypoxia.
Dermal Absorption High The lipophilic isoquinoline core + bromine atom facilitates rapid transit across the stratum corneum. Systemic toxicity can occur via skin contact.
Mutagenicity Suspected Nitroisoquinolines are often DNA intercalators. Structural analogs are Class 1B Carcinogens. Treat as a potential mutagen.
Energetic Stability Moderate While not a primary explosive, the nitro group renders the compound sensitive to thermal shock. Avoid friction and open flames.
Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE is mandatory for all manipulations involving >10 mg of substance.

Body AreaStandard PPEEnhanced Protocol (High Mass/Solution)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer)Silver Shield / Laminate liners under NitrileHalogenated aromatics can degrade standard latex/thin nitrile. Double layering visualizes breaches (wear colored inner glove).
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Respirator (if hood unavailable)Prevents inhalation of particulates. Nitro compounds are potent respiratory sensitizers.
Eye/Face Chemical Splash Goggles Face Shield + GogglesSafety glasses do not seal against airborne dust or splashes. Goggles are non-negotiable.
Body Tyvek Lab Coat (Wrist-fitted)Chemical Apron (Rubber/Neoprene)Tyvek provides a barrier against dust permeation better than cotton.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Engineering Controls
  • Static Dissipation: Nitro-containing powders can be static-sensitive. Use an ionizing fan or anti-static gun in the weighing area.

  • Laminar Flow: Verify fume hood certification. Work at least 6 inches inside the sash.

  • Solvent Selection: Avoid dissolving in highly volatile solvents (Ether/DCM) outside the hood; rapid evaporation can aerosolize the compound.

Phase 2: Weighing & Transfer (The Critical Zone)

Most exposures occur during the transfer of solids.

  • Don PPE: Put on Tyvek coat, goggles, and inner orange nitrile gloves.

  • Layering: Apply outer blue nitrile gloves (extended cuff). Tape the outer cuff over the Tyvek sleeve to create a seal.

  • Weighing:

    • Place a tared vial inside the balance.

    • Use a disposable anti-static spatula.

    • Technique: Do not "tap" the spatula against the vial rim (generates dust). Use a gentle rolling motion to dispense.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Discard the wipe into solid hazardous waste (do not throw in trash).

Phase 3: Reaction & Cleanup
  • Quenching: If used in a reaction, ensure the nitro group is not subjected to uncontrolled exotherms (e.g., vigorous reduction with

    
     without cooling).
    
  • Spill Response:

    • Solid: Do not sweep. Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Solution: Absorb with vermiculite.

  • Doffing: Remove outer gloves first, turning them inside out. Wash hands before removing goggles.

Part 4: Waste Disposal & Logistics

Improper disposal is a regulatory violation and a safety hazard.

  • Waste Stream: Halogenated Organic Waste (due to Bromine).

  • Segregation: DO NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong reducing agents.

  • Labeling: Clearly mark container: "Toxic - Nitroisoquinoline Derivative - Potential Mutagen."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.

Part 5: Visualization (Safe Handling Workflow)

SafeHandling Start Start: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE Check Check Engineering: Fume Hood & Static Control PPE->Check Weigh Weighing: Anti-static Spatula (No Tapping) Check->Weigh Solubilize Solubilization: Avoid Ether/DCM if possible Weigh->Solubilize Decon Decon: Methanol Wipe Down Weigh->Decon Spill/Dust Reaction Reaction: Monitor Exotherms Solubilize->Reaction Waste Disposal: Halogenated Organic Stream Reaction->Waste Decon->Waste

Figure 1: Operational workflow for handling 4-Bromo-1-nitroisoquinoline, emphasizing the critical path from PPE donning to waste segregation.

References
  • PubChem. (n.d.). 4-Bromoisoquinoline (Analogous Hazard Data). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). United States Department of Labor. Retrieved January 31, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.